1-Decyl-3-methylimidazolium hexafluorophosphate
Description
Properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.F6P/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;1-7(2,3,4,5)6/h12-14H,3-11H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZSRXCEZNETER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27F6N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049283 | |
| Record name | 1-Decyl-3-methylimidazolium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362043-46-7 | |
| Record name | 1-Decyl-3-methylimidazolium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6])
Introduction: The Significance of [DMIM][PF6] in Modern Research
1,3-dimethylimidazolium hexafluorophosphate, abbreviated as [DMIM][PF6], is an ionic liquid (IL) that has garnered significant attention across various scientific disciplines. As a salt with a melting point below 100°C, it exists in a liquid state at or near room temperature, a characteristic that, combined with its unique set of properties, positions it as a compelling alternative to traditional volatile organic solvents. Its structure, composed of a planar, aromatic 1,3-dimethylimidazolium cation and a weakly coordinating hexafluorophosphate anion, imparts a remarkable combination of thermal stability, electrochemical inertness, and tunable solubility.
This guide provides an in-depth exploration of the core physicochemical properties of [DMIM][PF6], offering not only a compilation of its measured characteristics but also a detailed examination of the experimental methodologies used for their determination. By understanding the "why" behind the "how," researchers, scientists, and drug development professionals can better leverage the unique attributes of this versatile ionic liquid in their respective fields, from organic synthesis and catalysis to electrochemistry and materials science. We will delve into the causal relationships between its molecular structure and its macroscopic properties, providing a robust framework for its application and for the design of future ionic liquid-based systems.
I. Synthesis of [DMIM][PF6]: A Step-by-Step Protocol
The synthesis of [DMIM][PF6] is typically a two-step process involving the quaternization of 1-methylimidazole followed by an anion exchange reaction. A common and straightforward method starts from the corresponding halide salt, 1,3-dimethylimidazolium chloride ([DMIM][Cl]).
Experimental Protocol: Synthesis of [DMIM][PF6] from [DMIM][Cl]
This protocol is adapted from established procedures for the synthesis of imidazolium-based ionic liquids.[1]
Materials:
-
1,3-dimethylimidazolium chloride ([DMIM][Cl])
-
Potassium hexafluorophosphate (KPF6)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Celite
Procedure:
-
Dissolution: In an oven-dried round-bottomed flask equipped with a magnetic stir bar, dissolve 1,3-dimethylimidazolium chloride in anhydrous acetonitrile.
-
Anion Exchange: To the stirred solution, add a stoichiometric equivalent of potassium hexafluorophosphate. The mixture will become a slurry as the less soluble potassium chloride precipitates.
-
Reaction: Allow the reaction to stir at room temperature for a minimum of 12 hours to ensure complete anion exchange.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated potassium chloride. Wash the filter cake with small portions of anhydrous acetonitrile to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude [DMIM][PF6] may still contain unreacted starting materials or byproducts. To purify, dissolve the crude product in a minimal amount of acetonitrile and precipitate it by adding an excess of diethyl ether.
-
Isolation and Drying: Decant the diethyl ether and wash the precipitated [DMIM][PF6] with fresh diethyl ether. Dry the final product under high vacuum for at least 12 hours to remove any residual solvent.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetonitrile is crucial as the hexafluorophosphate anion is susceptible to hydrolysis, which can lead to the formation of hydrofluoric acid and other undesirable byproducts.
-
Precipitation with Diethyl Ether: [DMIM][PF6] is poorly soluble in diethyl ether, while the starting materials and some impurities have a higher solubility. This differential solubility allows for effective purification by precipitation.
-
Drying Under High Vacuum: Thorough drying is essential to remove any volatile impurities and residual solvents, which can significantly impact the measured physicochemical properties of the ionic liquid.
II. Core Physicochemical Properties of [DMIM][PF6]
This section details the key physicochemical properties of [DMIM][PF6], providing available quantitative data, step-by-step experimental protocols for their determination, and the scientific rationale behind these methodologies.
A. Density: A Fundamental Property
Density is a critical parameter for many applications, including reaction engineering, fluid dynamics, and process design. The density of ionic liquids is influenced by the nature of the constituent ions and their packing efficiency.
Quantitative Data:
Table 1: Density of [BMIM][PF6] (for comparison)
| Temperature (°C) | Density (g/cm³) |
| 0 | 1.37 |
| 25 | 1.36 |
| 50 | 1.34 |
| 80 | 1.32 |
Data adapted from Harris et al. (2002).[3]
Experimental Protocol: Density Measurement using a Vibrating Tube Densitometer
This method is widely used for its high accuracy and the small sample volume required.
Apparatus:
-
Vibrating tube densitometer
Procedure:
-
Calibration: Calibrate the instrument with two standards of known density, typically dry air and deionized water, at the desired measurement temperature.
-
Sample Preparation: Ensure the [DMIM][PF6] sample is free of any air bubbles and impurities.
-
Injection: Inject the sample into the oscillating U-tube of the densitometer.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium at the set temperature.
-
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
-
Data Recording: Record the density reading provided by the instrument.
-
Cleaning: Thoroughly clean the U-tube with an appropriate solvent (e.g., acetone or ethanol) and dry it completely before the next measurement.
Scientific Rationale:
The principle of the vibrating tube densitometer is based on the relationship between the mass of the tube (including the sample) and its natural frequency of vibration. A higher density liquid will result in a lower oscillation frequency. The instrument's software uses the calibration data to convert the measured frequency into a precise density value.
Diagram: Workflow for Density Measurement
Caption: Workflow for density measurement using a vibrating tube densitometer.
B. Viscosity: A Measure of Fluid Resistance
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications involving fluid transport, mixing, and lubrication. The viscosity of ionic liquids is generally higher than that of common molecular solvents due to strong intermolecular forces, primarily electrostatic and van der Waals interactions.
Quantitative Data:
Similar to density, specific temperature-dependent viscosity data for [DMIM][PF6] is scarce. Data for [BMIM][PF6] is provided for comparative purposes.[2][3] The viscosity of imidazolium-based ionic liquids tends to decrease with increasing alkyl chain length.
Table 2: Viscosity of [BMIM][PF6] (for comparison)
| Temperature (°C) | Viscosity (mPa·s) |
| 25 | 312 |
| 50 | 115 |
| 80 | 43 |
Data adapted from Harris et al. (2002).[3]
Experimental Protocol: Viscosity Measurement using a Rotational Viscometer
Rotational viscometers are versatile instruments suitable for measuring the viscosity of a wide range of fluids, including ionic liquids.
Apparatus:
-
Rotational viscometer with appropriate spindle geometry (e.g., cone-plate or concentric cylinder)
-
Temperature-controlled sample holder
Procedure:
-
Instrument Setup: Turn on the viscometer and allow it to warm up. Select the appropriate spindle and set the desired rotational speed.
-
Calibration: Calibrate the instrument using a standard fluid of known viscosity.
-
Sample Loading: Place the required volume of [DMIM][PF6] into the sample holder.
-
Temperature Control: Set the desired temperature and allow the sample to reach thermal equilibrium.
-
Measurement: Immerse the spindle in the sample to the correct depth and start the rotation.
-
Data Acquisition: Allow the reading to stabilize and then record the viscosity value. For non-Newtonian fluids, it is important to record the shear rate as well.
-
Cleaning: After the measurement, clean the spindle and sample holder thoroughly with a suitable solvent.
Scientific Rationale:
A rotational viscometer measures the torque required to rotate a spindle immersed in a fluid at a constant angular velocity. This torque is directly proportional to the viscosity of the fluid. The instrument's software calculates the viscosity based on the measured torque, the geometry of the spindle, and the rotational speed.
Diagram: Workflow for Viscosity Measurement
Caption: Workflow for viscosity measurement using a rotational viscometer.
C. Electrical Conductivity: A Measure of Ionic Mobility
The electrical conductivity of an ionic liquid is a measure of its ability to conduct an electric current, which is directly related to the mobility of its constituent ions. This property is paramount in electrochemical applications such as batteries, capacitors, and electrocatalysis.
Quantitative Data:
Experimental Protocol: Conductivity Measurement using a Conductivity Meter
This is a standard and straightforward method for determining the electrical conductivity of ionic solutions.
Apparatus:
-
Conductivity meter with a two- or four-electrode conductivity cell
-
Temperature-controlled bath
Procedure:
-
Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., aqueous KCl solutions).
-
Sample Preparation: Ensure the [DMIM][PF6] sample is free from moisture and other impurities, as these can significantly affect conductivity.
-
Measurement: Immerse the conductivity cell in the ionic liquid, ensuring the electrodes are fully submerged.
-
Temperature Control: Place the sample in a temperature-controlled bath and allow it to reach the desired temperature.
-
Data Recording: Record the conductivity reading once it has stabilized. It is good practice to rinse the cell with a portion of the sample before taking the final measurement.
-
Cleaning: Clean the conductivity cell thoroughly with an appropriate solvent and deionized water after use.
Scientific Rationale:
A conductivity meter applies an alternating voltage to the electrodes of the conductivity cell and measures the resulting current. The conductance is calculated from the current and voltage. The conductivity is then determined by multiplying the conductance by the cell constant, which is a factor that depends on the geometry of the electrodes. The use of an alternating current prevents electrolysis of the sample.
Diagram: Principle of Conductivity Measurement
Caption: Principle of a two-electrode conductivity measurement.
D. Thermal Stability: Defining the Operational Limits
The thermal stability of an ionic liquid is a critical parameter that determines its upper operating temperature limit in various applications. It is typically assessed by thermogravimetric analysis (TGA).
Quantitative Data:
The thermal stability of ionic liquids is highly dependent on the nature of both the cation and the anion.[5] For imidazolium-based ionic liquids, the decomposition temperature can range from 200 to 400 °C.[5] A related compound, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate, shows an exothermic decomposition starting at approximately 200 °C.[1] It is important to note that the onset decomposition temperature can be influenced by impurities and the experimental conditions, such as the heating rate.[6]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric analyzer (TGA)
-
Sample pans (e.g., platinum or alumina)
Procedure:
-
Instrument Preparation: Start the TGA instrument and ensure the balance is tared.
-
Sample Loading: Place a small, accurately weighed amount of the [DMIM][PF6] sample (typically 5-10 mg) into a sample pan.
-
Experimental Setup: Place the sample pan in the TGA furnace. Set the desired temperature program, including the starting and ending temperatures, and the heating rate (a common rate is 10 °C/min). Select the purge gas (typically nitrogen for decomposition studies).
-
Analysis: Start the analysis. The instrument will heat the sample and continuously record its mass as a function of temperature.
-
Data Interpretation: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is often taken as the temperature at which a significant mass loss begins.
Scientific Rationale:
As the ionic liquid is heated, it will eventually reach a temperature at which it begins to decompose into volatile products. This decomposition results in a decrease in the mass of the sample, which is detected by the highly sensitive balance in the TGA. The temperature at which this mass loss occurs provides a measure of the thermal stability of the substance.
Diagram: Idealized TGA Curve for an Ionic Liquid
Caption: Idealized TGA curve showing the thermal decomposition of an ionic liquid.
E. Solubility: "Like Dissolves Like" with a Twist
The solubility of [DMIM][PF6] in various solvents is a key consideration for its use in biphasic catalysis, extractions, and as a reaction medium. The principle of "like dissolves like" provides a general guideline, but the ionic nature of [DMIM][PF6] introduces more complex interactions.
Qualitative Solubility Profile:
-
Water: Imidazolium hexafluorophosphate salts are generally considered to be hydrophobic and have low solubility in water.[7] The solubility is expected to be limited.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): [DMIM][PF6] is expected to be miscible with many polar aprotic solvents.
-
Alcohols (e.g., Ethanol): Solubility in alcohols is generally good, but can be influenced by the alkyl chain length of the alcohol.[8][9]
-
Nonpolar Solvents (e.g., Toluene, Hexane): [DMIM][PF6] is generally immiscible with nonpolar solvents.
Experimental Protocol: Solubility Determination by UV-Vis Spectroscopy
This method is suitable for determining the concentration of an ionic liquid in a solvent, provided the ionic liquid has a chromophore (like the imidazolium ring) that absorbs in the UV-Vis range.[10]
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of [DMIM][PF6] of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the imidazolium cation. Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Add an excess of [DMIM][PF6] to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Phase Separation: Allow the mixture to stand undisturbed for the undissolved ionic liquid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute the sample with the pure solvent to a concentration that falls within the range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution, which represents the solubility of [DMIM][PF6] in that solvent at that temperature.
Scientific Rationale:
The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve with known concentrations, the concentration of an unknown sample can be determined from its absorbance measurement.
Diagram: Relationship between Absorbance and Concentration
Caption: A Beer-Lambert plot for determining unknown concentration from absorbance.
III. Conclusion: A Versatile Tool for Scientific Innovation
1,3-dimethylimidazolium hexafluorophosphate stands as a testament to the vast potential of ionic liquids. Its unique combination of properties, stemming from the interplay between its imidazolium cation and hexafluorophosphate anion, makes it a valuable tool in the arsenal of researchers and developers. This guide has provided a comprehensive overview of its synthesis and key physicochemical characteristics, emphasizing the importance of robust experimental methodologies for their accurate determination.
A thorough understanding of the density, viscosity, conductivity, thermal stability, and solubility of [DMIM][PF6] is not merely an academic exercise; it is the foundation upon which innovative applications are built. By grasping the causal links between molecular structure and macroscopic behavior, and by employing sound experimental practices, the scientific community can continue to unlock the full potential of this and other ionic liquids, paving the way for advancements in green chemistry, energy storage, and materials science.
IV. References
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Kitamura, M., & Murakami, K. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181. [Link]
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Harris, K. R., Woolf, L. A., & Kanakubo, M. (2002). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate. Journal of Chemical & Engineering Data, 47(6), 1479-1483. [Link]
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Tomida, D., et al. (2007). Viscosity of 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1-Octyl-3-methylimidazolium Hexafluorophosphate at High Pressure. Journal of Chemical & Engineering Data, 52(2), 571-574. [Link]
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Harris, K. R., Woolf, L. A., & Kanakubo, M. (2002). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate. Journal of Chemical & Engineering Data, 47(6), 1479-1483. [Link]
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Singh, T., & Kumar, A. (2007). Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: Properties and solvatochromic probe behavior. The Journal of Physical Chemistry B, 111(28), 7843-7851. [Link]
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Domanska, U., & Marciniak, A. (2008). Binary mixtures containing OMIM PF6: Density, speed of sound, refractive index and LLE with hexane, heptane and 2-propanol at several temperatures. Fluid Phase Equilibria, 266(1-2), 1-10. [Link]
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Xue, L., et al. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(21), 8651-8664. [Link]
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Lancaster, N. L. (2006). Ionic Liquids in Chemical Analysis. CRC Press. [Link]
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Zhang, J., et al. (2006). Phase Behavior of 1-Butyl-3-methylimidazolium Hexafluorophosphate + Water + Alcohol Ternary Systems. Journal of Chemical & Engineering Data, 51(2), 517-521. [Link]
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Zhang, Y., et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Molecular Sciences, 22(20), 10985. [Link]
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Drawell. (n.d.). Essential Steps for Accurate Rotational Viscometer Calibration. [Link]
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Kmiotek, M., & Surma-Ślusarska, B. (2019). Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. Fibres & Textiles in Eastern Europe, 27(5), 127-133. [Link]
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Kitamura, M., et al. (2012). Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. Synlett, 23(09), 1335-1338. [Link]
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Domanska, U., & Marciniak, A. (2003). Solubility of Ionic Liquid [emim][PF6] in Alcohols. Journal of Chemical & Engineering Data, 48(3), 451-455. [Link]
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Kitamura, M., et al. (2002). 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Angewandte Chemie International Edition, 41(19), 3688-3690. [Link]
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Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
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Hanke, C. G., & Lynden-Bell, R. M. (2016). Effect of water on structure and dynamics of [BMIM][PF6] ionic liquid: An all-atom molecular dynamics simulation investigation. The Journal of Chemical Physics, 144(11), 114501. [Link]
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Harris, K. R., & Woolf, L. A. (2005). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate. Journal of Chemical & Engineering Data, 50(5), 1777-1782. [Link]
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Quora. (2018, July 15). How to measure the conductivity of an ionic solution. [Link]
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Raju, S. G., & Balasubramanian, S. (2009). Aqueous Solution of [bmim][PF6]: Ion and Solvent Effects on Structure and Dynamics. The Journal of Physical Chemistry B, 113(14), 4799-4806. [Link]
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ResearchGate. (n.d.). Electrical Conductivity of Methylimidazolium Hexafluorophosphate Ionic Liquid in the Presence of Colloidal Silver Nano Particles with Different Sizes and Temperatures. [Link]
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ResearchGate. (n.d.). (PDF) Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. [Link]
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ResearchGate. (n.d.). Densities and Viscosities of [Bmim][PF6] and Binary Systems [Bmim][PF6] + Ethanol, [Bmim][PF6] + Benzene at Several Temperatures and Pressures: Determined by the Falling-Ball Method. [Link]
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ResearchGate. (n.d.). Temperature and pressure dependence of the electrical conductivity of the ionic liquids 1-methyl-3-octylimidazolium hexafluorophosphate and 1-methyl-3-octylimidazolium tetrafluoroborate. [Link]
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ResearchGate. (n.d.). Determination of the solubility parameter δ2 of [bmim][PF6] from eq 8. [Link]
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Atlas Scientific. (n.d.). How Is Conductivity Measured?. [Link]
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ResearchGate. (n.d.). TGA curves of complexes 1, 3 and 5. [Link]
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HORIBA. (n.d.). Ways of Measuring Conductivity. [Link]
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ResearchGate. (n.d.). UV–Vis absorption spectra of the original ionic liquid [bmim][Cl] and.... [Link]
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ResearchGate. (2018, January 11). What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed ?. [Link]
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Raju, S. G., & Balasubramanian, S. (2009). Aqueous Solution of [bmim][PF 6 ]: Ion and Solvent Effects on Structure and Dynamics. The Journal of Physical Chemistry B, 113(14), 4799-4806. [Link]
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Bond, A. M., et al. (2003). Reference potential calibration and voltammetry at macrodisk electrodes of metallocene derivatives in the ionic liquid [bmim][PF6]. Analytical Chemistry, 75(11), 2654-2663. [Link]
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Chem-Impex. (n.d.). 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate. [Link]
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ResearchGate. (n.d.). Solubility and Diffusivity of Chlorodifluoromethane in Imidazolium Ionic Liquids: [emim][Tf2N], [bmim][BF4], [bmim][PF6], and [emim][TFES]. [Link]
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Chemistry For Everyone. (2025, February 11). How To Calculate Ionic Conductivity From Impedance Spectroscopy? [Video]. YouTube. [Link]
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An In-Depth Technical Guide to 1-Decyl-3-methylimidazolium Hexafluorophosphate for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Ionic Liquid
Welcome to this comprehensive technical guide on 1-Decyl-3-methylimidazolium Hexafluorophosphate ([DMIM][PF6]), a room-temperature ionic liquid with burgeoning potential in pharmaceutical sciences. As a Senior Application Scientist, my goal is to bridge the gap between fundamental chemistry and practical application. This guide is crafted for researchers, scientists, and drug development professionals who seek not just to understand what this compound is, but how and why it can be a powerful tool in their research endeavors. We will delve into its core properties, synthesis, and characterization, with a keen eye on its applications in enhancing drug delivery and its inherent antimicrobial properties. This document is designed to be a self-validating system, grounded in authoritative references and practical insights, to empower your work in the laboratory.
Core Characteristics: A Molecular Profile
This compound is an organic salt with a melting point below 100°C, classifying it as an ionic liquid. Its structure, consisting of an imidazolium cation with a decyl and a methyl substituent, and a hexafluorophosphate anion, imparts a unique combination of properties that are of significant interest in various scientific fields, including drug development.
| Property | Value | Source(s) |
| CAS Number | 362043-46-7 | N/A |
| Molecular Formula | C₁₄H₂₇F₆N₂P | N/A |
| Molecular Weight | 384.34 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Density | ~1.17 g/cm³ at 25°C (estimated for the cation with a different anion) | N/A |
| Solubility in Water | Insoluble/hydrophobic | [1] |
The long decyl chain on the imidazolium cation is a key structural feature. It imparts a significant degree of hydrophobicity to the molecule, influencing its solubility in various solvents and its interactions with biological membranes. This characteristic is pivotal for its potential applications in drug delivery and as an antimicrobial agent.
Synthesis and Purification: A Practical Workflow
The synthesis of this compound is typically a two-step process. The first step involves the quaternization of 1-methylimidazole with a decyl halide to form the 1-decyl-3-methylimidazolium halide precursor. The second step is an anion exchange reaction to replace the halide with the hexafluorophosphate anion.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Decyl-3-methylimidazolium Bromide ([DMIM][Br])
-
Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess (e.g., 1.1 equivalents) of 1-bromodecane. Toluene can be used as a solvent.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: After cooling to room temperature, the resulting viscous liquid is washed several times with a non-polar solvent like hexane or ethyl acetate to remove any unreacted starting materials. The product, 1-decyl-3-methylimidazolium bromide, is then dried under vacuum to remove residual solvent.
Step 2: Synthesis of this compound ([DMIM][PF6])
-
Anion Exchange: Dissolve the synthesized 1-decyl-3-methylimidazolium bromide in deionized water. To this solution, add an equimolar amount of hexafluorophosphoric acid (HPF₆) dropwise with constant stirring. The formation of a biphasic system will be observed as the hydrophobic [DMIM][PF6] separates from the aqueous phase.
-
Purification: Separate the lower ionic liquid phase. Wash it repeatedly with deionized water until the washings are neutral and free of bromide ions (tested with a silver nitrate solution).
-
Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period to remove any residual water and volatile impurities.
Purification and Quality Control
The purity of the final product is crucial for its application, especially in pharmaceutical contexts. Impurities such as residual halides, water, and organic starting materials can significantly affect its physicochemical properties and toxicity.
-
Halide Impurities: The absence of halide ions should be confirmed using a qualitative test with silver nitrate (AgNO₃). A white precipitate of silver halide indicates the presence of halide impurities.
-
Water Content: The water content should be minimized by rigorous drying under vacuum. Karl Fischer titration is the standard method for quantifying residual water.
-
Organic Impurities: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the structure and assess the purity of the ionic liquid.
Spectroscopic Characterization: Fingerprinting the Molecule
Detailed spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the imidazolium ring and the alkyl chains. The chemical shifts of the imidazolium ring protons are particularly sensitive to the anionic and solvent environment. Based on data for the analogous 1-decyl-3-methylimidazolium chloride, the following approximate chemical shifts (in ppm) can be expected (though the exact values will differ with the hexafluorophosphate anion):
-
Imidazolium Protons: Signals for the C2, C4, and C5 protons on the imidazolium ring. The C2-H proton is the most downfield and is sensitive to hydrogen bonding interactions.
-
Decyl Chain Protons: A triplet for the terminal methyl group, and multiplets for the methylene groups.
-
Methyl Group Proton: A singlet for the methyl group attached to the imidazolium ring.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the imidazolium ring and the alkyl chains, confirming the carbon skeleton of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule. Key expected peaks include:
-
C-H stretching vibrations of the alkyl chains and the imidazolium ring.
-
C=C and C=N stretching vibrations of the imidazolium ring.
-
A strong, broad band associated with the P-F stretching of the hexafluorophosphate anion.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) will show a prominent peak corresponding to the mass of the 1-decyl-3-methylimidazolium cation ([C₁₄H₂₇N₂]⁺).
Applications in Drug Development: A Frontier of Innovation
The unique properties of this compound, particularly its amphiphilic nature and ability to interact with biological membranes, make it a promising candidate for various applications in drug development. While specific, detailed protocols for this exact ionic liquid are still emerging, research on long-chain imidazolium ionic liquids provides a strong foundation for its potential uses.
Enhancing Solubility of Poorly Soluble Drugs
A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3][4][5][6][7][8] Ionic liquids, with their tunable solvent properties, can act as effective solubilizing agents. The long alkyl chain of [DMIM][PF6] can create hydrophobic microenvironments that can encapsulate non-polar drug molecules, thereby increasing their solubility in aqueous formulations.
Experimental Insight: To evaluate the potential of [DMIM][PF6] as a solubilizing agent, a common experimental approach involves preparing saturated solutions of a poorly soluble drug in aqueous solutions containing varying concentrations of the ionic liquid. The drug concentration is then quantified using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Transdermal Drug Delivery
Transdermal drug delivery offers a non-invasive route for systemic drug administration, bypassing first-pass metabolism.[9][10][11][12][13] However, the stratum corneum, the outermost layer of the skin, presents a formidable barrier to drug penetration. Long-chain imidazolium ionic liquids have been investigated as permeation enhancers. Their amphiphilic nature allows them to interact with and temporarily disrupt the lipid bilayer of the stratum corneum, facilitating the passage of drug molecules.[14][15]
Causality in Action: The decyl chain of the imidazolium cation can intercalate into the lipid lamellae of the stratum corneum, increasing its fluidity. This transient disruption of the highly organized lipid structure creates pathways for the drug to diffuse through the skin barrier more readily.
Antimicrobial and Antibiofilm Activity
Long-chain 1-alkyl-3-methylimidazolium salts have demonstrated significant antimicrobial and antibiofilm activity against a range of pathogens.[16][17][18][19][20][21] The cationic imidazolium headgroup can interact with the negatively charged components of bacterial cell membranes, while the long alkyl tail can penetrate the hydrophobic core of the membrane, leading to membrane disruption and cell death. This dual-action mechanism makes these ionic liquids interesting candidates for the development of new antimicrobial formulations.
Self-Validating Protocol Insight: To assess the antimicrobial activity, a standard method is the determination of the Minimum Inhibitory Concentration (MIC). This involves exposing a standardized inoculum of a target microorganism to serial dilutions of the ionic liquid in a suitable growth medium. The MIC is the lowest concentration that visibly inhibits microbial growth after a defined incubation period.
Safety and Handling: A Responsible Approach
While ionic liquids are often touted as "green" solvents due to their low volatility, it is crucial to recognize that they are not devoid of toxicity.[22] Studies on 1-decyl-3-methylimidazolium and its analogs have indicated potential for cytotoxicity and ecotoxicity.[22] The hexafluorophosphate anion can also hydrolyze to form hydrofluoric acid, particularly in the presence of moisture.
GHS Hazard Statements (for similar compounds):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or butyl rubber), and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any potential vapors or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents.
Future Perspectives and Uncharted Territories
The exploration of this compound in drug development is still in its early stages. While the foundational knowledge from related long-chain imidazolium ionic liquids provides a promising roadmap, further research is imperative. Key areas for future investigation include:
-
Systematic Drug Solubility Studies: Comprehensive studies are needed to quantify the solubility enhancement of a wide range of poorly soluble drugs in [DMIM][PF6].
-
In-depth Transdermal Delivery Mechanisms: Elucidating the precise molecular interactions between [DMIM][PF6] and the skin barrier will enable the rational design of more effective transdermal formulations.
-
Biocompatibility and Toxicity Profiles: Rigorous in vitro and in vivo toxicological studies are essential to establish the safety profile of [DMIM][PF6] for pharmaceutical applications.
-
Formulation Development: Research into formulating [DMIM][PF6] into various dosage forms, such as gels, creams, and patches, will be crucial for its translation into clinical practice.
This technical guide provides a solid foundation for understanding and utilizing this compound. As research continues to unfold, the full potential of this versatile ionic liquid in advancing pharmaceutical sciences will undoubtedly be realized.
References
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Chem-Impex. (n.d.). 1-Decyl-3-methylimidazolium chloride. Retrieved from [Link]
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- Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001). Solvation of 1-butyl-3-methylimidazolium hexafluorophosphate in aqueous ethanol--a green solution for dissolving 'hydrophobic' ionic liquids.
- Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery.
- Costa, S. P. F., et al. (2022). Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli. International Journal of Molecular Sciences, 23(20), 12606.
- Carson, L., Chau, P. K., Earle, M. J., Gilea, M. A., Gilmore, B. F., Gorman, S. P., ... & Seddon, K. R. (2009). The ionic liquid 1-alkyl-3-methylimidazolium demonstrates comparable antimicrobial and antibiofilm behavior to a cationic surfactant. FEMS Immunology & Medical Microbiology, 57(2), 163-170.
- An, S.-N., Choi, N.-C., Choi, J.-W., & Lee, S. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1845.
- Bukvički, D., et al. (2023). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. Polymers, 15(4), 963.
- Nabila, F. H., Moniruzzaman, M., & Goto, M. (2025). Ionic liquid-based transdermal drug delivery systems for biopharmaceuticals.
- Zhang, L., et al. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Ion Exchange and Adsorption, 34(4), 341-348.
- Kong, Y., Hu, B., Choy, K. L., Li, X., & Chen, G. (2020). Study of miniemulsion formulation containing 1-octyl-3-methylimidazolium hexafluorophosphate for its application in low-emitting coating products.
- Ferraz, R., Branco, L. C., & Prudêncio, C. (2021).
- Chanfreau, S., Gimeno, M., & Bárzana, E. (2010). Enzymatic synthesis of poly-L-lactide-co-glycolide in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate. Biotechnology Letters, 32(8), 1135-1141.
- Moshikur, R., et al. (2024). Ionic liquids as the effective technology for enhancing transdermal drug delivery: Design principles, roles, mechanisms, and future challenges. Journal of Controlled Release, 368, 501-521.
- Hettige, J. J., Hapiot, P., & Schultze, J. W. (2001). Solvent properties of the 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid. Analytical Chemistry, 73(21), 5293-5299.
- Shtyrlin, Y. G., et al. (2015). Efficient Antimicrobial Activity and Reduced Toxicity of 1-Dodecyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid/β-Cyclodextrin Complex. Chemical Engineering Journal, 284, 1136-1145.
- Gorke, J., Srienc, F., & Kazlauskas, R. (2020). Facilitating enzymatic reactions by using ionic liquids: A mini review. Current Opinion in Green and Sustainable Chemistry, 21, 13-18.
- Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Ionic Liquids in Pharmaceutical Applications. Chemical Reviews, 117(10), 7132-7189.
- Nabila, F. H., Moniruzzaman, M., & Goto, M. (2025). Ionic Liquid-Based Transdermal Drug Delivery Systems for Biopharmaceuticals.
- Moniruzzaman, M., et al. (2024). Ionic Liquid-Based patch formulation for enhanced transdermal delivery of sparingly soluble drug. Journal of Pharmaceutical Sciences.
- Fisher Scientific. (2025).
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- Nabila, F. H., Moniruzzaman, M., & Goto, M. (2025). Ionic Liquid-Based Transdermal Drug Delivery Systems for Biopharmaceuticals.
- Pernak, J., et al. (2021). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Molecules, 26(16), 4983.
- Sheldon, R. A., & van Rantwijk, F. (2016). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis.
- Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Ionic Liquids in Pharmaceutical Applications. Chemical Reviews, 117(10), 7132-7189.
- Nabila, F. H., Moniruzzaman, M., & Goto, M. (2024). Ionic Liquid-Based patch formulation for enhanced transdermal delivery of sparingly soluble drug. Journal of Pharmaceutical Sciences.
- Wilkes, J. S. (2002). 1-Ethyl-3-methylimidazolium hexafluorophosphate: From ionic liquid prototype to antitype. Green Chemistry, 4(2), 73-80.
- Moshikur, R., et al. (2024). An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?.
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An In-depth Technical Guide to the Molecular Structure and Characterization of 1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6])
Foreword
1,3-dimethylimidazolium hexafluorophosphate, abbreviated as [DMIM][PF6], stands as a significant member of the imidazolium-based ionic liquids (ILs). Its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency, have positioned it as a compound of interest in diverse scientific fields, from synthesis and catalysis to electrochemistry.[1][2] This guide provides a comprehensive technical overview of [DMIM][PF6], delving into its molecular architecture, synthesis, and multifaceted characterization. The content herein is curated for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the underlying scientific rationale to empower robust experimental design and interpretation.
Molecular Structure and Intrinsic Properties
The fundamental identity of [DMIM][PF6] lies in its ionic composition, consisting of a 1,3-dimethylimidazolium ([DMIM]⁺) cation and a hexafluorophosphate ([PF6]⁻) anion.
The 1,3-dimethylimidazolium ([DMIM]⁺) Cation
The [DMIM]⁺ cation is characterized by a five-membered aromatic ring containing two nitrogen atoms, with methyl groups attached to each nitrogen. This structure imparts a positive charge that is delocalized over the imidazolium ring, contributing to its stability. The planarity of the ring and the presence of C-H bonds, particularly the acidic proton at the C2 position, are crucial for its interaction with other molecules and its role in catalysis.
The Hexafluorophosphate ([PF6]⁻) Anion
The [PF6]⁻ anion possesses an octahedral geometry with a central phosphorus atom bonded to six fluorine atoms. This anion is known for its high stability and low coordinating ability, which contributes to the often-observed hydrophobicity and non-coordinating nature of [DMIM][PF6].[3] However, it is important to note that [PF6]⁻ can undergo slow hydrolysis in the presence of water, potentially forming acidic and corrosive byproducts like hydrogen fluoride (HF).[4] This reactivity underscores the importance of handling and storing [DMIM][PF6] under anhydrous conditions to maintain its purity and integrity.
The combination of the bulky, asymmetric [DMIM]⁺ cation and the weakly coordinating [PF6]⁻ anion disrupts the formation of a stable crystal lattice, resulting in a substance that is liquid at or near room temperature.
Synthesis of [DMIM][PF6]: A Two-Step Approach
The most prevalent and reliable method for synthesizing [DMIM][PF6] is a two-step process that ensures high purity of the final product. This methodology is favored as it allows for the isolation and purification of the intermediate halide salt, minimizing halide contamination in the final ionic liquid.[1]
Step 1: Quaternization to Form 1,3-dimethylimidazolium Halide
This initial step involves the N-alkylation of 1-methylimidazole with a methyl halide (e.g., methyl iodide or methyl bromide). The choice of halide can influence the reaction rate and the nature of the resulting intermediate.
Experimental Protocol: Synthesis of [DMIM][PF6]
-
Dissolution: Dissolve the purified [DMIM][I] (1.0 eq) in a minimal amount of a suitable solvent, such as acetone or water.
-
Metathesis Reaction: In a separate flask, prepare a solution of potassium hexafluorophosphate (KPF₆) (1.0-1.1 eq) in the same solvent. Add the KPF₆ solution dropwise to the [DMIM][I] solution with vigorous stirring.
-
Precipitation and Separation: The reaction results in the formation of [DMIM][PF6], which may separate as an immiscible liquid phase or remain in solution, and a solid precipitate of the potassium halide (e.g., KI). The potassium halide is removed by filtration.
-
Purification: The [DMIM][PF6] phase is washed multiple times with deionized water to remove any remaining halide impurities. The hydrophobicity of [DMIM][PF6] facilitates this washing step. [3]5. Final Drying: The purified [DMIM][PF6] is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to remove water and any volatile impurities.
Characterization of [DMIM][PF6]: A Multi-Technique Approach
The purity and structural integrity of synthesized [DMIM][PF6] must be rigorously verified. A combination of spectroscopic and thermal analysis techniques is essential for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of both the cation and the anion.
-
¹H NMR: Provides information about the proton environment in the [DMIM]⁺ cation. The characteristic signals include those for the methyl protons and the protons on the imidazolium ring. The chemical shift of the C2-proton is particularly sensitive to the purity and anionic environment.
-
¹³C NMR: Confirms the carbon framework of the [DMIM]⁺ cation.
-
¹⁹F NMR and ³¹P NMR: These are crucial for characterizing the [PF6]⁻ anion. A clean ¹⁹F NMR spectrum should show a doublet, and the ³¹P NMR spectrum a septet, due to P-F coupling. Any deviation from this pattern can indicate the presence of impurities or degradation products. [5] Self-Validating Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the synthesized [DMIM][PF6] in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis:
-
¹H NMR: Verify the presence of peaks corresponding to the two methyl groups and the three imidazolium ring protons with the correct integration ratios.
-
¹³C NMR: Confirm the expected number of carbon signals for the [DMIM]⁺ cation.
-
¹⁹F and ³¹P NMR: Analyze the coupling patterns to confirm the integrity of the [PF6]⁻ anion. The presence of other signals could indicate hydrolysis products.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in [DMIM][PF6]. The spectrum will show characteristic absorption bands for the C-H and C-N stretching and bending vibrations of the imidazolium ring, as well as strong bands associated with the P-F vibrations of the [PF6]⁻ anion. [6][7][8] Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small drop of the liquid [DMIM][PF6] is placed between two KBr or NaCl plates to form a thin film.
-
Data Acquisition: Record the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the characteristic absorption bands for the [DMIM]⁺ cation (e.g., C-H stretching around 3100-3200 cm⁻¹, ring vibrations around 1500-1600 cm⁻¹) and the [PF6]⁻ anion (a strong, broad band typically around 840 cm⁻¹). [9][10]
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability, melting point, and glass transition temperature of [DMIM][PF6].
-
TGA: Measures the change in mass of a sample as a function of temperature. For a pure, anhydrous sample of [DMIM][PF6], the TGA curve should show a single-step decomposition at a high temperature, typically above 300 °C. [11][12]The absence of significant mass loss at lower temperatures indicates the absence of volatile impurities like water or residual solvents.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine the melting point and glass transition temperature.
Self-Validating Protocol: Thermal Analysis
-
Sample Preparation: Place a small, accurately weighed amount of [DMIM][PF6] (typically 5-10 mg) into an aluminum TGA or DSC pan.
-
TGA Measurement: Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min) to a temperature above its decomposition point.
-
DSC Measurement: Cool the sample to a low temperature (e.g., -100 °C) and then heat it at a controlled rate (e.g., 10 °C/min) to observe the glass transition and melting point.
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition. A sharp, single-step decomposition is indicative of high purity.
-
DSC: Identify the glass transition temperature (Tg) and the melting point (Tm), if observable.
-
Physicochemical Properties of [DMIM][PF6]
A summary of key physicochemical properties of [DMIM][PF6] is presented below. It is important to note that these values can be influenced by the purity of the ionic liquid, particularly the water and halide content. [1]
| Property | Typical Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₅H₉F₆N₂P | [13] |
| Molecular Weight | 242.10 g/mol | [13] |
| Appearance | Colorless to light yellow liquid or solid | [13] |
| Melting Point | Varies (can be a low-melting solid) | N/A |
| Decomposition Temperature | > 300 °C | [11] |
| Density | ~1.4 g/cm³ at 25 °C | [14] |
| Purity | ≥98% | [13]|
Purity Considerations and Handling
The presence of impurities, particularly water and halide ions, can significantly alter the physicochemical properties of [DMIM][PF6] and impact experimental reproducibility. [1][15]
-
Water Content: Due to the hygroscopic nature of many ionic liquids, water is a common impurity. Karl-Fischer titration is the standard method for accurately determining the water content. [15]* Halide Impurities: Residual halide ions from the synthesis are common contaminants. Ion chromatography is a sensitive technique for quantifying halide impurities. [16] Handling and Storage:
-
[DMIM][PF6] should be handled in a well-ventilated area, and personal protective equipment such as safety glasses, gloves, and a lab coat should be worn. [17][18]* It is classified as an irritant to the skin, eyes, and respiratory system. [17][19]* Due to the potential for hydrolysis of the [PF6]⁻ anion, it is crucial to store [DMIM][PF6] in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. [4][13]
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and characterization of 1,3-dimethylimidazolium hexafluorophosphate. A thorough understanding of its properties and the implementation of rigorous synthesis and characterization protocols are paramount for its effective and reliable use in research and development. The multi-technique approach to characterization, encompassing NMR, FT-IR, and thermal analysis, provides a self-validating system to ensure the quality and purity of this versatile ionic liquid.
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(n.d.). 1,3-Diethylimidazolium hexafluorophosphate. PubChem. Available at: [Link]
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(2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2) -. PubMed Central. Available at: [Link]
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(2025). Ionic Liquids are Not Always Green: Hydrolysis of 1-Butyl-3-Methylimidazolium Hexafluorophosphate. ResearchGate. Available at: [Link]
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Du, X., et al. (2012). Synthesis of Ionic Liquids [BMIM]BF4 and [BMIM]PF6 under Microwave Irradiation by One-Pot. ResearchGate. Available at: [Link]
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(2025). Crystal structure of 1,3-diaminoimidazolium hexafluorophosphate, [C3H7N4]PF6. ResearchGate. Available at: [Link]
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(n.d.). Material Safety Data Sheet - 1-Hexyl-3-Methylimidazolium Hexafluorophosphate. Cole-Parmer. Available at: [Link]
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(2013). Structure and dynamics of [PF6][P(1,2,2,4)] from molecular dynamics simulations. PubMed. Available at: [Link]
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(n.d.). Temperature dependent NMR spectra of [BMIM][PF 6 ] representing for (a).... ResearchGate. Available at: [Link]
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(2017). Study on the Performance of the Ionic Liquids [Emim]CH3SO3 and [Emim]PF6 to Prepare the Biosensor. IIETA. Available at: [Link]
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(n.d.). Infrared spectra of the pure [BMIM][PF6] obtained at ambient pressure.... ResearchGate. Available at: [Link]
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(n.d.). FTIR spectra of (HMIm)PF6 and inclusion complexes of it in α-and β-CD at 298.15 K. ResearchGate. Available at: [Link]
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(2022). Thermal Analysis Tools for Physico-Chemical Characterization and Optimization of Perfluorocarbon Based Emulsions and Bubbles Formulated for Ultrasound Imaging. MDPI. Available at: [Link]
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(n.d.). 1 H NMR spectrum of 3a-PF6 (500 MHz, DMSO-d6). ResearchGate. Available at: [Link]
-
(n.d.). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. Available at: [Link]
-
(2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. ajer.org. Available at: [Link]
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(n.d.). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. MDPI. Available at: [Link]
-
(n.d.). TGA (panels (a,c,e)) and differential scanning calorimetry (DSC).... ResearchGate. Available at: [Link]
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(n.d.). A view of the molecular arrangements of (I), showing the PF6⁻ channels.... ResearchGate. Available at: [Link]
-
(n.d.). 1-Hexyl-3-methylimidazolium hexafluorophosphate. PubChem. Available at: [Link]
-
(2025). Physicochemical properties of [C6mim][PF6] and [C6mim][(C2F5)3PF3] ionic liquids. ResearchGate. Available at: [Link]
-
(n.d.). FT-IR spectra of [Hmim][PF6], G-BG and graphene. ResearchGate. Available at: [Link]
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Hanke, C. G., & Lynden-Bell, R. M. (2016). Effect of water on structure and dynamics of [BMIM][PF6] ionic liquid: An all-atom molecular dynamics simulation investigation. AIP Publishing. Available at: [Link]
-
(2023). Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study. PubMed Central. Available at: [Link]
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(n.d.). Thermal Analysis in Practice Tips and Hints. Available at: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Thermal Stability of 1-Decyl-3-methylimidazolium Hexafluorophosphate ([C10mim][PF6])
This in-depth technical guide provides a thorough examination of the thermal stability of the ionic liquid 1-Decyl-3-methylimidazolium hexafluorophosphate, often abbreviated as [C10mim][PF6]. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are considering the application of this ionic liquid in thermally demanding processes. We will delve into the core principles of thermal analysis, present model experimental protocols, and discuss the anticipated thermal behavior of [C10mim][PF6] based on established scientific literature and data from analogous compounds.
Introduction to [C10mim][PF6] and the Imperative of Thermal Stability
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising alternatives to traditional volatile organic solvents in a myriad of applications, including organic synthesis, catalysis, electrochemistry, and drug delivery.
The subject of this guide, this compound ([C10mim][PF6]), is a member of the widely studied imidazolium-based IL family. The [C10mim]+ cation, with its ten-carbon alkyl chain, imparts a degree of hydrophobicity, while the hexafluorophosphate ([PF6]−) anion is known for its relatively high thermal and electrochemical stability. However, the operational limits of any process involving ILs are dictated by their thermal stability. Exceeding the decomposition temperature can lead to the formation of undesirable and potentially hazardous byproducts, compromising process integrity and safety. Therefore, a comprehensive understanding of the thermal stability of [C10mim][PF6] is paramount for its effective and safe implementation.
Physicochemical Characteristics of [C10mim][PF6]
While extensive experimental data for [C10mim][PF6] is not as prevalent as for its shorter-chain counterparts, some key properties have been reported. For instance, commercially available [C10mim][PF6] has been documented with a purity of 98%. Understanding the purity of the ionic liquid is a critical first step in any analysis, as impurities can significantly impact thermal stability.
Core Methodologies for Assessing Thermal Stability
The thermal stability of an ionic liquid is primarily evaluated using two key thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is the gold standard for determining the decomposition temperature of a material.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For thermal stability studies, it can reveal exothermic or endothermic decomposition processes.
Rationale Behind Experimental Choices
When performing TGA and DSC analyses, the experimental parameters must be carefully chosen to ensure the acquisition of meaningful and reproducible data. The heating rate, for example, can influence the observed decomposition temperature; a faster heating rate may result in a higher apparent decomposition temperature. The choice of atmosphere (e.g., inert nitrogen or reactive air) is also critical, as it can alter the decomposition pathway.
Experimental Protocol: A Self-Validating System for Thermal Analysis
The following protocols for TGA and DSC are presented as a robust framework for the characterization of the thermal stability of [C10mim][PF6].
Materials and Sample Preparation
-
Sample: this compound ([C10mim][PF6]), purity ≥ 98%.
-
Crucibles: Platinum or alumina crucibles for TGA; aluminum or hermetically sealed crucibles for DSC.
-
Atmosphere: High-purity nitrogen (99.999%) and dry air.
Rationale: The high purity of the sample minimizes the influence of volatile impurities on the measured decomposition temperature. The choice of crucible material is important to prevent any reaction with the sample or its decomposition products.
Protocol:
-
Prior to analysis, dry the [C10mim][PF6] sample under high vacuum at a temperature of approximately 80-100°C for at least 24 hours to remove any absorbed water, which can affect the thermal analysis results.
-
Accurately weigh 5-10 mg of the dried ionic liquid into the appropriate TGA or DSC crucible.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset decomposition temperature (T_onset) and the peak decomposition temperature (T_peak) of [C10mim][PF6].
Workflow Diagram:
Caption: TGA experimental workflow for [C10mim][PF6].
Protocol Steps:
-
Place the crucible containing the sample into the TGA instrument.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Record the mass of the sample as a function of temperature.
-
Plot the percentage of mass loss versus temperature (TGA curve) and the derivative of the mass loss versus temperature (DTG curve).
-
Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (T_peak).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify any thermal transitions and to characterize the thermodynamics of the decomposition process.
Workflow Diagram:
Caption: DSC experimental workflow for [C10mim][PF6].
Protocol Steps:
-
Place the hermetically sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Cool the sample to -90°C and hold for 5 minutes to ensure a uniform starting thermal history.
-
Heat the sample from -90°C to 150°C at 10°C/min to observe any low-temperature phase transitions.
-
Cool the sample back to -90°C at 10°C/min.
-
Heat the sample from -90°C to a temperature above its decomposition point (e.g., 450°C) at 10°C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify the glass transition temperature (T_g), melting point (T_m), and any exothermic or endothermic events associated with decomposition.
Anticipated Thermal Behavior and Mechanistic Discussion
While specific experimental data for [C10mim][PF6] is limited in the public domain, we can make informed predictions based on the behavior of homologous imidazolium hexafluorophosphate ionic liquids.
Expected Decomposition Temperature
Studies on the 1-alkyl-3-methylimidazolium hexafluorophosphate series have shown a trend of slightly increasing thermal stability with increasing alkyl chain length.[1] For instance, the decomposition temperature of 1-butyl-3-methylimidazolium hexafluorophosphate ([C4mim][PF6]) is reported to be around 405.85°C.[2] It is therefore reasonable to anticipate that the decomposition temperature of [C10mim][PF6] will be slightly higher than this value, likely in the range of 410-430°C under an inert atmosphere.
Table 1: Comparison of Thermal Decomposition Data for Related Imidazolium ILs
| Ionic Liquid | Anion | Decomposition Temp. (°C) | Reference |
| [C4mim][PF6] | [PF6]− | ~405.85 | [2] |
| [C6mim][PF6] | [PF6]− | >400 | [3] |
| [C8mim][PF6] | [PF6]− | >400 | [3] |
| [C10mim][PF6] | [PF6]− | Est. 410-430 | - |
| [C10mim][Cl] | [Cl]− | Lower than [PF6]− analogue | [4] |
Note: The decomposition temperature can vary depending on the experimental conditions, particularly the heating rate and purity of the sample.
Potential Decomposition Pathways
The thermal decomposition of imidazolium-based ionic liquids can proceed through several mechanisms. For [C10mim][PF6], the following pathways are plausible:
-
Nucleophilic Substitution (S_N2): The hexafluorophosphate anion can act as a nucleophile, attacking the electrophilic carbon atoms of the alkyl chains on the imidazolium cation. This would lead to the formation of 1-decyl fluoride or methyl fluoride and the corresponding neutral imidazole derivative.
-
Elimination (E2): The anion can act as a base, abstracting a proton from the decyl chain, leading to the formation of an alkene (1-decene) and the protonated anion.
-
N-Heterocyclic Carbene (NHC) Formation: At high temperatures, deprotonation at the C2 position of the imidazolium ring can occur, forming an N-heterocyclic carbene.
-
Anion Decomposition: The [PF6]− anion itself can decompose, especially in the presence of trace amounts of water, to produce highly corrosive hydrogen fluoride (HF) and phosphorus pentafluoride (PF5).[5]
Diagram of a Plausible Decomposition Pathway:
Caption: Plausible thermal decomposition pathways for [C10mim][PF6].
Conclusion
This technical guide has provided a comprehensive overview of the thermal stability of this compound. While direct experimental data for this specific ionic liquid is not widely available, by examining the trends within the 1-alkyl-3-methylimidazolium hexafluorophosphate series and understanding the fundamental mechanisms of thermal decomposition, we can confidently predict its behavior. [C10mim][PF6] is expected to exhibit high thermal stability, with a decomposition temperature likely exceeding 400°C. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately determine the thermal properties of this and other ionic liquids. A thorough understanding of thermal stability is a critical prerequisite for the successful and safe application of ionic liquids in any field, and it is hoped that this guide will serve as a valuable resource for the scientific community.
References
- Rebelo, L. P. N., Lopes, J. N. C., Esperança, J. M. S. S., & Guedes, H. J. R. (2004). On the Critical Temperature, Normal Boiling Point, and Vapor Pressure of Ionic Liquids. The Journal of Physical Chemistry B, 108(42), 16831–16837.
- Bennett, V., Abidemi, S. A., & Dikio, E. D. (2019). Effect of 1-Butyl-3-methylimidazolium hexafluorophosphate [BMIm][PF6] on N,N-dimethylformamide: Conductivity Measurement at T (293.15 – 333.15) K.
- Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.
- Neves, C. M. S. S., Coutinho, J. A. P., Marrucho, I. M., Esperança, J. M. S. S., Rebelo, L. P. N., & Canongia Lopes, J. N. (2009). Differential scanning calorimetry of 1-methyl-3-decylimidazolium chloride.
- Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: a review. Chemical Society Reviews, 42(14), 5963-5977.
- Baran, V. R., & de la Fuente, J. C. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 1-9.
- Verevkin, S. P., Zaitsau, D. H., Emel'yanenko, V. N., & Heintz, A. (2011). Thermodynamics of Imidazolium-Based Ionic Liquids Containing PF6 Anion. The Journal of Physical Chemistry B, 115(41), 11848-11854.
- Muhammad, A., Abdul Mutalib, M. I., Wilfred, C. D., Murugesan, T., & Shafeeq, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438.
- Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).
- Wooster, T. J., Johanson, K. M., Fraser, K. J., MacFarlane, D. R., & Scott, J. L. (2006). Thermal degradation of ionic liquids. Green Chemistry, 8(7), 691-696.
- Emel'yanenko, V. N., Verevkin, S. P., & Heintz, A. (2007). The Gaseous Molar Enthalpies of Formation of 1-Alkyl-3-methylimidazolium-Based Ionic Liquids. The Journal of Physical Chemistry B, 111(48), 13491-13496.
- Fredlake, C. P., Crosthwaite, J. M., Hert, D. G., Aki, S. N. V. K., & Brennecke, J. F. (2004). Thermophysical properties of imidazolium-based ionic liquids.
- Anderson, J. L., Ding, J., Welton, T., & Armstrong, D. W. (2002). Characterizing ionic liquids on the basis of multiple solvation interactions. Journal of the American Chemical Society, 124(47), 14247-14254.
- Kilaru, P. K., Scovazzo, P., & Condemarin, R. (2007). Thermal stability of imidazolium-cation-based room-temperature ionic liquids: effect of the anion.
- Ngo, H. L., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal properties of imidazolium imides. Thermochimica Acta, 357-358, 97-102.
- Cremer, T., Kolbeck, C., Lovelock, K. R. J., Paape, N., Wölfel, R., Schulz, P. S., ... & Wasserscheid, P. (2010). Influence of the C2-substituent on the thermal stability of imidazolium based ionic liquids. Physical Chemistry Chemical Physics, 12(35), 10419-10427.
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A Technical Guide to the Viscosity and Density of 1-Decyl-3-methylimidazolium Hexafluorophosphate for Researchers and Drug Development Professionals
Introduction
1-Decyl-3-methylimidazolium hexafluorophosphate ([C10mim][PF6]) is a room-temperature ionic liquid (IL) that has garnered significant interest across various scientific disciplines, including in pharmaceutical sciences as a potential solvent and delivery vehicle. Its unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make it an attractive candidate for a range of applications. However, to effectively harness its potential, a thorough understanding of its fundamental physical properties, particularly viscosity and density, is paramount. These two parameters critically influence mass transfer rates, fluid handling, and ultimately, the performance of [C10mim][PF6] in any application.
This in-depth technical guide provides a comprehensive overview of the viscosity and density of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to confidently work with this ionic liquid. We will delve into the theoretical underpinnings that govern these properties, present available data and predictive models, and provide detailed experimental protocols for their accurate measurement.
Fundamental Properties and Molecular Structure
This compound is an organic salt with a melting point near room temperature. It is composed of a 1-decyl-3-methylimidazolium ([C10mim]+) cation and a hexafluorophosphate ([PF6]-) anion. The long decyl chain on the imidazolium ring imparts a significant degree of hydrophobicity to the cation, influencing its interaction with other molecules and its bulk physical properties.
The viscosity and density of [C10mim][PF6] are primarily governed by a combination of intermolecular forces:
-
Van der Waals Interactions: The long alkyl chain of the cation leads to significant van der Waals forces, which are a primary contributor to the viscosity of this ionic liquid. As the alkyl chain length increases, so do these interactions, leading to higher viscosity.
-
Electrostatic Interactions: Strong coulombic forces between the imidazolium cation and the hexafluorophosphate anion create a highly structured liquid environment, contributing to its viscosity.
-
Hydrogen Bonding: While not as prominent as in protic ionic liquids, weak hydrogen bonds can form between the acidic protons on the imidazolium ring and the fluorine atoms of the anion, further influencing the liquid's structure and flow resistance.
Density of this compound
The density of an ionic liquid is a fundamental property that is essential for process design, chemical engineering calculations, and the determination of other thermophysical properties.
Temperature Dependence of Density
Table 1: Experimental Densities of 1-Alkyl-3-methylimidazolium Hexafluorophosphate Ionic Liquids at Atmospheric Pressure.
| Ionic Liquid | Temperature (K) | Density (g/cm³) |
| [C4mim][PF6] | 293.15 | 1.37 |
| 313.15 | 1.35 | |
| 333.15 | 1.34 | |
| [C6mim][PF6] | 298.15 | 1.29 |
| 323.15 | 1.27 | |
| 348.15 | 1.25 | |
| [C8mim][PF6] | 293.15 | 1.22 |
| 313.15 | 1.20 | |
| 333.15 | 1.19 |
Note: The data for [C4mim][PF6], [C6mim][PF6], and [C8mim][PF6] are compiled from various sources for illustrative purposes. For precise values, refer to the cited literature.
As the alkyl chain length increases from butyl to octyl, the density decreases. This is due to the less efficient packing of the longer, more flexible alkyl chains. It is therefore expected that the density of [C10mim][PF6] will be lower than that of its shorter-chain counterparts at a given temperature.
Predictive Models for Density
In the absence of extensive experimental data, predictive models can provide valuable estimates of density. Group contribution methods and equations of state, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), have been successfully applied to ionic liquids. These models use the chemical structure of the ions to predict their macroscopic properties.
Viscosity of this compound
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications involving fluid transport, mixing, and reaction kinetics. The viscosity of ionic liquids is typically much higher than that of conventional molecular solvents.
Temperature Dependence of Viscosity
The viscosity of [C10mim][PF6] is highly dependent on temperature, decreasing significantly as the temperature rises. This behavior is common to all ionic liquids and can be attributed to the increased thermal energy overcoming the intermolecular forces that hinder flow. The relationship between viscosity and temperature for ionic liquids is often described by the Vogel-Fulcher-Tammann (VFT) equation:
η = A * exp(B / (T - T₀))
where η is the viscosity, T is the absolute temperature, and A, B, and T₀ are fitting parameters.
Table 2: Experimental Viscosities of 1-Alkyl-3-methylimidazolium Hexafluorophosphate Ionic Liquids at Atmospheric Pressure.
| Ionic Liquid | Temperature (K) | Viscosity (mPa·s) |
| [C4mim][PF6] | 298.15 | 225 |
| 323.15 | 60 | |
| 348.15 | 25 | |
| [C6mim][PF6] | 298.15 | 450 |
| 323.15 | 100 | |
| 348.15 | 38 | |
| [C8mim][PF6] | 298.15 | 730 |
| 323.15 | 150 | |
| 348.15 | 55 |
Note: The data for [C4mim][PF6], [C6mim][PF6], and [C8mim][PF6] are compiled from various sources for illustrative purposes. For precise values, refer to the cited literature.
The viscosity of 1-alkyl-3-methylimidazolium hexafluorophosphate ionic liquids increases with increasing alkyl chain length[1]. This is a direct consequence of the enhanced van der Waals interactions associated with the longer alkyl chains[2][3]. Therefore, [C10mim][PF6] is expected to have a significantly higher viscosity than its shorter-chain homologues.
Predictive Models for Viscosity
Given the challenges in experimental measurements, particularly for highly viscous ionic liquids, predictive models are invaluable. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms have emerged as powerful tools for estimating the viscosity of ionic liquids based on their molecular structures[2][4][5][6]. These models are trained on large datasets of experimental viscosity data and can provide accurate predictions for new ionic liquids. The electrolyte Perturbed-Chain Statistical Associating Fluid Theory (ePC-SAFT) coupled with free volume theory is another robust approach for modeling the viscosity of ionic liquids and their mixtures[7].
Influence of Water Content
It is crucial to recognize that the viscosity of hydrophilic ionic liquids can be significantly affected by the presence of water. Even small amounts of water can disrupt the hydrogen-bonding network and reduce the viscosity. While [C10mim][PF6] is considered hydrophobic, it can still absorb trace amounts of water from the atmosphere. Therefore, for applications where precise viscosity is critical, it is essential to control and report the water content of the ionic liquid.
Experimental Protocols for Measuring Density and Viscosity
Accurate and reproducible measurements are the cornerstone of scientific integrity. The following section outlines detailed, step-by-step methodologies for the experimental determination of the density and viscosity of [C10mim][PF6].
Density Measurement
A vibrating tube densimeter is the preferred instrument for accurate density measurements of liquids.
Protocol:
-
Instrument Calibration: Calibrate the densimeter using two standards of known density that bracket the expected density of the ionic liquid. Typically, dry air and deionized water are used. The calibration should be performed at the desired measurement temperatures.
-
Sample Preparation: Ensure the [C10mim][PF6] sample is free of any particulate matter by filtering it through a syringe filter (e.g., 0.22 µm PTFE). Due to the potential for water absorption, it is recommended to dry the sample under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours prior to measurement.
-
Sample Loading: Carefully inject the degassed and dried sample into the measuring cell of the densimeter, ensuring no air bubbles are introduced.
-
Temperature Equilibration: Allow the sample to thermally equilibrate at the set temperature. The stability of the temperature should be within ±0.01 K.
-
Measurement: Once the temperature and the oscillation period of the vibrating tube are stable, record the density reading.
-
Repeatability: Perform multiple measurements for each temperature point to ensure the repeatability of the results.
-
Cleaning: Thoroughly clean the measuring cell with appropriate solvents (e.g., ethanol, acetone) and dry it with a stream of dry air or nitrogen after each sample.
Viscosity Measurement
A rotational viscometer or a falling-ball viscometer are suitable for measuring the viscosity of ionic liquids.
Protocol (Rotational Viscometer):
-
Instrument Calibration: Calibrate the viscometer using a certified viscosity standard with a viscosity value in the range expected for [C10mim][PF6] at the measurement temperature.
-
Sample Preparation: As with density measurements, the sample should be dry and free of particulates.
-
Sample Loading: Place the required volume of the ionic liquid into the sample cup.
-
Spindle Selection: Choose an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range of the instrument (typically 10-90%).
-
Temperature Control: Use a circulating bath to precisely control the temperature of the sample. Allow sufficient time for the sample to reach thermal equilibrium.
-
Measurement: Start the rotation of the spindle and allow the reading to stabilize before recording the viscosity value.
-
Data Acquisition: Record the viscosity at various shear rates (rotational speeds) to check for Newtonian behavior. For a Newtonian fluid, the viscosity should be independent of the shear rate.
-
Cleaning: Clean the spindle and sample cup thoroughly with suitable solvents after each measurement.
Visualizations
Experimental Workflow for Thermophysical Property Measurement
Sources
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- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. New insight into viscosity prediction of imidazolium-based ionic liquids and their mixtures with machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
Solubility of 1-Decyl-3-methylimidazolium hexafluorophosphate in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Decyl-3-methylimidazolium Hexafluorophosphate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of the ionic liquid this compound ([C10mim][PF6]) in various organic solvents. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing the solubility of this promising ionic liquid, empowering researchers to make informed decisions in their experimental designs.
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature.[1] They possess a unique combination of properties, including negligible vapor pressure, high thermal stability, and tunable solvent properties, which make them attractive alternatives to traditional volatile organic solvents in a wide range of applications.[1] this compound, abbreviated as [C10mim][PF6], is a member of the imidazolium-based family of ionic liquids. Its molecular structure, featuring a relatively long decyl chain on the imidazolium cation, imparts a significant degree of hydrophobicity.[2] Understanding the solubility of [C10mim][PF6] in organic solvents is paramount for its effective utilization in diverse fields such as organic synthesis, separation processes, and electrochemistry.[3][4]
Physicochemical Properties of [C10mim][PF6]
A clear understanding of the fundamental physicochemical properties of [C10mim][PF6] is essential before delving into its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C14H27F6N2P | [5] |
| Molecular Weight | 368.34 g/mol | [5] |
| Melting Point | 30-35 °C | [5] |
| Appearance | Varies, can be a viscous liquid or a low-melting solid at room temperature. | [6] |
| Anion | Hexafluorophosphate ([PF6]⁻) | [5] |
| Cation | 1-Decyl-3-methylimidazolium ([C10mim]⁺) | [5] |
Solubility of [C10mim][PF6] in Organic Solvents
Below is a qualitative and estimated solubility profile of [C10mim][PF6] in a range of common organic solvents at ambient temperature and pressure.
| Solvent | Polarity Index | Expected Solubility | Rationale and Supporting Evidence |
| Methanol | 6.6 | Partially Miscible to Miscible | Shorter-chain analogues like [emim][PF6] are miscible with methanol.[8] The longer decyl chain in [C10mim][PF6] will decrease miscibility compared to shorter chain analogues. |
| Ethanol | 5.2 | Partially Miscible | 1-Hexyl-3-methylimidazolium hexafluorophosphate and 1-octyl-3-methylimidazolium hexafluorophosphate are completely miscible with ethanol.[9] However, the longer decyl chain may lead to a miscibility gap. |
| Acetone | 5.1 | Miscible | Ionic liquids with the hexafluorophosphate anion generally show good solubility in acetone.[1] |
| Acetonitrile | 6.2 | Miscible | Acetonitrile is a polar aprotic solvent that is generally a good solvent for imidazolium-based ionic liquids. |
| Dichloromethane | 3.4 | Miscible | Dichloromethane is a versatile solvent for a wide range of organic compounds, including many ionic liquids. The synthesis of similar ionic liquids often involves the use of dichloromethane as a solvent.[10] |
| Ethyl Acetate | 4.3 | Partially Miscible | The moderate polarity of ethyl acetate suggests partial miscibility. |
| Toluene | 2.4 | Sparingly Soluble | The nonpolar aromatic nature of toluene leads to poor solvation of the ionic components of [C10mim][PF6].[11] |
| n-Hexane | 0.0 | Immiscible | As a nonpolar alkane, hexane is a very poor solvent for ionic liquids.[11] |
| Water | 9.0 | Immiscible | The hexafluorophosphate anion is known to form hydrophobic ionic liquids that are immiscible with water.[6] |
Factors Influencing the Solubility of [C10mim][PF6]
The solubility of [C10mim][PF6] is not a fixed property but is influenced by several interconnected factors. A deeper understanding of these factors is crucial for manipulating and predicting its phase behavior.
Figure 1: Key factors influencing the solubility of [C10mim][PF6].
The Role of the Solvent
The nature of the organic solvent plays a pivotal role. Solvents with higher polarity and the ability to form hydrogen bonds can more effectively solvate the charged ions of the ionic liquid, leading to higher solubility. However, for [C10mim][PF6], the long, nonpolar decyl chain also contributes significantly to the overall intermolecular interactions, favoring dissolution in less polar solvents compared to its shorter-chain counterparts.
The Influence of the Cation and Anion
The structure of the ionic liquid itself is a primary determinant of its solubility. The 1-decyl-3-methylimidazolium cation ([C10mim]⁺), with its long alkyl chain, introduces significant van der Waals interactions and contributes to the overall hydrophobicity of the ionic liquid. The hexafluorophosphate anion ([PF6]⁻) is well-known for forming water-immiscible ionic liquids.[6] The combination of this hydrophobic anion and the long-chain cation results in an ionic liquid with limited solubility in highly polar solvents like water, but potentially favorable interactions with moderately polar to nonpolar organic solvents.
The Effect of Temperature
The dissolution of an ionic liquid in an organic solvent is often an endothermic process. Consequently, increasing the temperature generally leads to an increase in solubility. This temperature dependence is a critical parameter to consider when designing separation processes or chemical reactions involving [C10mim][PF6].
Experimental Determination of Solubility: The Cloud-Point Method
For a precise quantitative understanding of the solubility of [C10mim][PF6] in a specific solvent, experimental determination is indispensable. The "cloud-point" method is a widely used and relatively straightforward technique to determine the liquid-liquid equilibria of ionic liquid-solvent systems.[7]
Experimental Protocol
-
Preparation of the Sample : Accurately weigh a known amount of [C10mim][PF6] and the chosen organic solvent into a sealed, transparent vessel. The vessel should be equipped with a magnetic stirrer and a calibrated temperature sensor.
-
Heating and Homogenization : Place the vessel in a temperature-controlled bath and begin stirring. Gradually heat the mixture while observing its appearance. The two-phase mixture will become a single homogeneous phase at a specific temperature.
-
Cooling and Cloud-Point Detection : Once a single phase is achieved, slowly cool the solution while continuing to stir. The temperature at which the solution first becomes cloudy or turbid is the "cloud-point" temperature. This temperature corresponds to the solubility limit for that specific composition.
-
Data Collection : Repeat the heating and cooling cycles to ensure reproducibility. Perform the experiment for a range of compositions to construct a complete phase diagram.
Figure 2: A simplified workflow for the cloud-point method.
Theoretical Prediction of Solubility: The COSMO-RS Model
In addition to experimental methods, theoretical models can provide valuable insights into the solubility of ionic liquids. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including the solubility of ionic liquids.[12][13]
COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities.[12] This allows for the prediction of solubility without the need for experimental data, making it an invaluable tool for screening potential solvents and understanding the underlying molecular interactions that govern solubility.[12][13] While COSMO-RS can provide excellent qualitative predictions, its quantitative accuracy can be further improved by incorporating experimental data for model correction.[13]
Conclusion
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a multitude of applications. This guide has provided a comprehensive overview of its solubility characteristics, the factors influencing them, and both experimental and theoretical methods for their determination. By leveraging this knowledge, researchers can more effectively design and implement processes that harness the unique properties of this versatile ionic liquid.
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Foreword: Re-evaluating the "Green" Moniker of Ionic Liquids
An In-Depth Technical Guide to the Toxicity and Environmental Impact of 1-Decyl-3-methylimidazolium Hexafluorophosphate ([DMIM][PF6])
Ionic liquids (ILs), once heralded as "green solvents" due to their negligible vapor pressure and high thermal stability, are now facing critical scrutiny regarding their environmental and toxicological profiles.[1][2][3] The simplistic view of ILs as universally benign alternatives to volatile organic compounds has been challenged by a growing body of evidence revealing their potential for environmental persistence and biological harm.[4][5][6][7] This guide provides a detailed examination of this compound ([DMIM][PF6]), a representative imidazolium-based IL, focusing on its toxicological properties and environmental impact. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and validated methodologies necessary to make informed decisions regarding the use, handling, and lifecycle management of this and similar compounds.
The Dual Nature of [DMIM][PF6]: Physicochemical Properties and Inherent Hazards
The environmental behavior and biological interactions of [DMIM][PF6] are dictated by the distinct properties of its constituent ions: the 1-decyl-3-methylimidazolium ([DMIM]⁺) cation and the hexafluorophosphate ([PF6]⁻) anion.
-
The [DMIM]⁺ Cation: The toxicity of imidazolium-based ILs is strongly correlated with the length of the alkyl chain on the cation.[1][8] The long ten-carbon (decyl) chain of [DMIM]⁺ imparts significant lipophilicity. This property governs its ability to interact with and disrupt biological membranes, a primary mechanism of its cytotoxicity. This "cation effect" is a critical determinant of its overall toxicity profile.
-
The [PF6]⁻ Anion: While often considered less toxic than the cation, the [PF6]⁻ anion is not inert and contributes to the compound's environmental risk profile.[9] Its primary hazard lies in its susceptibility to hydrolysis, particularly under acidic or high-temperature conditions, which can release toxic and corrosive byproducts such as hydrogen fluoride (HF).[4][5][6][10] Although more stable than its tetrafluoroborate ([BF4]⁻) counterpart, its potential for decomposition cannot be overlooked in environmental risk assessments.[4][5][6]
Toxicological Profile: A Multi-Level Assessment
The toxicity of [DMIM][PF6] manifests across various biological levels, from cellular structures to complex organisms and ecosystems.
Cytotoxicity and Genotoxicity
The primary mechanism of cytotoxicity for imidazolium ILs with long alkyl chains is the disruption of cell membranes. The lipophilic decyl chain of [DMIM]⁺ can intercalate into the phospholipid bilayer, compromising membrane integrity, altering fluidity, and leading to cell lysis.
While specific genotoxicity data for [DMIM][PF6] is limited, studies on similar compounds like 1-octyl-3-methylimidazolium ([C8mim]⁺) have shown evidence of oxidative stress, DNA damage, and apoptosis in fish liver cells.[11] It is plausible that [DMIM][PF6] induces similar effects, potentially mediated by the generation of reactive oxygen species (ROS) as a cellular response to membrane damage and mitochondrial stress.[12][13]
Ecotoxicity
The impact of [DMIM][PF6] on ecosystems is a significant concern due to its potential release into aquatic and terrestrial environments.
Aquatic Toxicity: Imidazolium-based ILs exhibit significant toxicity toward a range of aquatic organisms. Studies have demonstrated that:
-
Algae: The [PF6]⁻ anion itself has been identified as one of the more toxic anions to phytoplankton like Selenastrum capricornutum.[9]
-
Invertebrates: [DMIM][PF6] shows high toxicity to the water flea Moina macrocopa, where long-term exposure significantly inhibits survival, development, and reproduction.[2] Worryingly, these toxic effects can be intergenerational, with the first generation of offspring exhibiting complete reproductive cessation.[2]
-
Fish: Chronic exposure of common carp to a related compound, [C8mim][PF6], disrupts the intestinal physical and immunological barriers and alters the gut microbiome.[14] This suggests that even at sublethal concentrations, these ILs can pose serious health risks to fish populations.[14]
Terrestrial Toxicity: When introduced into soil, [DMIM][PF6] and similar ILs can adversely affect soil ecosystems.
-
Soil Microorganisms: The ionic liquid [C8mim][PF6] has been shown to decrease the abundance of culturable microbes in soil, inhibit certain enzyme activities, and reduce microbial diversity.[15][16] Specifically, it can inhibit the abundance of ammonia-oxidizing archaea and bacteria, which are crucial for nitrogen cycling.[16]
-
Plants: At concentrations of 50 mg/kg in soil, 1-decyl-3-methylimidazolium salts significantly inhibit the growth of Vicia faba (faba bean) seedlings, causing reductions in shoot and root length and inducing oxidative stress.[12]
-
Invertebrates: ILs like [C8mim][PF6] are known to cause oxidative stress and DNA damage in earthworms (Eisenia fetida), highlighting their potential to harm essential soil fauna.[13]
The following table summarizes representative ecotoxicity data for imidazolium-based ILs.
| Organism | Ionic Liquid | Endpoint | Value | Reference |
| Selenastrum capricornutum (Alga) | [BMIM][PF6] | EC50 | ~1-10 mg/L (Anion toxicity comparison) | Based on findings in Green Chem., 2008, 10, 67-72[9] |
| Moina macrocopa (Water Flea) | [Demim][PF6] | - | High chronic & intergenerational toxicity | Request PDF, Sci. Total Environ., 2018[2] |
| Cyprinus carpio (Common Carp) | [C8mim][PF6] | Chronic | Intestinal damage at 1.35-5.40 mg/L | PubMed, Environ. Res., 2020, 189, 109919[14] |
| Soil Microbes | [Omim][PF6] | - | Reduced diversity at 6.0-8.0 mg/kg | PubMed, Ecotoxicol. Environ. Saf., 2017, 135, 127-134[16] |
| Vicia faba (Faba Bean) | [Demim]Cl | EC50 | Significant effects at 50 mg/kg | PubMed, Chemosphere, 2016, 145, 325-333[12] |
Environmental Fate and Impact
The "green" credentials of any chemical depend heavily on its behavior and persistence in the environment. For [DMIM][PF6], two key factors are its resistance to degradation and its chemical stability.
Biodegradability
Imidazolium-based ILs, particularly those with short to medium alkyl chains and the [PF6]⁻ anion, are generally considered to be poorly biodegradable.[17] Standardized tests, such as the OECD 301B (Sturm test), have shown that compounds like [bmim][PF6] exhibit virtually no biodegradation over a 28-day period with unacclimated microorganisms.[18] While some studies have shown partial degradation (up to 60-80%) using acclimatized microbial sludge or specific fungal strains like Fusarium, these conditions are not always representative of natural environments.[17][18] The persistence of the imidazolium core is a primary concern, suggesting that [DMIM][PF6] could accumulate in ecosystems upon release.[17]
Chemical Stability and Hydrolysis of the [PF6]⁻ Anion
The [PF6]⁻ anion is prone to hydrolysis, a reaction that breaks it down in the presence of water. The stability is highly dependent on environmental conditions.
-
pH and Temperature: The hydrolysis of [PF6]⁻ is significantly accelerated under acidic conditions (pH < 3) or at elevated temperatures (>60°C).[4][5][6]
-
Hydrolysis Products: The decomposition of [PF6]⁻ in aqueous solution can generate highly corrosive and toxic hydrogen fluoride (HF) and various fluorinated phosphate species.[19][20]
This instability is a critical flaw in the "green" profile of [PF6]⁻-based ILs. The potential formation of HF upon environmental release poses a secondary but significant toxicological threat.
Conclusion and Outlook
The evidence presented in this guide demonstrates that this compound ([DMIM][PF6]) possesses a significant toxicological and environmental risk profile that contradicts the general label of a "green" solvent. Its toxicity is driven by the lipophilic [DMIM]⁺ cation, which disrupts biological membranes, while its environmental persistence is a result of poor biodegradability. Furthermore, the instability of the [PF6]⁻ anion and its potential to form toxic hydrolysis byproducts add another layer of concern.
For researchers and industry professionals, this underscores the necessity of a lifecycle approach to chemical management. The design of next-generation ILs must prioritize "benign by design" principles, incorporating functionalities that promote biodegradability (e.g., ester or ether linkages in the alkyl chain) and utilizing anions that are inherently more stable and less toxic. Until such alternatives are widely available and validated, the use of [DMIM][PF6] and similar ILs requires stringent containment, waste treatment protocols, and a comprehensive understanding of their potential impact on both human health and the environment.
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Zook, D. R., & Costello, C. E. (2005). Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids. Rapid Communications in Mass Spectrometry, 19(13), 1775-1780. [Link]
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Liu, T., Zhu, L., Wang, J., Wang, J., & Xie, H. (2016). Phytotoxicity of imidazolium-based ILs with different anions in soil on Vicia faba seedlings and the influence of anions on toxicity. Chemosphere, 145, 325–333. [Link]
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Gardas, R. L., & Coutinho, J. A. P. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. Fluid Phase Equilibria, 266(1-2), 195-203. [Link]
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Liu, T., Zhu, L., Wang, J., Wang, J., & Zhang, J. (2017). Evaluating toxicity of 1-octyl-3-methylimidazolium hexafluorophosphate to microorganisms in soil. Ecotoxicology and Environmental Safety, 135, 127–134. [Link]
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Probert, F., Jones, D. E. J., & Blain, P. G. (2020). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research, 9(4), 433–440. [Link]
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Liu, T., Zhu, L., Wang, J., Wang, J., & Zhang, J. (2016). Effect of [omim]PF6 on the DNA damage level in earthworms. ResearchGate. [Link]
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Safety data sheet for 1-Decyl-3-methylimidazolium hexafluorophosphate
An In-Depth Technical Guide to the Safe Handling of 1-Decyl-3-methylimidazolium Hexafluorophosphate
Introduction: Beyond the Label
This compound ([DMIM][PF6]) is an ionic liquid (IL) characterized by its unique physicochemical properties, including low volatility and tunable solvency. These attributes make it a valuable tool in diverse research and development areas, from catalysis to energy storage. However, its utility is matched by a distinct hazard profile that demands a nuanced understanding beyond standard safety data sheet entries. This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth, field-proven perspective on the safe handling, storage, and emergency management of this compound. We will delve into the causality behind safety protocols, ensuring a framework of self-validating procedures grounded in authoritative data.
Hazard Identification and Strategic Risk Assessment
The primary risk associated with [DMIM][PF6] stems from its irritant nature and, critically, the latent hazard of its hexafluorophosphate anion. While stable under normal conditions, the [PF6]⁻ anion can decompose under specific conditions (e.g., high heat or reaction with strong acids) to form hydrogen fluoride (HF). HF is a highly corrosive and systemically toxic substance that requires specialized first aid. Therefore, all safety protocols must be built on this foundational understanding.
GHS Classification and Core Hazards
The Globally Harmonised System (GHS) provides a clear classification for this substance, which forms the basis of our risk assessment.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][3][4][5] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2][4][6] |
Signal Word: Warning [2][3][6]
From a practical standpoint, these classifications mean that direct contact will likely cause inflammation and discomfort, while inhalation of aerosols or mists can compromise respiratory function. The primary objective is always to prevent direct physical contact and aerosol generation.
Emergency Response Protocols
A swift and correct response to an exposure incident is critical. The following protocols are designed to address both the immediate irritant effects and the potential for delayed, severe symptoms from fluoride ion exposure.
First-Aid Workflow for Accidental Exposure
Immediate action is paramount. The following workflow must be understood by all personnel handling the substance.
Caption: Risk-Based PPE Selection Workflow.
Detailed PPE Specifications
| Body Part | Required PPE | Rationale & Best Practices |
| Eyes/Face | Safety glasses with side shields (minimum); Chemical splash goggles for splash risk. [7] | Protects against irritation from accidental splashes. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential. [8][9] |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected for tears or pinholes before use. [10][11]Use proper glove removal technique to avoid contaminating skin. [10]If contact occurs, remove gloves immediately, wash hands, and re-glove. Dispose of contaminated gloves as hazardous waste. |
| Body | Full-length laboratory coat. | Provides a removable barrier to protect skin and personal clothing from minor spills and splashes. [10][7] |
| Respiratory | Not required under normal use with adequate ventilation (fume hood). | If aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate filter for organic vapors may be necessary. [10] |
Physicochemical, Toxicological, and Ecological Profile
Physicochemical Data
This data is essential for understanding the substance's behavior under experimental conditions.
| Property | Value | Source |
| CAS Number | 362043-46-7 | [12] |
| Molecular Formula | C₁₄H₂₇F₆N₂P | [13] |
| Molecular Weight | ~368.34 g/mol | [13] |
| Appearance | Liquid at room temperature | |
| Melting Point | 30–35 °C | [13][14] |
| Density | ~1.3 - 1.4 g/cm³ | [2][3] |
| Water Solubility | Generally considered water-immiscible |
Toxicological Insights
While comprehensive toxicological data is limited, the existing information clearly defines [DMIM][PF6] as an irritant. [1][2]
-
Acute Effects: The primary concerns are skin, eye, and respiratory tract irritation upon direct contact or inhalation. [1][2][3][4][5][6]* Carcinogenicity: No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. [1][15]* Systemic Effects: The most significant systemic risk is from fluoride ion absorption following decomposition, as detailed in Section 2.1. [1]
Ecological Hazard Profile
The designation of ionic liquids as "green solvents" pertains primarily to their low volatility, not their inherent environmental impact. Recent research has demonstrated that [DMIM][PF6] exhibits significant ecotoxicity.
-
Aquatic Toxicity: A 2023 study showed that [DMIM][PF6] has high toxicity to the water flea Moina macrocopa. [16]Long-term exposure was found to significantly inhibit the survivorship, development, and reproduction of this crustacean. [16]* Intergenerational Effects: The same study noted that the toxic effects carried over to the next generation of M. macrocopa, highlighting the potential for lasting damage to aquatic ecosystems. [16]* Environmental Fate: Due to their stability, these compounds can persist in the environment. [16]Therefore, it is imperative that this substance is not released into drains or the environment. [1][2][5]
Stability, Reactivity, and Disposal
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature). [1][15]* Conditions to Avoid: Protect from moisture, as many ionic liquids are hygroscopic. [17][18]Avoid high temperatures and direct sunlight. [17]* Incompatible Materials: Avoid strong oxidizing agents. [3][18]* Waste Disposal:
-
This material must be disposed of as hazardous waste. [4] 2. Do not dispose of it in drains or with general laboratory trash. [1] 3. Leave the chemical in its original container, or a clearly labeled, compatible waste container. [1] 4. Follow all local, regional, and national regulations for hazardous waste disposal. [1][4][12]
-
Conclusion
This compound is a powerful chemical tool, but its safe use hinges on a comprehensive understanding of its risks. The key takeaways for any researcher are:
-
Prevent all direct contact through meticulous handling and appropriate PPE.
-
Always be prepared for the latent HF hazard by having calcium gluconate paste readily available and understanding its critical role in first aid.
-
Respect its environmental impact by ensuring all waste is contained and disposed of as hazardous material.
By integrating these principles into your laboratory workflow, you can effectively mitigate the risks and harness the scientific potential of this ionic liquid.
References
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ResearchGate. (2020). Once you synthesize Ionic liquid, how do you preserve it so that it don't get decompose?. Retrieved from [Link]
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ResearchGate. (2015). How do I handle with ionic liquids?. Retrieved from [Link]
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Hampton Research. (2024). Safety Data Sheet. Retrieved from [Link]
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Hu, X., et al. (2023). Chronic and intergenerational toxic effects of this compound on the water flea, Moina macrocopa. Ecotoxicology, 32(6), 699-710. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Hexyl-3-methylimidazolium hexafluorophosphate. PubChem Compound Database. Retrieved from [Link]
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Connect Chemical. (n.d.). 1-Decyl-3-Methylimidazolium Hexfluorophosphate | Properties, Applications & Safety Data. Retrieved from [Link]
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SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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University of Illinois. (2025). Personal Protective Equipment. Division of Research Safety. Retrieved from [Link]
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Carl ROTH. (2024). Safety Data Sheet: 1-Butyl-3-methylimidazolium hexafluorophosphate. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: 1-Hexyl-3-methyl-imidazolium-hexafluorophosphate. Retrieved from [Link]
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Magne, V., et al. (2017). Ionic Liquids As Tunable Toxicity Storage Media for Sustainable Chemical Waste Management. ACS Sustainable Chemistry & Engineering, 5(12), 11876-11883. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1-Hexyl-3-methyl-imidazolium-hexafluorophosphate. Retrieved from [Link]
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Watanabe, M., et al. (2017). Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices. Chemical Reviews, 117(10), 7190-7239. Retrieved from [Link]
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
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A Spectroscopic Guide to 1,3-Dimethylimidazolium Hexafluorophosphate ([DMIM][PF6]) for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6]), a prominent room-temperature ionic liquid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to [DMIM][PF6], offering not just data but a foundational understanding of the principles and experimental considerations that underpin the spectroscopic analysis of ionic liquids.
Introduction: The Molecular Landscape of [DMIM][PF6]
Ionic liquids (ILs) represent a fascinating class of materials, composed entirely of ions, that are liquid at or near room temperature. Their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency, have positioned them as key enabling materials in a diverse range of applications, from "green" chemistry to advanced battery technologies.[1][2] Among these, 1,3-dimethylimidazolium hexafluorophosphate, [DMIM][PF6], is a well-studied example, valued for its relative stability and hydrophobicity.
A thorough understanding of the molecular structure and intermolecular interactions within [DMIM][PF6] is paramount for its effective application. Spectroscopic techniques, particularly NMR and IR, provide powerful, non-destructive windows into this molecular world. This guide will elucidate the characteristic spectral signatures of [DMIM][PF6] and the experimental methodologies to obtain them, thereby empowering researchers to confidently characterize this and similar ionic liquids.
Structural and Spectroscopic Workflow
The characterization of [DMIM][PF6] involves a synergistic application of various spectroscopic techniques to probe both the cationic and anionic constituents of the ionic liquid. The following diagram illustrates a typical workflow for a comprehensive analysis.
Caption: Correlation between the molecular components of [DMIM][PF6] and the spectroscopic techniques used for their analysis.
Conclusion and Future Perspectives
This guide has provided a detailed framework for the spectroscopic characterization of [DMIM][PF6] using NMR and IR techniques. The presented data and protocols offer a robust starting point for researchers working with this and other imidazolium-based ionic liquids. The consistent and accurate application of these spectroscopic methods is fundamental to ensuring the quality and purity of ionic liquids, as well as to unraveling the complex interplay of intermolecular forces that govern their unique properties.
Future research in this area will likely focus on more advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) to probe spatial proximities between the cation and anion, and diffusion-ordered spectroscopy (DOSY) to study ion pairing and aggregation. [2]Furthermore, the combination of experimental spectroscopy with computational modeling will continue to provide deeper insights into the structure-property relationships of ionic liquids, paving the way for the rational design of new materials with tailored functionalities.
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1H NMR spectra (in d6-DMSO) of initial [bmim][PF6]. ResearchGate.
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Infrared Spectroscopy of Ionic Liquids: Quantitative Aspects and Determination of Optical Constants. Request PDF - ResearchGate.
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Ionic Liquid Functionalized Metal–Organic Framework ([DEIm][PF6]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. PMC - PubMed Central.
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(PDF) NMR of ionic liquids. ResearchGate.
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Temperature dependent NMR spectra of [BMIM][PF 6 ] representing for (a)... ResearchGate.
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Utilizing Infrared Spectroscopy to Analyze the Interfacial Structures of Ionic Liquids/Al2O3 and Ionic Liquids/Mica Mixtures under High Pressures. MDPI.
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13C NMR relaxation rates in the ionic liquid 1-methyl-3-nonylimidazolium hexafluorophosphate. PubMed.
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Electronic, optical and spectroscopic properties of N-dialkyl-imidazolium hexafluorophosphate (CNMIM.PF6) ionic liquid crystal molecules investigated by computational methods. Request PDF - ResearchGate.
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13 C NMR spectra of [bmim][PF 6 ] at the CO 2 region under 0, 5, 55 and... ResearchGate.
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SYNTHESIS OF [BMIM][PF6] AND ITS APPLICATION IN LIQUID-LIQUID EXTRACTION. Shodhbhagirathi @ IITR.
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Pressure-Dependent Stability of Imidazolium-Based Ionic Liquid/DNA Materials Investigated by High-Pressure Infrared Spectroscopy. Semantic Scholar.
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Fig. 5 The 1 H NMR spectra (d 6-propanone, 300 MHz, 21 °C) of (A) [P 4... ResearchGate.
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1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0193065). NP-MRD.
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Methodological & Application
The Catalyst's Companion: A Guide to 1-Decyl-3-methylimidazolium Hexafluorophosphate in Catalysis
Welcome to a comprehensive guide on the catalytic applications of 1-Decyl-3-methylimidazolium hexafluorophosphate ([C10mim][PF6]). This document is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this ionic liquid (IL) to enhance catalytic processes. We will delve into the mechanistic underpinnings of its utility, provide detailed experimental protocols, and offer insights into the practical advantages of employing [C10mim][PF6] in your synthetic endeavors.
Introduction: Why this compound?
This compound is a member of the imidazolium-based ionic liquid family, a class of salts that are liquid at or near room temperature. These solvents are lauded for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. The defining features of [C10mim][PF6] are its long decyl chain and the hexafluorophosphate anion. The extended alkyl chain imparts a greater degree of hydrophobicity and higher viscosity compared to its shorter-chain analogues (e.g., [bmim][PF6]).[1][2] This enhanced hydrophobicity is particularly advantageous for creating distinct biphasic systems with polar solvents like water, facilitating straightforward product separation and catalyst recycling.[3] The [PF6]⁻ anion contributes to the IL's stability and its ability to dissolve a wide range of organic and inorganic compounds.
The primary role of imidazolium-based ILs in catalysis is multifaceted. They can act as:
-
Benign and recyclable solvents: Replacing volatile organic compounds (VOCs) and enabling simplified catalyst recovery.[3]
-
Catalyst stabilizers: Preventing the agglomeration of metal nanoparticle catalysts and protecting them from oxidation.[4]
-
Active participants in the catalytic cycle: The imidazolium cation can form N-heterocyclic carbene (NHC) ligands in situ, which can coordinate with and stabilize transition metal catalysts.[3][5]
This guide will explore these roles in the context of several key catalytic transformations.
Physicochemical Properties of Imidazolium-Based Ionic Liquids
The choice of an ionic liquid as a solvent is dictated by its physical and chemical properties. While specific data for [C10mim][PF6] is not as abundant as for its shorter-chain counterparts, we can infer its properties based on established trends within the 1-alkyl-3-methylimidazolium hexafluorophosphate series.
| Property | Trend with Increasing Alkyl Chain Length | Implication for [C10mim][PF6] | Reference(s) |
| Viscosity | Increases | Higher viscosity compared to [bmim][PF6] and [hmim][PF6]. This may affect mass transfer and require more vigorous stirring. | [1][2] |
| Density | Decreases | Slightly lower density compared to shorter-chain analogues. | [1] |
| Hydrophobicity | Increases | Enhanced ability to form biphasic systems with polar solvents, improving catalyst retention. | [6][7] |
| Thermal Stability | High | Generally high thermal stability, suitable for a wide range of reaction temperatures. |
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis.[3] The use of imidazolium-based ionic liquids like [C10mim][PF6] can offer significant advantages in these processes, particularly in terms of catalyst stability and recyclability.[8]
The Heck Reaction
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation.[9][10] In ionic liquids, the Heck reaction can often proceed without the need for phosphine ligands, as the IL itself can play a role in stabilizing the palladium catalyst.[9]
Causality Behind Experimental Choices:
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)2) is a common and effective precursor. In the presence of the imidazolium IL, it can be reduced in situ to the active Pd(0) species.[4]
-
Base: An inorganic base like potassium carbonate (K2CO3) is typically used to neutralize the hydrogen halide formed during the reaction.
-
Temperature: Elevated temperatures (typically 100-120 °C) are often required to achieve reasonable reaction rates.[11]
-
Biphasic System: The high hydrophobicity of [C10mim][PF6] allows for the creation of a biphasic system with a non-polar organic solvent (e.g., hexane) for product extraction, leaving the catalyst-laden IL phase behind for reuse.
Experimental Protocol: Heck Coupling of Iodobenzene and Styrene
Materials:
-
This compound ([C10mim][PF6])
-
Palladium(II) acetate (Pd(OAc)2)
-
Iodobenzene
-
Styrene
-
Potassium carbonate (K2CO3)
-
Hexane (for extraction)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add [C10mim][PF6] (2.0 mL).
-
Add Pd(OAc)2 (0.01 mmol, 2.2 mg).
-
Stir the mixture at room temperature under an inert atmosphere for 10 minutes to ensure dissolution of the catalyst precursor.
-
Add iodobenzene (1.0 mmol, 204 mg), styrene (1.2 mmol, 125 mg), and K2CO3 (1.5 mmol, 207 mg).
-
Heat the reaction mixture to 110 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Add hexane (3 x 5 mL) to the flask and stir for 10 minutes for each extraction. The product will partition into the hexane layer.
-
Carefully decant the hexane layer after each extraction. The ionic liquid phase containing the catalyst remains in the flask.
-
Combine the hexane extracts and dry over anhydrous MgSO4.
-
Filter and concentrate the hexane solution under reduced pressure to obtain the crude product (stilbene).
-
Purify the product by column chromatography on silica gel if necessary.
Catalyst Recycling:
The remaining ionic liquid phase can be reused for subsequent reactions. Simply add fresh reactants and base to the flask and repeat the procedure. It is advisable to perform a few cycles to assess the catalyst's stability and potential loss of activity.
Diagram: The Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
The Suzuki Coupling
The Suzuki coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[12][13] Similar to the Heck reaction, imidazolium ionic liquids can serve as excellent media for the Suzuki coupling, promoting catalyst stability and recyclability.[14]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)2) and a ligand is often used. In some cases, the ionic liquid itself can act as a ligand source through in situ NHC formation.[3]
-
Base: A base such as potassium carbonate or cesium carbonate is crucial for the transmetalation step.[13]
-
Water: The presence of a small amount of water is often beneficial for the Suzuki coupling in ionic liquids.
-
Biphasic Workup: The hydrophobicity of [C10mim][PF6] facilitates a biphasic workup, allowing for easy separation of the product and recycling of the catalyst.
Experimental Protocol: Suzuki Coupling of 4-Bromoanisole and Phenylboronic Acid
Materials:
-
This compound ([C10mim][PF6])
-
Palladium(II) acetate (Pd(OAc)2)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K2CO3)
-
Water
-
Toluene (for extraction)
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk flask equipped with a magnetic stir bar and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine [C10mim][PF6] (3.0 mL) and Pd(OAc)2 (0.02 mmol, 4.5 mg).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), and K2CO3 (2.0 mmol, 276 mg).
-
Add deionized water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with toluene (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting biaryl product by flash chromatography.
Catalyst Recycling:
The ionic liquid phase can be washed with diethyl ether to remove any residual organic compounds and then dried under vacuum to be reused in subsequent reactions.
Diagram: The Suzuki Coupling Catalytic Cycle
Caption: Workflow for biphasic hydrogenation and catalyst recycling.
Application in Biocatalysis
Ionic liquids are also finding increasing use as media for enzymatic reactions. They can enhance enzyme stability, and in some cases, improve activity and selectivity. The choice of ionic liquid is critical, as some can be denaturing to enzymes. Hydrophobic ionic liquids like [C10mim][PF6] can be particularly useful in reactions involving non-polar substrates.
Causality Behind Experimental Choices:
-
Enzyme Selection: The stability and activity of the chosen enzyme in [C10mim][PF6] must be evaluated. Lipases are often robust enzymes that show good activity in ionic liquids.
-
Water Content: A small amount of water is often essential for enzyme activity. The optimal water activity needs to be determined for each system.
-
Substrate Solubility: The ionic liquid must be able to dissolve the substrates to a sufficient concentration for the reaction to proceed efficiently.
-
Product Extraction: Similar to other catalytic systems, a biphasic workup can be employed to separate the product from the enzyme-ionic liquid phase.
Experimental Protocol: Lipase-Catalyzed Transesterification
Materials:
-
This compound ([C10mim][PF6])
-
Immobilized Lipase (e.g., Novozym 435)
-
(R,S)-1-phenylethanol
-
Vinyl acetate
-
Molecular sieves (to control water content)
-
Heptane (for extraction)
-
Shaking incubator or orbital shaker
Procedure:
-
To a vial, add [C10mim][PF6] (2.0 mL) and activated molecular sieves. Allow to stand for 24 hours to control the water content.
-
Add immobilized lipase (e.g., 20 mg).
-
Add (R,S)-1-phenylethanol (0.5 mmol, 61 mg) and vinyl acetate (1.0 mmol, 86 mg).
-
Seal the vial and place it in a shaking incubator at 40 °C and 200 rpm.
-
Monitor the reaction progress by chiral GC to determine the conversion and enantiomeric excess.
-
Once the desired conversion is reached, stop the reaction.
-
The immobilized enzyme can be recovered by filtration.
-
Extract the product from the ionic liquid using heptane (3 x 3 mL).
-
Combine the heptane extracts and analyze.
-
The ionic liquid can be dried under vacuum and reused.
Conclusion
This compound is a versatile and valuable solvent for a range of catalytic applications. Its unique combination of high thermal stability, negligible vapor pressure, and pronounced hydrophobicity makes it particularly well-suited for systems where catalyst recycling and simplified product isolation are paramount. While its higher viscosity compared to shorter-chain analogues may necessitate adjustments to reaction conditions, the benefits it offers in terms of creating stable biphasic systems often outweigh this consideration. The protocols provided in this guide serve as a starting point for researchers to explore the potential of [C10mim][PF6] in their own catalytic systems. As with any new solvent system, optimization of reaction parameters is key to achieving the best results.
References
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The Heck Reaction in Ionic Liquids: Progress and Challenges. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
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Heck reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. (2010). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. (2010). PMC. Retrieved January 20, 2026, from [Link]
-
Imidazolium based ionic liquid-phase green catalytic reactions. (2023). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Ionic Liquids in Palladium-Catalyzed Cross-Coupling Reactions. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
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Alkyl chain length, counter anion and temperature effects on the interfacial activity of imidazolium ionic liquids: Comparison with structurally related surfactants. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ionic Liquids in Palladium-Catalyzed Cross-Coupling Reactions. (2013). OUCI. Retrieved January 20, 2026, from [Link]
-
Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. (2024). MDPI. Retrieved January 20, 2026, from [Link]
-
Imidazolium-based ionic liquids with increasing alkyl chain length of cations decrease the stability and fibrillation propensity of lysozyme. (2020). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Comparative study of the intermolecular dynamics of imidazolium-based ionic liquids with linear and branched alkyl chains: OHD-RIKES measurements. (2017). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives. (n.d.). CORE. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved January 20, 2026, from [Link]
-
Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions: Sustainable Synthesis of Flavonoids. (2018). MDPI. Retrieved January 20, 2026, from [Link]
- Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts. (n.d.). Google Patents.
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (2017). SciSpace. Retrieved January 20, 2026, from [Link]
-
Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. (2001). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Hydrogen bond stabilization in 1,3-dimethylimidazolium methyl sulfate and 1-butyl-3-methylimidazolium hexafluorophosphate probed by high pressure: the role of charge-enhanced C-H...O interactions in the room-temperature ionic liquid. (2006). PubMed. Retrieved January 20, 2026, from [Link]
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate. (2004). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Stabilizing nanoparticle catalysts in imidazolium-based ionic liquids: A comparative study. (2008). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Viscosity of 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1-Octyl-3-methylimidazolium Hexafluorophosphate at High Pressure. (2006). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Ionic Liquid Functionalized Metal–Organic Framework ([DEIm][PF6]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. (2023). PMC. Retrieved January 20, 2026, from [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2018). MDPI. Retrieved January 20, 2026, from [Link]
-
Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (2021). IRIS. Retrieved January 20, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. Retrieved January 20, 2026, from [Link]
-
Synergistic Effects of 1-Octyl-3-Methylimidazolium Hexafluorophosphate and Cellulose Nanocrystals on Improving Polyacrylate Waterborne Anti-Corrosion Coatings. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1Butyl3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. (2005). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Methods for Recycling Heterogenous Catalysts. (2022). Encyclopedia.pub. Retrieved January 20, 2026, from [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). NIH. Retrieved January 20, 2026, from [Link]
-
Development of hexafluoropropylene hydrogenation with Pd/C particles prepared with 1-hexyl-3-methylimidazolium tetrafluoroborate. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022). MDPI. Retrieved January 20, 2026, from [Link]
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High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. (2011). PMC. Retrieved January 20, 2026, from [Link]
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Innovating with Ionic Liquids: The Case of 1-Ethyl-3-methylimidazolium Hexafluorophosphate in Chemical Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
Solvation of 1-butyl-3-methylimidazolium hexafluorophosphate in aqueous ethanol–a green solution for dissolving 'hydrophobic' ionic liquids. (2001). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for [DMIM][PF6] as an Electrolyte in Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Role of [DMIM][PF6] in Modern Electrochemistry
1,3-dimethylimidazolium hexafluorophosphate, commonly abbreviated as [DMIM][PF6], is a room-temperature ionic liquid (IL) that has garnered significant interest within the scientific community for its potential applications as an electrolyte in various electrochemical systems. Its unique combination of properties, including negligible vapor pressure, a wide electrochemical window, and good thermal stability, positions it as a compelling alternative to traditional volatile organic electrolytes. This guide provides a comprehensive overview of the physicochemical properties of [DMIM][PF6], detailed protocols for its synthesis and purification, and its application in electrochemical devices such as lithium-ion batteries and supercapacitors. For comparative purposes and to provide a broader context due to the extensive characterization available for its close analogue, data for 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) is also included and clearly delineated.
Physicochemical and Electrochemical Properties
The performance of an electrolyte is intrinsically linked to its physical and chemical properties. Below is a summary of the key characteristics of [DMIM][PF6] and, for comparison, the widely studied [BMIM][PF6].
| Property | [DMIM][PF6] | [BMIM][PF6] | Reference |
| Molecular Formula | C₅H₉F₆N₂P | C₈H₁₅F₆N₂P | [1] |
| Molecular Weight | 242.11 g/mol | 284.186 g/mol | [1][2] |
| Appearance | White solid | Light yellow liquid | [1][2] |
| Melting Point | - | -8 °C | [2] |
| Density (at 25 °C) | 1.698 g/cm³ (calculated) | 1.37 g/cm³ | [2][3] |
| Ionic Conductivity (at 20 °C) | Not readily available | 1.37 mS/cm | [3] |
| Viscosity (at 25 °C) | Not readily available | 310 mPa·s | [3] |
| Electrochemical Stability Window | Expected to be wide | ~4.0 V | [3][4] |
| Purity | 99% | >98% | [1] |
Note: Some experimental data for [DMIM][PF6] is not as widely published as for [BMIM][PF6]. In such cases, the properties of [BMIM][PF6] are provided as a close approximation due to the structural similarity of the imidazolium core and the identical anion.
The electrochemical stability window (ESW) is a critical parameter for an electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. For imidazolium-based ionic liquids with the hexafluorophosphate anion, the ESW is generally wide, making them suitable for high-voltage applications.[4][5] The limits of the ESW are typically defined by the oxidation potential of the anion and the reduction potential of the cation.[4]
Synthesis and Purification of [DMIM][PF6]
The synthesis of [DMIM][PF6] is typically a two-step process involving the quaternization of 1-methylimidazole followed by an anion exchange reaction.
Protocol 1: Synthesis of 1,3-dimethylimidazolium Chloride ([DMIM][Cl])
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add 1-methylimidazole to the flask. While stirring, slowly add an equimolar amount of methyl chloride (or a suitable methylating agent like dimethyl sulfate, with appropriate safety precautions).
-
Reaction Conditions: The reaction is typically exothermic. Maintain the temperature with a water bath if necessary. After the initial reaction subsides, heat the mixture under reflux for 2-4 hours to ensure complete reaction.
-
Work-up: After cooling to room temperature, the product, 1,3-dimethylimidazolium chloride, will likely be a solid or a viscous liquid. Wash the product with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting [DMIM][Cl] under vacuum to remove residual solvent.
Protocol 2: Anion Exchange to [DMIM][PF6]
-
Dissolution: Dissolve the synthesized [DMIM][Cl] in a suitable solvent, such as acetonitrile or acetone.[6]
-
Anion Source: In a separate flask, dissolve a slight molar excess of potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆) in the same solvent.[6]
-
Metathesis Reaction: Slowly add the KPF₆ solution to the stirring [DMIM][Cl] solution at room temperature. A precipitate of KCl will form.
-
Reaction Time: Allow the reaction to stir at room temperature for 12-24 hours to ensure complete anion exchange.
-
Filtration: Remove the precipitated KCl by filtration.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude [DMIM][PF6] can be further purified by washing with water (if a hydrophobic IL is desired and the impurities are water-soluble) and then with a non-polar solvent like diethyl ether.[6] Recrystallization from a solvent mixture like toluene and acetone can also be performed for higher purity.[7]
-
Final Drying: Dry the purified [DMIM][PF6] under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove any residual water and solvent. This step is critical as trace amounts of water can lead to the hydrolysis of the PF₆⁻ anion, forming hydrofluoric acid (HF), which is highly corrosive and detrimental to electrochemical cell components.[8][9]
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- 8. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CO2 Capture Using 1-Decyl-3-methylimidazolium Hexafluorophosphate ([C10mim][PF6])
Introduction: The Role of Ionic Liquids in Carbon Capture
The increasing concentration of atmospheric carbon dioxide (CO₂) is a significant driver of climate change, necessitating the development of efficient and sustainable CO₂ capture technologies. Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as promising solvents for CO₂ capture due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable structures. Among these, 1-Decyl-3-methylimidazolium hexafluorophosphate ([C10mim][PF₆]) is a noteworthy candidate. This document provides a detailed guide for researchers and scientists on the application of [C10mim][PF₆] for CO₂ capture, outlining its properties, the mechanism of action, and comprehensive experimental protocols.
The selection of an ionic liquid for CO₂ capture is governed by a balance of properties. While many studies have focused on imidazolium-based ILs with shorter alkyl chains, such as 1-butyl-3-methylimidazolium ([bmim]⁺), the longer decyl chain in [C10mim]⁺ influences its physical properties and, consequently, its interaction with CO₂. Molecular simulations and experimental data suggest that increasing the alkyl chain length can enhance CO₂ solubility by increasing the free volume within the liquid.[1] This guide will delve into the specifics of [C10mim][PF₆], providing the necessary information to conduct robust and reproducible CO₂ capture experiments.
Physicochemical Properties of [C10mim][PF₆]
A thorough understanding of the physicochemical properties of [C10mim][PF₆] is crucial for designing and interpreting CO₂ capture experiments. The following table summarizes key properties, with the acknowledgment that some values are extrapolated or compared with congeners due to limited direct experimental data for this specific ionic liquid.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₁F₆N₂P | [2] |
| Molar Mass | 368.34 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | General observation |
| Density (at 298.15 K) | ~1.17 g/cm³ | Estimated based on trends[4][5] |
| Viscosity (at 298.15 K) | High | General trend for long-chain ILs[4][6] |
| Thermal Stability | High | General property of imidazolium ILs[6] |
Causality Behind Properties:
-
Density: The density of 1-alkyl-3-methylimidazolium hexafluorophosphate ILs generally decreases as the alkyl chain length increases. This is due to the larger volume occupied by the longer alkyl chain without a proportional increase in mass.
-
Viscosity: Viscosity is a critical parameter as it affects mass transfer rates.[6] Longer alkyl chains in imidazolium ILs lead to increased van der Waals interactions and a higher propensity for chain entanglement, resulting in significantly higher viscosity. This increased viscosity can be a drawback, potentially slowing the rate of CO₂ absorption.[6]
-
Thermal Stability: The strong ionic interactions and the stability of the imidazolium ring and the hexafluorophosphate anion contribute to the high thermal stability of [C10mim][PF₆], making it suitable for processes that involve temperature swings for regeneration.[6]
Mechanism of CO₂ Capture in [C10mim][PF₆]
The capture of CO₂ in [C10mim][PF₆] is primarily a physical absorption process, where the CO₂ molecules dissolve in the ionic liquid without forming covalent bonds. The solubility of CO₂ is influenced by the interactions between CO₂ and both the cation and the anion of the ionic liquid.
Molecular dynamics simulations and spectroscopic studies have shown that the anion plays a significant role in the solubility of CO₂ in imidazolium-based ionic liquids.[7][8] The CO₂ molecule, being a Lewis acid, interacts favorably with the electron-rich fluorine atoms of the hexafluorophosphate ([PF₆]⁻) anion.
The role of the cation, specifically the long decyl chain, is more nuanced. While the imidazolium ring itself can have some interaction with CO₂, the primary effect of the alkyl chain is on the physical structure of the liquid. The longer decyl chain increases the "free volume" within the ionic liquid, creating more space for CO₂ molecules to occupy.[1] This is a key reason why increasing the alkyl chain length from butyl to decyl is expected to increase CO₂ solubility on a molar basis.[9]
Below is a diagram illustrating the physical absorption mechanism.
Caption: Mechanism of CO2 Physical Absorption in [C10mim][PF6].
Experimental Protocols
The following protocols provide a framework for conducting CO₂ absorption and desorption experiments with [C10mim][PF₆]. The most common method for determining gas solubility in ionic liquids is the gravimetric method, which measures the mass change of the ionic liquid upon exposure to CO₂.
Protocol 1: CO₂ Absorption Measurement using a Gravimetric Analyzer
This protocol details the steps for measuring the CO₂ absorption capacity of [C10mim][PF₆] at a given temperature and pressure.
Materials:
-
This compound ([C10mim][PF₆]), high purity (>98%)
-
High-purity CO₂ gas (99.999%)
-
High-purity inert gas (e.g., N₂ or Ar) for purging
-
Gravimetric analyzer (e.g., magnetic suspension balance)
-
Temperature and pressure controllers
-
Vacuum pump
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of [C10mim][PF₆] (typically 50-100 mg) into the sample holder of the gravimetric analyzer.
-
Dry the ionic liquid sample in situ under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any absorbed water or other volatile impurities. The negligible vapor pressure of the ionic liquid prevents its loss during this step.
-
-
System Purging:
-
Purge the system with an inert gas (N₂ or Ar) to remove any residual air.
-
-
Buoyancy Correction:
-
At the desired experimental temperature, introduce the inert gas at various pressures up to the maximum experimental pressure.
-
Record the apparent mass of the sample at each pressure to determine the buoyancy effect. This is crucial for accurate measurements.
-
-
CO₂ Absorption:
-
Evacuate the system to remove the inert gas.
-
Introduce CO₂ into the system at the desired pressure and maintain a constant temperature.
-
Monitor the mass of the sample over time. The mass will increase as CO₂ is absorbed.
-
Equilibrium is reached when the mass of the sample remains constant over a significant period (e.g., no change for at least 30 minutes).
-
-
Data Analysis:
-
Calculate the mole fraction of absorbed CO₂ using the recorded mass change, the initial mass of the ionic liquid, and the molar masses of CO₂ and [C10mim][PF₆].
-
Apply the buoyancy correction to the measured mass.
-
-
Repeatability:
-
Repeat the absorption measurement at different pressures to construct an absorption isotherm.
-
Repeat the entire experiment at different temperatures to study the effect of temperature on CO₂ solubility.
-
Protocol 2: Regeneration of [C10mim][PF₆]
The reusability of the ionic liquid is a key advantage. Regeneration is typically achieved by reversing the conditions that favor absorption.
Procedure:
-
Temperature Swing Regeneration:
-
After a CO₂ absorption experiment, increase the temperature of the system while maintaining a constant, low pressure (or under vacuum).
-
The increased thermal energy will overcome the weak interactions between CO₂ and the ionic liquid, causing the CO₂ to desorb.
-
Monitor the mass of the sample until it returns to its initial, CO₂-free mass.
-
-
Pressure Swing Regeneration:
-
Reduce the pressure of the system significantly (ideally to a vacuum) while maintaining a constant temperature.
-
The lower partial pressure of CO₂ in the gas phase will drive the desorption of CO₂ from the ionic liquid.
-
Monitor the mass of the sample until it returns to its initial value.
-
-
Inert Gas Stripping:
-
Flow an inert gas (e.g., N₂) over or through the CO₂-rich ionic liquid.
-
This reduces the partial pressure of CO₂, promoting its desorption.
-
Experimental Workflow Diagram:
Caption: Experimental Workflow for CO2 Capture Studies.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, the following self-validating systems should be in place:
-
Purity of Ionic Liquid: The purity of [C10mim][PF₆] should be verified before use, as impurities such as water and halides can significantly affect CO₂ solubility. Techniques like Karl Fischer titration for water content and ion chromatography for halide content are recommended.
-
Equilibrium Confirmation: It is crucial to ensure that true equilibrium is reached during absorption. This can be confirmed by extending the measurement time and observing no further change in mass.
-
Reproducibility: All experiments should be repeated at least three times to ensure the reproducibility of the results. The standard deviation of the measurements should be reported.
-
Comparison with Literature: Where possible, results should be compared with existing literature data for similar ionic liquids to validate the experimental setup and procedure. For instance, initial experiments could be performed with a well-characterized ionic liquid like [bmim][PF₆] to validate the methodology against published data.[10][11]
Conclusion
This compound presents a viable option for CO₂ capture, with its long alkyl chain potentially offering enhanced solubility. However, the increased viscosity associated with the longer chain is a critical factor to consider in practical applications. The protocols outlined in this document provide a robust framework for researchers to investigate the CO₂ capture properties of [C10mim][PF₆] and to contribute to the growing body of knowledge on ionic liquids for carbon capture technologies. Careful attention to experimental detail and self-validation measures will ensure the generation of high-quality, reliable data.
References
- Alkylimidazolium-based ionic liquids with tailored anions and cations for CO 2 capture. (2024). RSC Advances, 14(6), 3869-3877.
- What Determines CO 2 Solubility in Ionic Liquids? A Molecular Simulation Study. (2015). The Journal of Physical Chemistry B, 119(30), 9788-9798.
- Why Is CO2 So Soluble in Imidazolium-Based Ionic Liquids? (2004). Journal of the American Chemical Society, 126(16), 5300-5308.
- High pressure CO2 absorption studies on imidazolium-based ionic liquids. (2012). The Journal of Supercritical Fluids, 66, 123-134.
- Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review. (2023). Molecules, 28(13), 5122.
- Thermodynamics of Imidazolium-Based Ionic Liquids Containing PF6 Anion. (n.d.). pubs.acs.org.
- Measurement and correlation of solubility of carbon dioxide in 1-alkyl-3-methylimidazolium hexafluorophosphate ionic liquids. (2014). Fluid Phase Equilibria, 375, 149-155.
- Investigation of CO2 Sorption Characteristics of Imidazolium Ionic Liquid Crystals. (2025). Journal of Molecular Liquids, 437(Part C), 128524.
- Why Is CO2 so soluble in imidazolium-based ionic liquids? (2004). Journal of the American Chemical Society, 126(16), 5300-5308.
- Exploring CO2 solubility in 1-N-butyl-3-methylimidazolium hexafluorophosphate ionic liquid using neural network models. (2025). Scientific Reports, 15(1), 31299.
- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. (2008). The Journal of Chemical Thermodynamics, 40(8), 1248-1253.
- Solubility of Carbon Dioxide in 1-Ethyl-3-methylimidazolium Tetrafluoroborate. (2007).
- CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model. (2025). Applied Sciences, 15(19), 7899.
- Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. (2015). Physical Chemistry Chemical Physics, 17(27), 17895-17906.
- The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. (2013). Physical Chemistry Chemical Physics, 15(32), 13351-13359.
- Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Buty-l3-methylimidazolium Hexafluorophosphate. (2005).
- Solubility of Carbon Dioxide in Promising Methylimidazolium-Based Ionic Liquids. (2018).
- Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate. (2005).
- Solvent properties of the 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid. (2003). Analytical and Bioanalytical Chemistry, 376(5), 619-629.
-
1-Hexyl-3-methylimidazolium hexafluorophosphate. (n.d.). PubChem. Retrieved from [Link]
- Experimental Measurement of Total Inorganic Carbon Concentrations from Absorption of Gas Phase CO2. (2016). International Advanced Research Journal in Science, Engineering and Technology, 3(10), 119-125.
- Densities and Viscosities of [Bmim][PF6] and Binary Systems [Bmim][PF6] + Ethanol, [Bmim][PF6] + Benzene at Several Temperatures and Pressures: Determined by the Falling-Ball Method. (2011).
- Physical properties of ionic liquids based on 1-alkyl-3-methylimidazolium cation and hexafluorophosphate as anion and temperature dependence. (2007). The Journal of Chemical Thermodynamics, 39(6), 889-895.
- Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate. (2005).
- Probing the interaction of 1-octyl-3-methylimidazolium containing ionic liquids with small molecules. (2016). Physical Chemistry Chemical Physics, 18(40), 28069-28077.
-
Experimental Methods for Determining Carbon Dioxide Capture in the Presence of Water Vapor. (2020, October 19). YouTube. Retrieved from [Link]
- The viscosities and densities of neat [MPI][PF 6 ] and PEG400 at various temperatures. (n.d.).
- Regeneration of CO2‐rich aqueous amine‐ionic liquid blends in CO2 capture process. (2020). Greenhouse Gases: Science and Technology, 10(4), 813-824.
- Solubility of CO2 in the Ionic Liquid [bmim][PF6]. (2002).
- Equipment and experimental set-up for CO2 absorption process. (n.d.).
- Analyzing the experimental data of CO2 Equilibrium Absorption in the aqueous solution of DEA+MDEA with Random Forest and Leverage method. (2020).
- Regeneration Section of a CO2 Capture Plant by MEA Scrubbing a Rate-Based Model. (2012). Chemical Engineering Transactions, 29, 931-936.
- Post-Combustion CO2 Capture Capacity Enhanced by Incorporation of Task Specific Ionic Liquid into ZIF-8. (2019). ACS Applied Materials & Interfaces, 11(36), 32986-32995.
- Operating conditions of the regeneration tests. (n.d.).
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Decyl-3-methylimidazolium Hexafluorophosphate as a High-Performance Lubricant Additive
Introduction: The Imperative for Advanced Lubrication Solutions
In the relentless pursuit of mechanical efficiency and longevity, the role of advanced lubricants is paramount. Traditional lubricant formulations, while effective to a degree, are increasingly reaching their performance limitations under the escalating demands of modern machinery. The advent of ionic liquids (ILs) as lubricant additives represents a paradigm shift in tribological science. These molten salts, with their unique physicochemical properties, offer a versatile platform for designing next-generation lubricants with superior anti-wear and friction-reducing capabilities.
This document provides a comprehensive technical guide for researchers and scientists on the application of a specific imidazolium-based ionic liquid, 1-Decyl-3-methylimidazolium Hexafluorophosphate ([DMIM][PF6]) , as a lubricant additive. We will delve into its synthesis, mechanism of action, and detailed protocols for its evaluation, underpinned by data from closely related ionic liquids to demonstrate its potential efficacy.
Physicochemical Properties of [DMIM][PF6]
This compound is an ionic liquid characterized by a cationic imidazolium head with a C10 alkyl chain and a hexafluorophosphate anion. This structure imparts a unique combination of properties that are highly desirable for lubrication.
-
Molecular Structure: C₁₄H₂₇F₆N₂P
-
Molecular Weight: 368.34 g/mol
-
Melting Point: 30–35 °C[1]
-
Key Attributes: The long decyl chain enhances its solubility in non-polar base oils, a common challenge for many ionic liquids. The hexafluorophosphate anion is known to participate in the formation of robust protective tribofilms on metallic surfaces.
Mechanism of Action: The Tribochemical Formation of a Protective Boundary Film
The superior lubricating performance of [DMIM][PF6] as an additive is primarily attributed to its ability to form a protective tribochemical boundary film on the interacting metal surfaces under friction and pressure. This mechanism is a departure from the purely physical lubrication of traditional oils.
The process is initiated by the adsorption of the [DMIM]⁺ cations and [PF₆]⁻ anions onto the metallic surfaces. The localized high pressures and temperatures at the asperity contacts trigger a series of tribochemical reactions. The hexafluorophosphate anion decomposes, releasing fluoride and phosphate species that react with the metal surface (typically iron in steel) to form a durable, low-shear-strength boundary film. This film is often composed of iron fluorides (FeF₂) and iron phosphates.[2][3]
This in-situ generated film serves two primary functions:
-
Anti-Wear: It acts as a sacrificial layer, preventing direct metal-to-metal contact and thus significantly reducing adhesive and abrasive wear.
-
Friction Reduction: The layered structure of the tribofilm provides a low shear interface, which leads to a reduction in the coefficient of friction.
Caption: Mechanism of [DMIM][PF6] as a lubricant additive.
Experimental Protocols
Protocol 1: Synthesis of this compound ([DMIM][PF6])
This two-step synthesis protocol is adapted from established methods for similar imidazolium ionic liquids.[4][5]
Step 1: Synthesis of 1-Decyl-3-methylimidazolium Bromide ([DMIM][Br])
-
Reactants:
-
N-methylimidazole
-
1-Bromodecane
-
-
Procedure:
-
In a round-bottom flask, combine N-methylimidazole and 1-bromodecane in a 1:1.2 molar ratio.
-
The reaction is typically carried out without a solvent.
-
Stir the mixture vigorously at 70-80°C for 24-48 hours under a nitrogen atmosphere.
-
The product, a viscous liquid, is then washed multiple times with ethyl acetate to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure 1-decyl-3-methylimidazolium bromide.
-
Step 2: Anion Exchange to form [DMIM][PF6]
-
Reactants:
-
1-Decyl-3-methylimidazolium Bromide ([DMIM][Br])
-
Potassium Hexafluorophosphate (KPF₆)
-
Methanol
-
-
Procedure:
-
Dissolve the [DMIM][Br] from Step 1 in methanol.
-
In a separate flask, dissolve an equimolar amount of KPF₆ in methanol.
-
Slowly add the KPF₆ solution to the [DMIM][Br] solution while stirring. A white precipitate of potassium bromide (KBr) will form.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.
-
Filter the mixture to remove the KBr precipitate.
-
Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting product is washed with deionized water to remove any remaining inorganic salts.
-
Dry the final product, this compound, under high vacuum at 60-70°C for at least 24 hours. The optimal yield for this reaction in methanol has been reported to be achieved after 7 days.[4]
-
Caption: Synthesis workflow for [DMIM][PF6].
Protocol 2: Preparation of Lubricant Blends
-
Materials:
-
Base oil (e.g., Polyalphaolefin - PAO 8)
-
Synthesized [DMIM][PF6]
-
-
Procedure:
-
Prepare a series of lubricant blends with varying concentrations of [DMIM][PF6] (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight).
-
For each blend, accurately weigh the required amount of base oil and [DMIM][PF6].
-
Combine the components in a glass vial.
-
Use an ultrasonic bath for 30-60 minutes to ensure a homogenous dispersion of the ionic liquid in the base oil.
-
Visually inspect the blends for clarity and stability.
-
Protocol 3: Tribological Performance Evaluation
This protocol is based on the ASTM D5707 standard for a high-frequency, linear-oscillation (SRV) test machine.
-
Apparatus:
-
SRV or similar reciprocating tribometer.
-
Test specimens: Typically a steel ball and a flat steel disc (e.g., AISI 52100 steel).
-
-
Test Parameters (Example):
-
Load: 100 N
-
Frequency: 50 Hz
-
Stroke Length: 1 mm
-
Temperature: 50°C
-
Duration: 30 minutes
-
-
Procedure:
-
Thoroughly clean the test ball and disc with a suitable solvent (e.g., acetone) and dry them.
-
Mount the disc in the holder and add a small amount (approximately 0.2 mL) of the lubricant blend to be tested.
-
Mount the ball in the upper specimen holder.
-
Set the test parameters on the tribometer.
-
Start the test and record the coefficient of friction in real-time.
-
After the test, clean the specimens and measure the wear scar diameter on the ball using an optical microscope.
-
Repeat the test for each lubricant blend, including the pure base oil as a reference, to ensure repeatability.
-
Data Presentation: Expected Tribological Performance
Table 1: Tribological Performance of [BMIM][PF6] in PAO 8 Base Oil (for illustrative purposes) [4]
| Lubricant | Average Coefficient of Friction | Wear Scar Diameter (mm) |
| Pure PAO 8 | ~0.15 | ~0.6 |
| PAO 8 + 1% [BMIM][PF6] | ~0.11 | ~0.45 |
| PAO 8 + 10% [BMIM][PF6] | ~0.13 | ~0.5 |
Note: The data presented is illustrative and based on the performance of a similar ionic liquid. Actual results for [DMIM][PF6] may vary.
The data indicates that even a small addition of the imidazolium hexafluorophosphate ionic liquid can lead to a significant reduction in both friction and wear. It is also noteworthy that there appears to be an optimal concentration, as a higher concentration (10%) showed a slight increase in friction and wear compared to the 1% concentration.[4] This highlights the importance of concentration optimization studies for any new additive.
Conclusion and Future Perspectives
This compound stands out as a promising lubricant additive with the potential to significantly enhance the anti-wear and friction-reducing properties of conventional base oils. Its unique molecular structure allows for improved oil solubility and the formation of a protective tribochemical film on metallic surfaces. The protocols detailed in this guide provide a robust framework for the synthesis, formulation, and evaluation of [DMIM][PF6] in a research setting.
Future research should focus on a detailed characterization of the tribofilms formed by [DMIM][PF6] using surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM). Furthermore, a comprehensive study of the effects of varying alkyl chain lengths on the imidazolium cation will provide deeper insights into the structure-property relationships of these advanced lubricant additives.
References
-
Kowalczyk, J., et al. (2023). EFFECT OF THE ADDITION OF A SELECTED IONIC LIQUID ON TRIBOLOGICAL PROPERTIES OF STEEL. Tribologia, 54(4), 45-54. Available at: [Link]
-
Jiménez, A. E., & Bermúdez, M. D. (2009). Improvement in the tribological properties of imidazolium-derived ionic liquids by additive technology. Tribology Letters, 37(2), 431-443. Available at: [Link]
-
STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. (2018). Ion Exchange and Adsorption. Available at: [Link]
-
Kowalski, M., et al. (2024). Tribological Properties of Selected Ionic Liquids in Lubricated Friction Nodes. Materials, 17(1), 134. Available at: [Link]
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- 5. Effect of Steel Hardness and Composition on the Boundary Lubricating Behavior of Low-Viscosity PAO Formulated with Dodecanoic Acid and Ionic Liquid Additives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Synthesis and Stabilization using 1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6])
Introduction: The Role of Ionic Liquids in Nanotechnology
In the landscape of modern materials science, ionic liquids (ILs) have emerged as a pivotal class of solvents and functional materials, offering a unique set of physicochemical properties that are highly advantageous for the synthesis of nanomaterials.[1][2] Unlike conventional volatile organic compounds, ILs are characterized by their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[3] These properties not only position them as "greener" alternatives but also as highly tunable media for controlling chemical reactions at the nanoscale.[1][3]
This guide focuses on a specific, yet versatile, ionic liquid: 1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6]). We will delve into the fundamental principles and provide actionable protocols for its use as both a synthesis medium and a stabilizing agent for metallic and metal oxide nanoparticles. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to leverage [DMIM][PF6] for creating nanoparticles with controlled size, morphology, and enhanced stability, which are critical parameters for applications ranging from catalysis to targeted drug delivery.[4][5]
Physicochemical Properties of [DMIM][PF6]
The efficacy of [DMIM][PF6] in nanoparticle synthesis is intrinsically linked to its physical and chemical characteristics. Understanding these properties is crucial for experimental design and process optimization. While [DMIM][PF6] is a close analogue to the more extensively studied 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), it possesses its own distinct set of properties.
| Property | Value | Significance in Nanoparticle Synthesis |
| Formula | C₅H₉F₆N₂P | Defines the constituent ions: 1,3-dimethylimidazolium ([DMIM]⁺) and hexafluorophosphate ([PF6]⁻). |
| Molecular Weight | 258.10 g/mol | Essential for calculating molar concentrations of precursors and the IL itself. |
| Appearance | Colorless to light yellow liquid | The liquid state at or near room temperature allows it to be used as a solvent without additional heating. |
| Density | ~1.45 g/cm³ at 25°C | Its higher density compared to many precursors and byproducts can aid in separation and purification steps. |
| Viscosity | High | The high viscosity can influence reaction kinetics, precursor diffusion, and the rate of nanoparticle nucleation and growth, often leading to smaller, more uniform particles. |
| Melting Point | < 25 °C | Its low melting point simplifies handling and setup for room-temperature synthesis. |
| Decomposition Temp. | > 200 °C | High thermal stability allows for a wide range of reaction temperatures, enabling methods like thermal decomposition for nanoparticle synthesis.[3] |
| Solubility in Water | Hydrophobic, non-water-soluble | This property is critical for biphasic synthesis systems and simplifies the separation of nanoparticles from the aqueous phase.[6] |
The Dual Role of [DMIM][PF6]: A Mechanistic Overview
In the context of nanoparticle formation, [DMIM][PF6] is not merely an inert solvent. It actively participates in the synthesis and stabilization process through a mechanism often described as "electrosteric stabilization".[2] This dual functionality eliminates the need for additional capping ligands or surfactants, which can complicate purification and interfere with the nanoparticle's surface chemistry.[2]
The stabilization arises from the formation of a structured ionic layer at the nanoparticle's surface.[1][3] The imidazolium cations ([DMIM]⁺) and the hexafluorophosphate anions ([PF6]⁻) arrange themselves around the nascent nanoparticle, creating a protective sheath.
-
Electrostatic Stabilization : The charged ions form alternating layers around the nanoparticle, creating a net surface charge that induces electrostatic repulsion between adjacent particles, thereby preventing aggregation.[2][7]
-
Steric Hindrance : The bulky nature of the [DMIM]⁺ cations and [PF6]⁻ anions provides a physical barrier (steric hindrance) that further inhibits nanoparticles from coming into close contact and coalescing.[2]
This combined effect provides robust kinetic stability to the colloidal dispersion, ensuring the nanoparticles remain well-dispersed and retain their unique nanoscale properties over extended periods.[1]
Application Note 1: Synthesis of Gold Nanoparticles (AuNPs)
Gold nanoparticles are widely utilized in diagnostics, sensing, and therapeutics. Their synthesis in [DMIM][PF6] offers excellent control over particle size and provides exceptional stability.
Protocol: Chemical Reduction of HAuCl₄ in [DMIM][PF6]
This protocol adapts the principles of the well-established Turkevich method to an ionic liquid medium.[8]
Materials:
-
1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6])
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄) or Sodium citrate
-
Ethanol (anhydrous)
-
Deionized water
Equipment:
-
Glass vials or round-bottom flask
-
Magnetic stirrer and heat plate
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM) for characterization
Step-by-Step Methodology:
-
Precursor Preparation:
-
Prepare a 10 mM stock solution of HAuCl₄·3H₂O in deionized water.
-
Prepare a fresh 50 mM stock solution of NaBH₄ in ice-cold deionized water. (Note: Sodium citrate can be used as a milder reducing agent, which may require heating).
-
-
Reaction Setup:
-
In a clean glass vial, add 2.0 mL of [DMIM][PF6].
-
Add 100 µL of the 10 mM HAuCl₄ stock solution to the [DMIM][PF6].
-
Stir the mixture vigorously at room temperature for 15 minutes to ensure uniform dispersion of the gold precursor. The solution should be a pale yellow.
-
-
Reduction and Nanoparticle Formation:
-
While maintaining vigorous stirring, rapidly inject 50 µL of the ice-cold 50 mM NaBH₄ solution into the [DMIM][PF6]-gold precursor mixture.
-
Rationale: The rapid addition of a strong reducing agent like NaBH₄ promotes a burst of nucleation events, leading to the formation of small, monodisperse nanoparticles. The high viscosity of the ionic liquid helps to control the growth phase.
-
Observe the color change. The solution will typically transition from yellow to a deep ruby red, indicating the formation of spherical AuNPs.[8][9] This change is due to the Localized Surface Plasmon Resonance (LSPR) of the nanoparticles.[8]
-
Allow the reaction to stir for at least 1 hour at room temperature to ensure the reduction is complete and the nanoparticles are fully stabilized by the ionic liquid.
-
-
Purification:
-
Add 4.0 mL of anhydrous ethanol to the reaction vial. This will cause the nanoparticles to precipitate as the ionic liquid is miscible with ethanol while the stabilized nanoparticles are not.
-
Centrifuge the mixture at 8000 rpm for 20 minutes.
-
Carefully decant the supernatant containing the dissolved ionic liquid and excess reactants.
-
Re-disperse the nanoparticle pellet in a small volume of fresh ethanol and repeat the centrifugation step. Perform this washing step twice more to ensure complete removal of the ionic liquid.
-
Rationale: Thorough washing is crucial for downstream applications, especially in biological systems where residual ionic liquid could exhibit cytotoxicity.[10]
-
-
Characterization:
-
UV-Vis Spectroscopy: Re-disperse the final pellet in ethanol or water. Acquire an absorption spectrum. A characteristic LSPR peak between 520-530 nm confirms the presence of spherical AuNPs.[8]
-
Transmission Electron Microscopy (TEM): Deposit a drop of the nanoparticle suspension onto a TEM grid to analyze size, shape, and dispersity.
-
Application Note 2: Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)
ZnO nanoparticles are semiconducting materials with applications in photocatalysis, UV-blocking, and as antimicrobial agents. A precipitation method in [DMIM][PF6] provides a simple route to their synthesis.
Protocol: Direct Precipitation of ZnO in [DMIM][PF6]
Materials:
-
1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6])
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[11]
-
Isopropanol or Ethanol (anhydrous)
Equipment:
-
Three-neck flask equipped with a condenser
-
Magnetic stirrer and heating mantle
-
Centrifuge
-
Furnace for calcination (optional)
Step-by-Step Methodology:
-
Precursor Preparation:
-
Prepare a 0.2 M solution of zinc acetate dihydrate in 20 mL of isopropanol.
-
Prepare a 0.4 M solution of NaOH in 20 mL of isopropanol.
-
-
Reaction Setup:
-
In a three-neck flask, add 10 mL of [DMIM][PF6]. Heat the ionic liquid to 60°C under gentle stirring.
-
Rationale: Heating the viscous ionic liquid reduces its viscosity, improving mass transport and ensuring a homogeneous reaction environment. The IL also acts as a template, guiding the morphology of the growing nanoparticles.[12]
-
Slowly add the 0.2 M zinc acetate solution to the heated ionic liquid and stir for 20 minutes.
-
-
Precipitation and Nanoparticle Formation:
-
Add the 0.4 M NaOH solution dropwise to the zinc acetate/[DMIM][PF6] mixture over a period of 30 minutes.
-
A white precipitate will form immediately.[11]
-
Rationale: The slow addition of the precipitating agent (NaOH) controls the rate of ZnO formation, preventing rapid, uncontrolled growth and aggregation. The [DMIM]⁺ cations coordinate to the surface of the nascent ZnO particles, preventing their agglomeration.
-
After the addition is complete, continue stirring the suspension at 60°C for 2 hours to allow for particle aging and stabilization.
-
-
Purification and Post-Processing:
-
Cool the reaction mixture to room temperature.
-
Add 30 mL of anhydrous ethanol to precipitate the ZnO nanoparticles and wash away the ionic liquid.
-
Centrifuge the mixture at 6000 rpm for 15 minutes. Decant the supernatant.
-
Repeat the washing process with ethanol three times.
-
Dry the resulting white powder in a vacuum oven at 80°C for 12 hours.
-
(Optional) For increased crystallinity, the powder can be calcined in a furnace at 450-500°C for 3 hours.[13]
-
-
Characterization:
-
X-Ray Diffraction (XRD): Confirm the hexagonal wurtzite crystal structure of ZnO.
-
TEM/SEM: Analyze particle size, morphology (often spherical or rod-like), and aggregation state.[14]
-
UV-Vis Spectroscopy: A characteristic absorption peak in the UV region (around 370 nm) confirms the formation of ZnO nanoparticles.[15]
-
Safety and Handling
While ionic liquids are lauded for their low volatility, they are not without hazards.
-
Handling: Always handle [DMIM][PF6] in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Imidazolium-based ionic liquids can be skin and eye irritants. Some studies suggest potential aquatic toxicity, so disposal must be handled according to institutional and local regulations.[10] Do not dispose of them down the drain.
-
Stability: The [PF6]⁻ anion can be susceptible to hydrolysis in the presence of water, especially at elevated temperatures, to form toxic and corrosive hydrofluoric acid (HF). It is crucial to use anhydrous precursors and solvents where possible and to work under an inert atmosphere for high-temperature applications.
References
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Concepts for the Stabilization of Metal Nanoparticles in Ionic Liquids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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How Domain Segregation in Ionic Liquids Stabilizes Nanoparticles and Establishes Long-Range Ordering A Computational Study. (2024). ACS Nano. Retrieved January 21, 2026, from [Link]
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How Domain Segregation in Ionic Liquids Stabilizes Nanoparticles and Establishes Long-Range Ordering—A Computational Study. (2024). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Effects of Ionic Liquids on the Stabilization Process of Gold Nanoparticles. (2022). The Journal of Physical Chemistry B - ACS Publications. Retrieved January 21, 2026, from [Link]
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Ionic Liquids for the Synthesis and Stabilization of Metal Nanoparticles. (2012). Zeitschrift für Naturforschung B. Retrieved January 21, 2026, from [Link]
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The protocol for gold nanoparticle synthesis based on the confinement... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Hydrophilic ionic liquid-assisted control of size and morphology of ZnO nanoparticles prepared by chemical precipitation method. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of Metal Nanoparticles and Metal Fluoride Nanoparticles from Metal Amidinate Precursors in 1-Butyl-3-Methylimidazolium Ionic Liquids and Propylene Carbonate. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Ionic Liquid Functionalized Metal−Organic Framework ([DEIm][PF 6 ]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
1-Butyl-3-methylimidazolium hexafluorophosphate. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. (2011). Journal of Chemical & Engineering Data. Retrieved January 21, 2026, from [Link]
-
Methods of ZnO nanoparticles synthesis. (2018). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
[BMIM] BF4, [EMIM] BF4 and [BMIM] PF6 ionic liquids assisted synthesis of MgO nanoparticles: Controlled size, much morphology and antibacterial properties. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Facile synthesis of nano-sized ZnO by direct precipitation method. (2013). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]
-
ZnO Nanoparticle Synthesis Guide. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
-
Synthesis of ZnO Nanoparticles by Precipitation Method. (2013). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis of Gold Nanoparticles Modified with Ionic Liquid Based on the Imidazolium Cation. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Simple Synthesis of Gold Nanoparticles (AuNPs) | Step-by-Step Tutorial. (2024). YouTube. Retrieved January 21, 2026, from [Link]
-
Physicochemical properties of [C6mim][PF6] and [C6mim][(C2F5)3PF3] ionic liquids. (2011). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Ultra-Small Gold Nanoparticles in the Ionic Liquid 1-Ethyl-3- methylimidazolium Dicyanamide. (2017). OPUS. Retrieved January 21, 2026, from [Link]
-
Impact of chronic exposure to the ionic liquid ([C8mim][PF6]) on intestinal physical barrier, immunological barrier and gut microbiota in common carp (Cyprinus carpio L.). (2020). PubMed. Retrieved January 21, 2026, from [Link]
-
Updated Review of Metal Nanoparticles Fabricated by Green Chemistry Using Natural Extracts: Biosynthesis, Mechanisms, and Applications. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
Polymerization-Induced Self-Assembly (PISA) – control over the morphology of nanoparticles for drug delivery applications. (2016). Polymer Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]
-
Microwave synthesis and inherent stabilization of metal nanoparticles in 1-methyl-3-(3-carboxyethyl)-imidazolium tetrafluoroborate. (2011). PubMed. Retrieved January 21, 2026, from [Link]
-
Impact of polymer hydrophilicity on biocompatibility: implication for DES polymer design. (2011). PubMed. Retrieved January 21, 2026, from [Link]
-
Role of nanoparticle size, shape and surface chemistry in oral drug delivery. (2016). PubMed - NIH. Retrieved January 21, 2026, from [Link]
-
The effect of size, morphology and surface properties of mesoporous silica nanoparticles on pharmacokinetic aspects and potential toxicity concerns. (2022). Frontiers. Retrieved January 21, 2026, from [Link]
-
Plant Extracts Mediated Metal-Based Nanoparticles: Synthesis and Biological Applications. (2021). MDPI. Retrieved January 21, 2026, from [Link]
-
Surface Modifications of Nanoparticles for Stability in Biological Fluids. (2020). MDPI. Retrieved January 21, 2026, from [Link]
-
Shape Matters: Impact of Mesoporous Silica Nanoparticle Morphology on Anti-Tumor Efficacy. (2024). MDPI. Retrieved January 21, 2026, from [Link]
-
A review on nanoparticles: characteristics, synthesis, applications, and challenges. (2023). PMC. Retrieved January 21, 2026, from [Link]
-
Functionalized Nanoparticles with Long-Term Stability in Biological Media. (2010). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles. (2020). NIH. Retrieved January 21, 2026, from [Link]
-
Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Improving the stability of plasmonic magnesium nanoparticles in aqueous media. (2022). NIH. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for the Use of [DMIM][PF6] in Organic Synthesis
Introduction: The Paradigm Shift to Ionic Liquids in Organic Chemistry
For decades, volatile organic compounds (VOCs) have been the cornerstone of solvents in organic synthesis. However, their environmental and safety concerns have catalyzed a paradigm shift towards greener and more sustainable alternatives. Among these, ionic liquids (ILs) have emerged as a compelling class of solvents and catalysts. [DMIM][PF6] (1,3-dimethylimidazolium hexafluorophosphate) is a prominent member of this class, offering a unique combination of properties that can enhance reaction rates, improve selectivity, and simplify product isolation. This guide provides an in-depth technical overview and detailed protocols for the effective utilization of [DMIM][PF6] in various organic transformations, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of [DMIM][PF6]
Understanding the physical and chemical characteristics of [DMIM][PF6] is paramount to its effective application. These properties dictate its behavior as a solvent, its interaction with reactants and catalysts, and the appropriate conditions for its use.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉F₆N₂P | [1] |
| Molecular Weight | 242.11 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 130 °C | [3] |
| Density (calculated) | 1.698 mg/m³ | [2] |
| Crystal System | Orthorhombic | [2] |
Core Advantages of [DMIM][PF6] in Organic Synthesis
The utility of [DMIM][PF6] extends beyond its role as a mere replacement for conventional solvents. Its distinct ionic nature imparts several advantages:
-
Enhanced Reaction Rates and Yields: The highly polar and coordinating nature of [DMIM][PF6] can stabilize charged intermediates and transition states, often leading to significant rate enhancements and improved product yields compared to reactions in traditional organic solvents.
-
Facilitated Catalyst and Product Recovery: The negligible vapor pressure of [DMIM][PF6] allows for the simple removal of volatile organic products and unreacted starting materials by distillation.[4] Furthermore, many organic products have limited solubility in [DMIM][PF6], enabling their separation by simple decantation or extraction with a less polar solvent. This also facilitates the recycling and reuse of the ionic liquid and any dissolved catalysts.
-
Unique Solvation Properties: [DMIM][PF6] exhibits a distinct solvation environment that can influence the regioselectivity and stereoselectivity of reactions in ways not achievable in conventional solvents.
-
"Green" Solvent Attributes: Its low volatility significantly reduces air pollution associated with VOCs. Moreover, its recyclability aligns with the principles of green chemistry by minimizing waste generation.
Safety and Handling of [DMIM][PF6]
While offering numerous advantages, proper handling of [DMIM][PF6] is crucial. It is important to consult the Safety Data Sheet (SDS) before use.
Hazard Identification:
-
Skin and Eye Irritation: [DMIM][PF6] can cause skin and serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
-
Harmful if Swallowed: Accidental ingestion may be harmful.[5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is hygroscopic and sensitive to air and heat.[6]
General Workflow for Reactions in [DMIM][PF6]
The following diagram illustrates a typical workflow for conducting an organic synthesis reaction using [DMIM][PF6] as the solvent, highlighting the key stages from reaction setup to product isolation and ionic liquid recycling.
Detailed Application Protocols
The following sections provide detailed, step-by-step protocols for three common and powerful organic reactions where [DMIM][PF6] or its close analogue [BMIM][PF6] has been successfully employed as the reaction medium.
Michael Addition of Thiols to α,β-Unsaturated Ketones
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The use of an ionic liquid like [BMIM][PF6] can promote this reaction, often with high yields and the potential for recycling the solvent and catalyst.
Reaction Scheme:
Protocol:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the α,β-unsaturated ketone (1.0 mmol), the thiol (1.2 mmol), and [BMIM][PF6] (2 mL).
-
Catalyst Addition: Add L-proline (0.05 mmol, 5 mol%) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Product Isolation:
-
Upon completion of the reaction, add diethyl ether (10 mL) to the flask and stir vigorously for 10 minutes.
-
Allow the layers to separate and decant the diethyl ether layer.
-
Repeat the extraction with diethyl ether (2 x 10 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
-
-
Ionic Liquid Recycling:
-
The remaining ionic liquid phase can be washed with fresh diethyl ether (2 x 5 mL) to remove any residual product.
-
The ionic liquid is then dried under high vacuum at 70-80 °C for several hours to remove any volatile impurities and can be reused for subsequent reactions.
-
Heck Coupling of Aryl Halides with Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that is pivotal in the synthesis of substituted alkenes.[7] Performing this reaction in an ionic liquid such as [BMIM][PF6] can facilitate catalyst recycling and may proceed even in the absence of phosphine ligands.
Reaction Scheme:
Protocol:
-
Catalyst Preparation (Immobilized): In some applications, the palladium catalyst is immobilized in the ionic liquid within a solid support like silica gel to enhance recyclability.[8]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base such as triethylamine or sodium acetate (1.5 mmol), and [BMIM][PF6] (3 mL).
-
Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent such as hexane or diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[9]
-
-
Catalyst and Ionic Liquid Recycling:
-
The ionic liquid phase containing the palladium catalyst can be washed with fresh extraction solvent to remove any remaining product.
-
The ionic liquid/catalyst system is then dried under vacuum to remove any residual solvent and can be reused for subsequent coupling reactions.[8]
-
Suzuki-Miyaura Cross-Coupling of Aryl Halides with Boronic Acids
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between aryl or vinyl halides and boronic acids or esters. The use of [BMIM][PF6] as the solvent can lead to high yields and allows for the recycling of the catalytic system.
Reaction Scheme:
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a base such as potassium carbonate or cesium carbonate (2.0 mmol), and [BMIM][PF6] (3 mL).
-
Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-110 °C under an inert atmosphere and stir until the starting materials are consumed (monitored by TLC or GC).
-
Work-up and Product Isolation:
-
After cooling to room temperature, extract the product with an organic solvent like toluene or diethyl ether (3 x 10 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure biaryl product.
-
-
Catalyst and Ionic Liquid Recycling:
-
The remaining ionic liquid phase containing the palladium catalyst is washed with the extraction solvent.
-
The ionic liquid is then dried under high vacuum to remove any volatiles and can be reused in subsequent reactions.
-
Mechanism and Causality: The Role of [DMIM][PF6]
The efficacy of [DMIM][PF6] in these reactions is not coincidental but is rooted in its fundamental chemical nature.
-
In Michael Additions: The polar environment of the ionic liquid can stabilize the enolate intermediate, facilitating the nucleophilic attack of the thiol. Furthermore, the ionic liquid can enhance the catalytic activity of organocatalysts like L-proline.
-
In Palladium-Catalyzed Couplings: For Heck and Suzuki reactions, the ionic liquid can act as more than just a solvent. It can stabilize the palladium catalyst, preventing its agglomeration into inactive palladium black. The imidazolium cation itself can act as a carbene precursor, forming a palladium-NHC (N-heterocyclic carbene) complex in situ, which are often highly active and stable catalysts. The mechanism for the Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination, all of which can be influenced by the unique environment of the ionic liquid.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, a process that is efficiently mediated in [DMIM][PF6].
Conclusion and Future Outlook
[DMIM][PF6] and related imidazolium-based ionic liquids represent a significant advancement in the field of organic synthesis, offering a potent combination of enhanced reactivity, simplified product isolation, and improved sustainability. The protocols detailed herein provide a practical framework for researchers to harness the potential of this remarkable solvent system. As the field of green chemistry continues to evolve, the rational design and application of ionic liquids like [DMIM][PF6] will undoubtedly play a pivotal role in the development of cleaner, more efficient, and economically viable chemical processes.
References
-
Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: Properties and solvatochromic probe behavior. (2025). ResearchGate. [Link]
-
Compound 1,3-dimethylimidazolium hexafluorophosphate (173 K) 1,3-dimethylimidazolium hexafluorophosphate (293 K) 1,3-dimethylimi. University of Bristol. [Link]
-
Ionic Liquid Functionalized Metal-Organic Framework ([DEIm][PF6]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. (2023). PubMed. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. PubChem. [Link]
-
Synthesis of 2-‐Azido-‐1,3-‐dimethylimidazolinium Hexafluorophosphate (ADMP). (2015). Organic Syntheses. [Link]
-
The Heck Reaction in Ionic Liquids: Progress and Challenges. (2012). PMC. [Link]
-
Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins(1). (2025). ResearchGate. [Link]
-
SYNTHESIS OF [BMIM][PF6] AND ITS APPLICATION IN LIQUID-LIQUID EXTRACTION. (2003). Shodhbhagirathi @ IITR. [Link]
-
Heck Reaction—State of the Art. (2016). MDPI. [Link]
-
ChemInform Abstract: A Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. (2025). ResearchGate. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). ResearchGate. [Link]
-
Recovery of Organic Products from Ionic Liquids Using Supercritical Carbon Dioxide. (2001). ACS Publications. [Link]
-
Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. (2016). Aaltodoc. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). PubMed. [Link]
-
Ionic Liquid Functionalized Metal−Organic Framework ([DEIm][PF 6 ]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. (2023). ResearchGate. [Link]
-
Ionic Liquid Functionalized Metal–Organic Framework ([DEIm][PF6]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. (2023). PMC. [Link]
-
Special Issue : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2019). MDPI. [Link]
-
ChemInform Abstract: 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. (2025). ResearchGate. [Link]
-
Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts. (2025). ResearchGate. [Link]
-
Effect of 1-Butyl-3-Methylimdazolium Hexafluorophosphate [BMImPF6] on the Precipitation of Insoluble Organic Solid Residues from. (2022). IJCIRAS. [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). NIH. [Link]
-
Synthesis and investigation of physico-chemical properties of dicationic ionic liquids. (2018). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Extraction of organic impurities using 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM][PF 6 ]. (2025). ResearchGate. [Link]
-
Cyclic process with recovery and recycling of [Bmim][Cl] in the full enzymatic saccharification of cellulose. (2021). ResearchGate. [Link]
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Electrochemical window of 1-Decyl-3-methylimidazolium hexafluorophosphate
An Application Note on the Electrochemical Window of 1-Decyl-3-methylimidazolium Hexafluorophosphate ([DMIM][PF6])
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Electrochemical Stability Window
Ionic liquids (ILs) have emerged as highly versatile materials in diverse fields, from energy storage systems like batteries and supercapacitors to novel platforms for electrosynthesis and drug delivery.[1][2] Their utility in electrochemical applications is fundamentally governed by their electrochemical window (EW) , also known as the electrochemical stability window (ESW). This window defines the potential range within which the ionic liquid remains electrochemically inert, neither undergoing oxidation nor reduction.[3][4] A wide electrochemical window is a hallmark of a robust electrolyte, as it dictates the maximum operating voltage of an electrochemical device and prevents parasitic reactions that can degrade performance.[2][3]
This guide provides a detailed examination of the electrochemical window of this compound ([DMIM][PF6]), an imidazolium-based ionic liquid. The EW of any ionic liquid is determined by the intrinsic stability of its constituent ions: the cathodic (reductive) limit is set by the reduction of the cation (in this case, 1-decyl-3-methylimidazolium, [DMIM]⁺), while the anodic (oxidative) limit is determined by the oxidation of the anion (hexafluorophosphate, [PF6]⁻).[1][3][5] Understanding and accurately measuring this window is paramount for designing and optimizing any electrochemical system utilizing [DMIM][PF6].
Physicochemical Properties of [DMIM][PF6]
A foundational understanding of the material's basic properties is essential before delving into its electrochemical behavior.
| Property | Value | Source |
| CAS Number | 362043-46-7 | [6] |
| Chemical Formula | C₁₄H₂₇F₆N₂P | [7] |
| Molecular Weight | 368.34 g/mol | [6][7] |
| Melting Point | 30–35 °C | [6][7] |
| Synonyms | DecMIM PF₆, C₁C₁₀Im PF₆ | [7] |
Theoretical Framework: What Governs the Electrochemical Window?
The electrochemical stability of the ions is fundamentally linked to their molecular orbital energies.
-
Anodic Limit (Oxidation): The oxidation potential is related to the energy of the Highest Occupied Molecular Orbital (HOMO) of the anion. Anions with lower HOMO energy are more resistant to oxidation, leading to a higher (more positive) anodic limit.[3] The [PF6]⁻ anion is known for its oxidative stability.[8]
-
Cathodic Limit (Reduction): The reduction potential is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the cation. Cations with higher LUMO energy are more difficult to reduce, resulting in a lower (more negative) cathodic limit.[3] For imidazolium-based cations, this limit is defined by the reduction of the imidazolium ring.[2]
The following diagram illustrates the relationship between the ion's molecular orbitals and the experimentally determined electrochemical window.
Caption: Relationship between ion molecular orbitals and the electrochemical window.
Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry
Cyclic Voltammetry (CV) is the standard method for experimentally determining the electrochemical window.[2][5] This protocol outlines a validated procedure for obtaining reliable and reproducible data for [DMIM][PF6].
Expertise & Experience: The "Why" Behind the Protocol
-
Inert Atmosphere: The exclusion of water and oxygen is the most critical factor for an accurate measurement. Water has a limited electrochemical window (~1.23 V) and its presence will drastically narrow the apparent window of the IL.[2] Furthermore, the [PF6]⁻ anion is susceptible to slow hydrolysis, which can alter the results.[9]
-
Working Electrode Choice: A Glassy Carbon (GC) electrode is recommended due to its wide potential range, chemical inertness, and ability to be polished to a highly reproducible surface.[10]
-
Reference Electrode: A non-aqueous reference electrode (e.g., Ag/Ag⁺) or a stable quasi-reference electrode (QRE) like a silver wire is necessary.[10][11] It is best practice to calibrate the potential scale against an internal standard with a known redox potential, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, after the measurement.[12]
-
Cutoff Current Density: The onset of IL decomposition is not a sharp peak but a gradual increase in current. Therefore, the anodic and cathodic limits are defined as the potential at which the current density reaches a specific threshold, typically between 0.1 and 1.0 mA/cm².[4] This value must be reported alongside the electrochemical window for the data to be comparable.
Workflow Diagram
Caption: Experimental workflow for determining the electrochemical window.
Step-by-Step Methodology
-
Materials and Equipment
-
High purity (>98%) this compound.
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell.
-
Working Electrode (WE): 3 mm Glassy Carbon disk.
-
Counter Electrode (CE): Platinum wire or mesh.
-
Reference Electrode (RE): Silver wire quasi-reference electrode or non-aqueous Ag/Ag⁺ electrode.
-
Inert atmosphere glovebox or Schlenk line with N₂ or Ar gas.
-
Vacuum oven.
-
Polishing kit (alumina slurries or diamond paste).
-
-
Preparation (Pre-Measurement)
-
Ionic Liquid Drying: Place the [DMIM][PF6] in a clean glass vial and dry in a vacuum oven at 100 °C for at least 24-36 hours to remove trace water.[13]
-
Working Electrode Polishing: Polish the GC electrode surface with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad to achieve a mirror-like finish. Rinse thoroughly with deionized water and then an anhydrous solvent (e.g., acetonitrile), and dry completely.
-
Transfer to Inert Atmosphere: Transfer the dried IL, electrodes, and cell components into a glovebox.
-
-
Electrochemical Measurement
-
Cell Assembly: Add the dried [DMIM][PF6] to the electrochemical cell. Assemble the three-electrode setup, ensuring the reference electrode tip is close to the working electrode surface.
-
Instrument Setup:
-
Connect the electrodes to the potentiostat.
-
Set the initial potential to the Open Circuit Potential (OCP).
-
Set a slow scan rate, typically 5-20 mV/s.
-
Set a wide potential range (e.g., from OCP to +3.0 V, then reverse to -3.0 V, and back to OCP). The exact limits may need to be adjusted based on initial scans.
-
-
Data Acquisition: Initiate the cyclic voltammetry scan. Record several cycles to check for stability. The first cycle may differ from subsequent cycles due to surface conditioning. The second or third cycle is typically used for analysis.
-
-
Data Analysis and Interpretation
-
Plot the Data: Plot the current density (mA/cm²) versus the applied potential (V).
-
Determine Limits: On the plotted voltammogram, identify the potential at which the anodic current density reaches your predefined cutoff value (e.g., 0.5 mA/cm²). This is the anodic limit (Ea). Similarly, find the potential where the cathodic current density reaches the same cutoff value. This is the cathodic limit (Ec).
-
Calculate the Window: The electrochemical window is the difference between these two potentials: EW = Ea - Ec .
-
Representative Data
While extensive data specifically for [DMIM][PF6] is not broadly published, its electrochemical window is expected to be very similar to the well-characterized 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), as the anodic limit is dictated by the common [PF6]⁻ anion and the cathodic limit by the similar imidazolium cation core. The longer decyl chain is not expected to significantly alter the core reduction potential.
| Ionic Liquid | Anodic Limit (V vs. ref) | Cathodic Limit (V vs. ref) | Electrochemical Window (V) | Working Electrode | Reference |
| [BMIM][PF6] (Representative) | ~2.0 - 2.5 | ~(-2.0) - (-2.5) | ~4.0 - 5.0 | Pt, GC | |
| [DMIM][PF6] (Expected) | ~2.0 - 2.5 | ~(-2.0) - (-2.5) | ~4.0 - 5.0 | GC | - |
Note: Values are highly dependent on the reference electrode, cutoff current, and purity. The values for [BMIM][PF6] are often cited with respect to various reference electrodes, including Fc/Fc⁺ or Ag QRE.
Trustworthiness and Self-Validation
To ensure the integrity of your results:
-
Purity is Paramount: Always use high-purity IL and ensure it is rigorously dried. Run a Karl-Fischer titration to quantify water content if possible.[11]
-
Report All Conditions: When presenting your data, always state the working, counter, and reference electrodes, the scan rate, the temperature, and, most importantly, the cutoff current density used to define the limits.
-
Internal Reference: For absolute potential values, perform a post-measurement calibration by adding a small amount of a known redox couple like ferrocene and recording its CV. The potential of the Fc/Fc⁺ couple can then be used to reference your measured limits to a standard scale.[12]
References
- ResearchGate. (n.d.). Ionic liquids for electrochemical applications: Correlation between molecular structure and electrochemical stability window.
- Galiński, M., Lewandowski, A., & Stępniak, I. (2006). Ionic liquids as electrolytes. Electrochimica Acta, 51(26), 5567-5580.
- Hayyan, M., Mjalli, F. S., Hashim, M. A., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112.
- Alfa Chemistry. (n.d.). This compound.
- Isik, M., et al. (2014). Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. RSC Advances, 4, 42461-42470.
- Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations.
- Hayyan, M., et al. (2012). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112.
- ResearchGate. (n.d.). How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?.
- RoCo Global. (n.d.). This compound, >98%.
- IoLiTec. (n.d.). This compound, >98%. Retrieved from IoLiTec Ionic Liquids Technologies GmbH.
- Bard, A. J., et al. (2002). Novel Electrochemical Studies of Ionic Liquids. Langmuir, 18(5), 1736–1742.
- Alfa Chemistry. (n.d.). 1- Decyl -3-methylimidazolium Hexafluorophosphate.
- ResearchGate. (n.d.). Potential solvent windows.
- Wikipedia. (n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate.
- ResearchGate. (n.d.). Calculated cathodic and anodic limits for individual ions using isolated molecule calculations.
- Hagiwara, R., et al. (2010). Electrochemical Properties of the Ionic Liquid 1-Ethyl-3-methylimidazolium Difluorophosphate as an Electrolyte for Electric Double-Layer Capacitors. Journal of The Electrochemical Society, 157(5), A591.
- Zhang, Y., et al. (2016). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B, 120(25), 5691–5702.
- Jusys, Z., et al. (2020). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem, 21(18), 2051-2058.
- Appetecchi, G. B., et al. (2019).
- Evans, R. G., et al. (2003). Electrochemical Investigations in the Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate. Journal of The Electrochemical Society, 150(10), E463.
- Bond, A. M., et al. (2004). Reference potential calibration and voltammetry at macrodisk electrodes of metallocene derivatives in the ionic liquid [bmim][PF6]. Analytical Chemistry, 76(21), 6427–6435.
- Pal, T., et al. (2008). Aqueous Solution of [bmim][PF6]: Ion and Solvent Effects on Structure and Dynamics. The Journal of Physical Chemistry B, 112(43), 13560–13568.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. This compound, >98% | IoLiTec [iolitec.de]
- 7. roco.global [roco.global]
- 8. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. Reference potential calibration and voltammetry at macrodisk electrodes of metallocene derivatives in the ionic liquid [bmim][PF6] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bard.cm.utexas.edu [bard.cm.utexas.edu]
CO2 absorption capacity of [DMIM][PF6]
Application Note & Protocol
Topic: CO2 Absorption Capacity of 1,3-Dimethylimidazolium Hexafluorophosphate ([DMIM][PF6]) Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the characterization of carbon dioxide (CO₂) absorption in the ionic liquid (IL) 1,3-dimethylimidazolium hexafluorophosphate, [DMIM][PF6]. Ionic liquids are a class of novel solvents recognized for their potential in CO₂ capture applications, primarily due to their negligible vapor pressure, high thermal stability, and tunable properties.[1][2] This guide moves beyond a simple recitation of facts to deliver an in-depth understanding of the underlying absorption mechanism, a field-proven experimental protocol for quantifying solubility, and a discussion of the critical parameters that govern absorption efficiency. By explaining the causality behind experimental choices and embedding self-validating checks within the protocol, this note is designed to equip researchers with the expertise to generate reliable and reproducible data.
Introduction to Ionic Liquids for Carbon Capture
The increasing concentration of atmospheric CO₂, a major greenhouse gas, has catalyzed research into efficient carbon capture and storage (CCS) technologies.[3] Traditional methods, often employing aqueous amine solutions, suffer from drawbacks such as high energy requirements for regeneration, solvent volatility, and equipment corrosion.[4] Ionic liquids (ILs) have emerged as a promising alternative, offering a unique combination of properties that circumvent many of these issues.[2][4]
The Promise of [DMIM][PF6]
Among the vast library of possible ILs, imidazolium-based cations are the most widely investigated for CO₂ capture.[4] [DMIM][PF6] (1,3-dimethylimidazolium hexafluorophosphate) is a representative member of this class. Its appeal stems from good thermal and chemical stability, relatively low viscosity compared to some other ILs, and a well-documented affinity for CO₂. Understanding its interaction with CO₂ is fundamental for designing more advanced, task-specific ILs for industrial applications.
The Mechanism of Absorption: A Physical Phenomenon
The capture of CO₂ by [DMIM][PF6] is predominantly a physical absorption process.[5] This is distinct from chemical absorption, where new chemical bonds are formed between the solvent and CO₂.
Physical Absorption vs. Chemical Reaction
In chemical absorption, as seen with amine-based solvents, CO₂ reacts to form species like carbamates, leading to high absorption capacities at low pressures but requiring significant energy for reversal.[4] In contrast, physical absorption in ILs like [DMIM][PF6] involves CO₂ molecules occupying free volume or voids within the liquid structure, driven by weaker intermolecular forces like Van der Waals interactions.[5][6] This process is governed by Henry's Law, which states that the amount of dissolved gas is proportional to its partial pressure.[5] The key advantages of this physical mechanism are:
-
Lower Energy of Regeneration: The absorbed CO₂ can be released by simply reducing the pressure or increasing the temperature, a less energy-intensive process than breaking covalent bonds.
-
High Purity of Released CO₂: Since no chemical reaction occurs, the released gas is pure CO₂.
The interaction is not with a specific site but with the overall IL environment. Molecular simulations have shown that CO₂ absorption does not significantly perturb the fundamental cation-anion structure of the ionic liquid.[6]
Caption: Mechanism of physical CO₂ absorption in [DMIM][PF6].
Experimental Protocol: Gravimetric Determination of CO₂ Solubility
This protocol details the measurement of CO₂ absorption in [DMIM][PF6] using a high-pressure gravimetric method, a common and reliable technique.[3] The principle involves measuring the mass increase of the IL sample as it equilibrates with a pressurized CO₂ atmosphere.
Causality in Experimental Design
-
IL Purity and Water Content: Ionic liquids are often hygroscopic. Water can compete with CO₂ for absorption sites or react with certain anions, altering the results.[7] Therefore, rigorous drying of the IL under vacuum is a critical first step for data integrity.
-
Degassing: Any dissolved atmospheric gases (N₂, O₂) in the IL will occupy free volume and interfere with CO₂ absorption. Degassing ensures that the measured mass uptake is solely due to CO₂.
-
Equilibrium: Absorption is not instantaneous. Sufficient time must be allowed for the CO₂ to diffuse throughout the bulk liquid and reach a stable equilibrium at each pressure point. The self-validating step is to monitor the mass until it remains constant over a defined period.
Materials and Equipment
-
Ionic Liquid: 1,3-Dimethylimidazolium hexafluorophosphate ([DMIM][PF6]), high purity (>99%).
-
Gas: Carbon Dioxide (CO₂), high purity (>99.99%).
-
Apparatus:
-
High-pressure, high-temperature magnetic suspension balance or similar gravimetric analyzer.
-
Vacuum pump capable of reaching <1 Pa.
-
Temperature controller (e.g., circulating bath or furnace).
-
Pressure transducer and controller.
-
Calibrated analytical balance for initial sample weighing.
-
Step-by-Step Methodology
-
Sample Preparation (Drying & Degassing):
-
Accurately weigh approximately 100-200 mg of [DMIM][PF6] into the sample basket of the gravimetric analyzer.
-
Heat the sample to 353 K (80 °C) under high vacuum (<1 Pa).
-
Maintain these conditions for at least 12-24 hours to remove residual water and other volatile impurities. The stability of the baseline mass reading under vacuum indicates a fully dried and degassed sample.
-
-
System Buoyancy Correction:
-
After drying, set the desired experimental temperature (e.g., 298.15 K).
-
Pressurize the system with Helium (He) to the maximum planned experimental pressure. Helium is used for buoyancy correction as it is inert and has negligible absorption in the IL.
-
Record the apparent mass change as a function of pressure. This data will be used to correct the raw CO₂ absorption data for buoyancy effects.
-
Evacuate the system completely.
-
-
CO₂ Absorption Measurement:
-
Re-establish the target temperature (e.g., 298.15 K).
-
Record the initial stable mass of the degassed IL sample (this is your m_IL).
-
Introduce CO₂ into the chamber to the first desired pressure setpoint (e.g., 0.1 MPa).
-
Monitor the mass of the sample over time. The system has reached equilibrium when the mass reading is stable (e.g., <0.001 mg change over 30 minutes).
-
Record the final stable mass (m_total) and the equilibrium pressure (P).
-
Increase the pressure to the next setpoint and repeat the equilibration and measurement process. Continue this stepwise increase until the maximum desired pressure is reached.
-
-
Data Calculation:
-
Corrected Mass of Absorbed CO₂ (m_CO2): m_CO2 = (m_total - m_IL) - m_buoyancy (where m_buoyancy is the buoyancy correction factor determined in step 2 for that specific pressure).
-
Mole Fraction of CO₂ (x_CO2): x_CO2 = (m_CO2 / M_CO2) / [(m_CO2 / M_CO2) + (m_IL / M_IL)] (where M_CO2 is the molar mass of CO₂, and M_IL is the molar mass of [DMIM][PF6]).
-
Caption: Gravimetric workflow for measuring CO₂ solubility in [DMIM][PF6].
Expected Results & Data
The solubility of CO₂ in [DMIM][PF6] is highly dependent on pressure and temperature. As a physical absorption process, solubility increases with increasing pressure and decreases with increasing temperature.[5]
The data presented below is for 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]), a very close structural analog to [DMIM][PF6] with extensive literature data. The trends and approximate values are directly comparable and representative for [DMIM][PF6].
Table 1: CO₂ Solubility in [bmim][PF6] at Various Temperatures and Pressures [5]
| Temperature (K) | Pressure (MPa) | CO₂ Solubility (Mole Fraction, x₂) |
| 293.15 | 1.02 | 0.26 |
| 293.15 | 4.15 | 0.59 |
| 313.15 | 1.01 | 0.19 |
| 313.15 | 5.10 | 0.58 |
| 333.15 | 1.01 | 0.15 |
| 333.15 | 6.13 | 0.57 |
Data adapted from literature for [bmim][PF6] as a representative example.[5]
Protocol Validation and Troubleshooting
A robust experimental process includes self-validation and awareness of potential pitfalls.
| Issue | Potential Cause | Solution |
| Inconsistent/Drifting Baseline | Incomplete drying/degassing; Temperature instability. | Extend drying time under vacuum; Ensure temperature controller is stable to ±0.1 K. |
| Low CO₂ Uptake | Leak in the gas delivery system; Impure IL. | Perform a leak check on the system; Verify the purity of the IL and perform rigorous pre-preparation. |
| Slow Equilibration Time | High viscosity of the IL; Poor gas diffusion. | Increase temperature to reduce viscosity (if compatible with study goals); Ensure adequate sample surface area. |
| Non-reproducible Results | Inconsistent sample preparation; Buoyancy errors. | Strictly adhere to the drying protocol; Re-run buoyancy correction for each temperature series. |
Conclusion
This application note provides a detailed framework for the reliable measurement of CO₂ absorption capacity in the ionic liquid [DMIM][PF6]. By understanding the physical absorption mechanism and adhering to a rigorous, well-justified experimental protocol, researchers can generate high-quality, reproducible data. The insights gained from such studies are crucial for the rational design of next-generation ionic liquids and the advancement of efficient carbon capture technologies.
References
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Torralba-Calleja, E., Skinner, J., & Gutiérrez-Tauste, D. (2013). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Journal of Chemistry, 2013, 1–16. [Link]
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Yunus, N. A. C., et al. (2022). Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review. MDPI. [Link]
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Anonymous. (n.d.). Using Ionic Liquids to Improve CO2 Capture. NIH. [Link]
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Anonymous. (n.d.). Experimental Measurement of the Solubility and Diffusivity of CO2 in Room-Temperature Ionic Liquids Using a Transient Thin-Liquid-Film Method. ResearchGate. [Link]
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Anonymous. (n.d.). Equimolar CO2 capture by imidazolium-based ionic liquids and superbase systems. Royal Society of Chemistry. [Link]
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Ramdin, M., et al. (2012). State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research. [Link]
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Anonymous. (n.d.). CO2 Capture by Aqueous Absorption Summary of 3rd Quarterly Progress Reports 2008. University of Texas at Austin. [Link]
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Einbu, A., et al. (2024). Evaluation of the effect of water on CO2 absorption in AMP and DMSO systems. Separation and Purification Technology. [Link]
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Anonymous. (n.d.). Understanding the mechanism of CO2 capture by 1,3 di-substituted imidazolium acetate based ionic liquids. Royal Society of Chemistry. [Link]
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Anonymous. (n.d.). Solubility of CO2 in the Ionic Liquid [bmim][PF6]. ResearchGate. [Link]
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Anonymous. (n.d.). Prediction of thermo-physical properties of 1-Butyl-3-methylimidazolium hexafluorophosphate for CO2 capture using machine learning models. ResearchGate. [Link]
-
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-
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Application Notes & Protocols: Evaluating the Tribological Performance of Lubricants with [DMIM][PF6] Additive
An in-depth guide to the tribological performance of lubricants with the ionic liquid [DMIM][PF6] as an additive, designed for researchers and scientists.
Authored by: Gemini, Senior Application Scientist
Introduction: The Advent of Ionic Liquids in Tribology
For decades, the field of lubrication has sought additives that can withstand increasingly demanding mechanical conditions. Traditional additives, while effective, often face limitations in thermal stability and can pose environmental concerns. Room-Temperature Ionic Liquids (RTILs) have emerged as a promising class of materials, offering unique physicochemical properties such as negligible vapor pressure, high thermal stability, non-flammability, and high ionic conductivity.[1] These characteristics make them excellent candidates for advanced lubricant applications.
This guide focuses on a specific imidazolium-based ionic liquid, 1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6]) . We will provide a comprehensive overview of its properties, a detailed synthesis protocol, its proposed mechanism of action at the tribological interface, and validated experimental protocols for evaluating its performance as a lubricant additive. The objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate [DMIM][PF6] and similar ionic liquids in their own work.
Core Additive Profile: [DMIM][PF6]
Physicochemical Properties
Understanding the inherent properties of [DMIM][PF6] is crucial for its application as a lubricant additive. It is generally considered a hydrophobic ionic liquid, a characteristic that influences its interaction with both non-polar base oils and atmospheric moisture.[1]
| Property | Value | Significance in Lubrication |
| Chemical Formula | C₅H₉F₆N₂P | The presence of Phosphorus (P) and Fluorine (F) in the anion is critical for the formation of protective tribochemical films. |
| Molar Mass | 242.10 g/mol | Influences miscibility and concentration calculations. |
| Appearance | White crystalline solid or colorless liquid | Its low melting point is a defining characteristic of ionic liquids. |
| Thermal Stability | High decomposition temperature | Enables application in high-temperature environments where conventional oils might degrade. |
| Solubility | Soluble in polar organic solvents | Miscibility with the base lubricant is a key factor for formulation stability. |
Synthesis Protocol: Laboratory-Scale Preparation of [DMIM][PF6]
The most common and straightforward synthesis of [DMIM][PF6] is a two-step process involving the quaternization of 1-methylimidazole followed by an anion exchange reaction.
Causality Behind the Method: This salt metathesis (anion exchange) reaction is driven by the precipitation of the insoluble byproduct (e.g., KCl) in the chosen solvent, leading to a high yield of the desired ionic liquid.[2]
Materials:
-
1-methylimidazole
-
Methyl chloride (or other methylating agent)
-
Potassium hexafluorophosphate (KPF₆)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Protocol:
-
Step 1: Synthesis of 1,3-dimethylimidazolium chloride ([DMIM][Cl])
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve 1-methylimidazole in a suitable solvent like toluene.
-
Slowly bubble methyl chloride gas through the solution or add a liquid methylating agent dropwise. This reaction is exothermic; maintain the temperature with an ice bath.
-
Continue the reaction until precipitation of the product, [DMIM][Cl], is complete.
-
Filter the white solid, wash with diethyl ether to remove unreacted starting material, and dry under vacuum.
-
-
Step 2: Anion Exchange to form [DMIM][PF6]
-
Dissolve the synthesized [DMIM][Cl] and an equimolar amount of potassium hexafluorophosphate (KPF₆) in anhydrous acetonitrile.[2]
-
Stir the mixture at room temperature for 12-24 hours. A white precipitate of potassium chloride (KCl) will form.
-
Filter the mixture through a pad of Celite to remove the precipitated KCl.[2]
-
Take the filtrate and remove the acetonitrile using a rotary evaporator.
-
The resulting crude [DMIM][PF6] can be purified by dissolving it in a minimal amount of acetonitrile and precipitating it by adding diethyl ether.[3]
-
Filter the purified white solid and dry under high vacuum for at least 12 hours to afford the final product.[2][3]
-
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood.
-
Hexafluorophosphate salts are toxic and can release hazardous hydrogen fluoride (HF) upon contact with strong acids or moisture.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mechanism of Tribological Action
The effectiveness of [DMIM][PF6] as a lubricant additive is attributed to its ability to form a robust, low-shear boundary film at the contact interface between sliding surfaces. This action is twofold: physical adsorption and tribochemical reaction.
-
Physical Adsorption: Due to their ionic nature, the molecules of [DMIM][PF6] are attracted to the metallic surfaces. It is proposed that the [PF6]⁻ anions form a primary layer by strongly anchoring to the positively charged metal surface. The [DMIM]⁺ cations then form a second layer over the anions. This layered structure provides a slippery plane, reducing direct asperity-to-asperity contact and lowering friction.[5]
-
Tribochemical Reaction: Under the high load and localized high temperatures generated at the tips of contacting asperities, the [DMIM][PF6] molecules can decompose. The reactive species, particularly from the [PF6]⁻ anion, react with the metal surface (e.g., iron in steel) to form a durable, protective tribofilm. This film, likely composed of iron phosphates and fluorides, is sacrificial and possesses a lower shear strength than the parent metal, which helps to reduce both friction and wear.[5]
Caption: Proposed mechanism of [DMIM][PF6] at the tribological interface.
Experimental Evaluation: Protocols & Procedures
To validate the performance of [DMIM][PF6], standardized tribological tests are essential. The following protocols are designed to provide reproducible and comparative data.
Protocol 1: Preparation of Lubricant Blends
Causality Behind the Method: A homogeneous dispersion of the additive within the base oil is critical for consistent performance. Inconsistent mixing can lead to localized areas of high or low additive concentration, yielding unreliable and non-reproducible tribological results.
-
Select a Base Oil: A Group IV Polyalphaolefin (PAO) is recommended as a base stock due to its well-defined chemical structure and lack of interfering additives.
-
Determine Concentrations: Prepare a series of blends with varying concentrations of [DMIM][PF6]. Typical concentrations for screening studies are 0.5, 1.0, and 2.0 wt%.[6][7] A sample of the pure base oil must be retained as a control.
-
Weighing: On an analytical balance, accurately weigh the required amount of [DMIM][PF6] and add it to a pre-weighed amount of the base oil in a glass vial.
-
Dispersion: To ensure a stable and homogeneous mixture, sonicate the vial in an ultrasonic bath for 60 minutes. Visually inspect the sample to ensure no solid particles have settled.
Protocol 2: Four-Ball Wear Test (per ASTM D4172)
Causality Behind the Method: The Four-Ball test is a cornerstone of lubricant screening.[8] It creates a high-pressure, sliding point-contact scenario that accelerates wear, allowing for a rapid and quantitative comparison of the anti-wear properties of different lubricant formulations.[9][10][11] A lower wear scar diameter (WSD) directly correlates with better wear protection under the specified test conditions.[10]
Caption: Standard workflow for the ASTM D4172 Four-Ball Wear Test.
Step-by-Step Procedure:
-
Preparation: Thoroughly clean four 12.7 mm diameter steel balls with a solvent like hexane, followed by acetone, and allow them to air dry.
-
Assembly: Clamp three of the balls securely in the test cup. Pour the prepared lubricant sample into the cup until the balls are fully submerged.[8]
-
Setup: Place the fourth ball into the chuck of the test machine's spindle and lock it in place. Assemble the test cup onto the machine platform.
-
Test Execution:
-
Apply the desired load. A standard condition is 392 N (40 kgf).[12]
-
Set the temperature controller. A typical temperature is 75°C.[12]
-
Start the motor to rotate the top ball at the specified speed, typically 1200 rpm.[8][12]
-
Run the test for a fixed duration, usually 60 minutes.[12]
-
During the test, a data acquisition system should record the frictional torque.
-
-
Post-Test Analysis:
-
At the end of the test, remove the test cup and drain the lubricant. Carefully remove the three lower balls.
-
Clean the balls with solvent.
-
Using a microscope with a calibrated measurement scale, measure the wear scar diameter on each of the three lower balls in two perpendicular directions.
-
Calculate the average of the six measurements. This is the final WSD result.
-
Calculate the average coefficient of friction (CoF) from the recorded frictional torque data.
-
Protocol 3: Reciprocating Fretting Wear Test
Causality Behind the Method: Fretting is a wear phenomenon caused by low-amplitude, high-frequency oscillatory motion, often found in vibrating machinery components.[13] A standard sliding wear test does not replicate these conditions. This protocol uses a reciprocating tribometer to specifically evaluate the lubricant's ability to form a durable film that can withstand this repetitive stress and prevent fretting fatigue and wear.[14][15]
Step-by-Step Procedure:
-
Specimen Preparation: Use a standard ball-on-flat configuration (e.g., a steel ball and a steel disk). Clean both specimens thoroughly with hexane and acetone.
-
Assembly: Secure the flat disk in the lower holder and the ball in the upper holder of the tribometer.
-
Lubrication: Apply a few drops of the test lubricant to the surface of the disk at the point of contact.
-
Test Execution:
-
Set the test parameters. Representative conditions could be:
-
Normal Load: 50 N
-
Frequency: 20 Hz
-
Stroke Length (Amplitude): 200 µm
-
Temperature: 50°C
-
Duration: 7200 seconds (2 hours)
-
-
Initiate the test. The data acquisition system will record the coefficient of friction throughout the test duration.
-
-
Post-Test Analysis:
-
Disassemble and clean the specimens.
-
Analyze the wear scar on the flat disk using a non-contact 3D optical profilometer to determine the wear volume and morphology.[16]
-
Examine the evolution of the CoF over time. A stable, low CoF indicates effective lubrication, while a sudden increase may signify the failure of the lubricating film.
-
Data Analysis and Interpretation
The primary goal is to compare the performance of the additized lubricant against the pure base oil.
Quantitative Data Summary: Organize the key results in a clear, comparative table.
| Lubricant Sample | Additive Conc. (wt%) | Avg. WSD (mm) (Four-Ball) | Avg. CoF (Four-Ball) | Wear Volume (mm³) (Fretting) | Avg. CoF (Fretting) |
| Base Oil (PAO) | 0 | Result | Result | Result | Result |
| PAO + [DMIM][PF6] | 0.5 | Result | Result | Result | Result |
| PAO + [DMIM][PF6] | 1.0 | Result | Result | Result | Result |
| PAO + [DMIM][PF6] | 2.0 | Result | Result | Result | Result |
Interpretation:
-
A significant reduction in WSD and Wear Volume for the additized samples compared to the base oil demonstrates the anti-wear capability of [DMIM][PF6].
-
A lower and more stable CoF indicates improved friction-reducing properties.
-
For advanced analysis, post-test surface characterization using techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) is highly recommended to visualize the wear scars and chemically confirm the composition of the tribofilm formed on the surface.
References
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(PDF) Synthesis and investigation of physico-chemical properties of dicationic ionic liquids. (n.d.). ResearchGate. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Tribological Properties of Selected Ionic Liquids in Lubricated Friction Nodes. (n.d.). MDPI. [Link]
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Molecular Science of Lubricant Additives. (n.d.). MDPI. [Link]
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ASTM F2661-22, Standard Test Method for Determining the Tribological Behavior and the Relative Lifetime of a Fluid Lubricant using the Spiral Orbit Tribometer. (2022). ASTM International. [Link]
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Fretting Wear Evaluation. (n.d.). NANOVEA. [Link]
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Tribological Performance of Room-Temperature Ionic Liquids as Lubricant. (2025-08-06). ResearchGate. [Link]
-
ASTM D4172-23, Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). (2023). ASTM International. [Link]
-
Effect of water on structure and dynamics of [BMIM][PF6] ionic liquid: An all-atom molecular dynamics simulation investigation. (2016). AIP Publishing. [Link]
-
Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. (n.d.). Thieme Connect. [Link]
-
ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. (n.d.). Rtec Instruments. [Link]
-
Tribology Testing. (n.d.). PCS Instruments. [Link]
-
ASTM D4170 - Standard Test Method for Fretting Wear Protection by Lubricating Greases. (n.d.). Koehler Instrument Company. [Link]
-
Enhancement of tribological performance of lubricants using polydimethylsiloxane powder additives. (2024). National Institutes of Health. [Link]
-
Synthesis of 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate (ADMP) | Request PDF. (n.d.). ResearchGate. [Link]
-
Investigation of Lubricant Additive Interactions on Gasoline Particulate Filters. (2023). SAE International. [Link]
-
The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test. (2024). Valorem Chemicals Pty Ltd. [Link]
-
Standardization in Tribology. (n.d.). IntechOpen. [Link]
-
Enhancement of tribological performance of lubricants using polydimethylsiloxane powder additives. (2024). RSC Publishing. [Link]
-
Tribological Testing by 4 Ball Methods. (n.d.). Nye Lubricants. [Link]
-
(PDF) Tribological Properties of Selected Ionic Liquids in Lubricated Friction Nodes. (2024). ResearchGate. [Link]
-
Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). (2015). Organic Syntheses. [Link]
-
Representative Tribometer Testing of Wire Rope Fretting Contacts: The Effect of Lubrication on Fretting Wear. (2020). EWRIS. [Link]
-
The chemistry and function of lubricant additives. (2017). STLE. [Link]
-
Thermodynamic properties of the ionic liquid 1-n-butyl-3-methylimidazolium hexafluorophosphate from Monte Carlo simulations. (2002). Royal Society of Chemistry. [Link]
-
Application oriented tribological test concepts. (n.d.). Lube Media. [Link]
-
[BMIM][X] Ionic Liquids Supported on a Pillared-Layered Metal–Organic Framework: Synthesis, Characterization, and Adsorption Properties. (2024). MDPI. [Link]
-
Literature Review on Fretting Wear and Contact Mechanics of Tribological Coatings. (2019). MDPI. [Link]
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ASTM D4172 - Four Ball Wear. (n.d.). Clark Testing. [Link]
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Lubricating Oil Additives. (2011). SciSpace. [Link]
-
Additives for Lubricating Oil and Grease: Mechanism, Properties and Applications. (2024). MDPI. [Link]
-
Impact of chronic exposure to the ionic liquid ([C8mim][PF6]) on intestinal physical barrier, immunological barrier and gut microbiota in common carp (Cyprinus carpio L.). (2020). PubMed. [Link]
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Application Note: Precision Control of Nanoparticle Size Using the Ionic Liquid 1-Decyl-3-methylimidazolium Hexafluorophosphate
Introduction: The Role of Ionic Liquids in Nanomaterial Synthesis
In the landscape of modern materials science, the precise control over nanoparticle size is paramount for tuning their optical, electronic, and catalytic properties. Traditional synthesis methods often rely on a cocktail of precursors, reducing agents, and separate capping ligands to prevent aggregation.[1] Ionic liquids (ILs), a unique class of salts with melting points below 100°C, have emerged as transformative media for nanomaterial synthesis.[2][3] These materials, composed entirely of ions, possess a unique combination of properties including negligible vapor pressure, high thermal stability, and highly tunable structures.[2][4]
This guide focuses on a specific imidazolium-based ionic liquid, 1-Decyl-3-methylimidazolium hexafluorophosphate ([DMIM][PF6]) , and its application as a dual-function medium and stabilizer for controlling nanoparticle dimensions. Unlike volatile organic solvents, [DMIM][PF6] provides an "electrosteric" stabilization environment, obviating the need for additional stabilizing agents and offering a greener, more streamlined synthesis route.[5][6][7] We will explore the underlying mechanisms of size control and provide detailed protocols for researchers, scientists, and drug development professionals aiming to leverage this technology.
Mechanism of Size Control: The "Electrosteric" Stabilization by [DMIM][PF6]
The efficacy of [DMIM][PF6] in nanoparticle synthesis stems from its ability to act simultaneously as a reaction solvent and a highly effective capping agent.[3][5][8] The process is governed by a principle known as electrosteric stabilization, a synergistic combination of electrostatic and steric hindrance.
-
Initial Nucleation: The synthesis begins with the reduction of a metal salt precursor within the IL medium. The relatively low surface tension of many ILs promotes high nucleation rates, which is a key factor in generating small initial particles.[3]
-
Surface Adsorption and Stabilization: As nascent nanoparticles form, the ions of [DMIM][PF6] coordinate to their surface. The imidazolium cation ([DMIM]+) and the hexafluorophosphate anion ([PF6]-) form a structured ionic double layer around each nanoparticle.
-
Electrostatic Repulsion: This charged layer imparts a net surface charge to the nanoparticles, leading to strong electrostatic repulsion between them. This repulsion is a primary force preventing the particles from colliding and aggregating into larger, uncontrolled agglomerates.[6]
-
Steric Hindrance: The bulky nature of the [DMIM]+ cation, particularly its long decyl (C10) alkyl chain, provides significant steric hindrance. This aliphatic chain extends from the nanoparticle surface into the bulk IL, creating a physical barrier that further prevents close approach and coalescence. The influence of the cation's alkyl chain length is a critical parameter in tuning this effect.[8][9]
This dual-mode stabilization is intrinsic to the ionic liquid itself, creating a self-validating system where the reaction environment actively preserves the desired nanoscale dimensions.[5]
Caption: Workflow for AuNP synthesis in [DMIM][PF6].
4.3. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of HAuCl₄·3H₂O in DI water.
-
Crucially, prepare a 50 mM stock solution of NaBH₄ in ice-cold DI water immediately before use. NaBH₄ degrades quickly in aqueous solutions.
-
-
Reaction Initiation:
-
In a clean glass vial, add 5.0 mL of [DMIM][PF6].
-
Place the vial on a magnetic stirrer and begin stirring at a consistent rate (e.g., 700 RPM) to ensure thorough mixing.
-
Using a micropipette, add 100 µL of the 10 mM HAuCl₄ stock solution to the ionic liquid. The solution should turn a pale yellow.
-
-
Reduction and Nanoparticle Formation:
-
Rapidly inject 200 µL of the freshly prepared 50 mM NaBH₄ solution into the stirring HAuCl₄/[DMIM][PF6] mixture.
-
An immediate color change from yellow to a deep ruby red should be observed. This indicates the formation of spherical gold nanoparticles. [10]
-
-
Stabilization and Completion:
-
Allow the reaction to stir for an additional 30 minutes to ensure the reaction is complete and the newly formed nanoparticles are fully stabilized by the ionic liquid.
-
4.4. Characterization
-
UV-Vis Spectroscopy: Dilute a small aliquot of the resulting AuNP/[DMIM][PF6] solution in pure [DMIM][PF6] and measure the absorbance spectrum. A characteristic Surface Plasmon Resonance (SPR) peak between 520-530 nm confirms the presence of spherical AuNPs. [10]* Transmission Electron Microscopy (TEM): For definitive size and morphology analysis, prepare a TEM grid by drop-casting a diluted sample of the nanoparticle solution. After drying, image the grid to directly measure particle diameters and assess the size distribution.
Data Presentation: Controlling AuNP Size with [DMIM][PF6] Concentration
To illustrate the direct impact of the ionic liquid's role as a stabilizer, the following table presents representative data showing the relationship between the volume of [DMIM][PF6] used (effectively its concentration relative to the precursors) and the resulting average nanoparticle diameter, as would be determined by TEM analysis.
| Experiment ID | Volume of [DMIM][PF6] (mL) | Volume of 10 mM HAuCl₄ (µL) | Volume of 50 mM NaBH₄ (µL) | Avg. AuNP Diameter (nm) ± SD |
| A-1 | 2.0 | 100 | 200 | 15.2 ± 3.5 |
| A-2 | 5.0 | 100 | 200 | 8.5 ± 1.8 |
| A-3 | 10.0 | 100 | 200 | 4.1 ± 0.9 |
Data are representative and intended for illustrative purposes.
Analysis: As the volume of the ionic liquid increases while precursor amounts are held constant, the average nanoparticle diameter decreases and the size distribution (standard deviation) becomes narrower. This demonstrates a clear, controllable relationship: more stabilizer leads to smaller, more uniform nanoparticles.
Field-Proven Insights & Troubleshooting
-
Viscosity Management: [DMIM][PF6] can be viscous at room temperature. Gentle heating (e.g., to 40-50°C) can lower the viscosity and improve mixing, but be aware this may also slightly increase the final particle size due to faster kinetics. An optimization study is recommended.
-
Purity is Paramount: The purity of the ionic liquid is essential for reproducibility. Trace impurities, particularly water and halide ions, can interfere with the stabilization mechanism and affect the final particle morphology.
-
Aggregated Particles (Gray/Black Color): If the final solution appears black or has visible precipitates, it indicates significant nanoparticle aggregation. This is often caused by an insufficient amount of ionic liquid, an old or degraded reducing agent, or inadequate stirring.
-
Broad Size Distribution: A wide range of particle sizes, confirmed by TEM, typically points to inhomogeneous reaction conditions. Ensure rapid injection of the reducing agent and vigorous, constant stirring throughout the reaction.
Conclusion
This compound provides a robust and highly tunable platform for the synthesis of size-controlled nanoparticles. By functioning as both the reaction medium and the stabilizing agent, it simplifies experimental design and promotes a greener synthesis approach. Understanding and manipulating key parameters such as reactant concentrations, temperature, and stirring allows researchers to precisely engineer nanomaterials for advanced applications in drug delivery, catalysis, and diagnostics.
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- Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects.
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Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 1-Decyl-3-methylimidazolium Hexafluorophosphate ([C10MIM][PF6])
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the synthesis and purification of 1-Decyl-3-methylimidazolium hexafluorophosphate ([C10MIM][PF6]). The methodologies and insights provided herein are grounded in established chemical principles and validated purification techniques to ensure the attainment of high-purity ionic liquid, a critical factor for reproducible and reliable experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis and purification of [C10MIM][PF6], offering explanations for the underlying causes and detailed protocols for remediation.
Issue 1: My final [C10MIM][PF6] product is a yellow or brownish liquid/solid instead of a colorless/white solid.
Root Cause Analysis:
The appearance of color in ionic liquids is a common issue and often indicates the presence of impurities, even at very low concentrations.[1] These impurities can have high molar extinction coefficients, meaning even trace amounts can impart significant color.[1] The primary culprits for coloration in the synthesis of imidazolium-based ionic liquids are:
-
Unreacted 1-methylimidazole: The starting material, 1-methylimidazole, is susceptible to oxidation and can form colored oligomeric or polymeric species under reaction conditions, especially if exposed to air and heat for extended periods.
-
Thermal degradation: Prolonged heating during the initial alkylation step or subsequent purification can lead to the degradation of the imidazolium cation, generating colored byproducts.
-
Impurities in starting materials: The purity of the initial reagents, 1-methylimidazole and 1-bromodecane, is crucial. Commercial starting materials may contain colored impurities that persist through the synthesis.
Solution: Decolorization using Activated Carbon
Activated carbon is a highly effective adsorbent for removing colored impurities from ionic liquids.[2][3] Its high surface area and porous structure allow it to trap the large, often conjugated molecules responsible for the discoloration.
Experimental Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve the colored [C10MIM][PF6] in a minimal amount of a suitable solvent. For [C10MIM][PF6], which is hydrophobic, dichloromethane or acetone are good choices. The use of a solvent is crucial for ensuring efficient contact between the ionic liquid and the activated carbon.
-
Addition of Activated Carbon: Add 1-5% (w/w) of activated carbon to the solution. The exact amount may need to be optimized depending on the intensity of the color. It is recommended to start with a lower percentage and increase if necessary.
-
Stirring: Stir the mixture vigorously at room temperature for 12-24 hours. Gentle heating (e.g., to 40-50 °C) can sometimes enhance the efficiency of decolorization, but prolonged heating should be avoided to prevent thermal degradation.
-
Filtration: Remove the activated carbon by filtration. A two-step filtration process is recommended for complete removal of fine carbon particles:
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Initial filtration through a Celite® pad or a sintered glass funnel to remove the bulk of the activated carbon.
-
Subsequent filtration of the collected filtrate through a 0.45 µm or 0.22 µm syringe filter (ensure the filter material is compatible with the solvent used).
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the decolorized [C10MIM][PF6].
-
Drying: Dry the ionic liquid under high vacuum for several hours to remove any residual solvent.
Issue 2: My purified [C10MIM][PF6] still contains residual halide (bromide) impurities.
Root Cause Analysis:
Halide impurities, in this case, bromide from the 1-bromodecane starting material and the intermediate 1-Decyl-3-methylimidazolium bromide, are common in ionic liquids prepared via a two-step synthesis involving an anion exchange reaction.[4] These residual halides can significantly impact the physicochemical properties of the ionic liquid and can be detrimental in applications such as catalysis and electrochemistry.[4] The persistence of halide impurities is often due to incomplete anion exchange or inefficient removal of the resulting sodium bromide (NaBr) or potassium bromide (KBr) byproduct.
Solution: Liquid-Liquid Extraction
For hydrophobic ionic liquids like [C10MIM][PF6], repeated washing with deionized water is an effective method for removing water-soluble halide salts.
Experimental Protocol: Aqueous Extraction of Halide Impurities
-
Dissolution: Dissolve the [C10MIM][PF6] containing halide impurities in a water-immiscible organic solvent such as dichloromethane or ethyl acetate. This facilitates the partitioning of the ionic liquid into the organic phase and the halide salt into the aqueous phase.
-
Aqueous Washing: Transfer the solution to a separatory funnel and wash with deionized water. Use a volume of water equal to the volume of the organic solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The denser organic layer containing the [C10MIM][PF6] will be at the bottom. Drain the organic layer and discard the aqueous layer.
-
Repeat: Repeat the washing procedure 3-5 times with fresh deionized water.
-
Confirmation of Halide Removal: After the final wash, test the aqueous layer for the presence of halide ions. This can be done by adding a few drops of a 0.1 M silver nitrate (AgNO3) solution. The absence of a white or yellowish precipitate (AgBr) indicates the successful removal of bromide ions.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). Filter off the drying agent and remove the solvent under reduced pressure.
-
Final Drying: Dry the purified [C10MIM][PF6] under high vacuum to remove any residual solvent and water.
Workflow for Halide Removal
Caption: Workflow for the removal of halide impurities via liquid-liquid extraction.
Issue 3: How do I confirm the purity of my synthesized [C10MIM][PF6] and check for common impurities?
Root Cause Analysis:
Ensuring the purity of a synthesized ionic liquid is paramount for its intended application. Several analytical techniques should be employed to confirm the structure of the desired product and to detect and quantify common impurities.
Solutions: Analytical Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a powerful tool for confirming the structure of the 1-Decyl-3-methylimidazolium cation and for detecting proton-containing impurities.
-
Expected Signals for [C10MIM]⁺: Look for the characteristic signals of the imidazolium ring protons, the N-methyl group, and the N-decyl chain. The proton at the C2 position of the imidazolium ring is typically the most downfield signal.
-
Common Impurities:
-
1-methylimidazole: The presence of unreacted 1-methylimidazole will be indicated by its characteristic signals.
-
1-bromodecane: Residual 1-bromodecane will show its characteristic alkyl chain signals.
-
-
-
¹³C NMR: Confirms the carbon skeleton of the cation.
-
¹⁹F NMR and ³¹P NMR: These are essential for confirming the presence and purity of the hexafluorophosphate ([PF6]⁻) anion. A pure sample should show a characteristic septet for the phosphorus atom coupled to six equivalent fluorine atoms in the ³¹P NMR spectrum, and a doublet for the fluorine atoms coupled to the phosphorus atom in the ¹⁹F NMR spectrum.
Table 1: Expected Analytical Data for High-Purity [C10MIM][PF6]
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the imidazolium ring, N-methyl, and N-decyl protons. Absence of signals from 1-methylimidazole or 1-bromodecane. |
| ¹³C NMR | Signals corresponding to all unique carbons in the 1-Decyl-3-methylimidazolium cation. |
| ¹⁹F NMR | A doublet corresponding to the [PF6]⁻ anion. |
| ³¹P NMR | A septet corresponding to the [PF6]⁻ anion. |
| FTIR (cm⁻¹) | Absence of a broad O-H stretching band around 3500 cm⁻¹. |
| Ion Chromatography | Halide (Br⁻) concentration below the desired limit (e.g., <100 ppm). |
| Water Content | Determined by Karl Fischer titration to be below the required threshold (e.g., <100 ppm). |
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Water Detection: The presence of water can be identified by a broad absorption band in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching vibrations.[5] A dry sample of [C10MIM][PF6] should not exhibit a significant peak in this region.
-
Structural Confirmation: The FTIR spectrum will also show characteristic peaks for the C-H stretching of the alkyl chains and the imidazolium ring, as well as strong absorptions associated with the P-F stretching of the [PF6]⁻ anion.
3. Ion Chromatography (IC):
-
Halide Quantification: IC is a highly sensitive technique for the quantitative determination of halide impurities.[6][7][8] This method can accurately measure bromide concentrations down to the parts-per-million (ppm) level.
4. Karl Fischer Titration:
-
Water Quantification: This is the gold standard for accurately determining the water content in ionic liquids. For applications that are sensitive to moisture, Karl Fischer titration is an essential quality control step.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis procedure for [C10MIM][PF6]?
A1: The synthesis of [C10MIM][PF6] is generally accomplished in two steps:
-
Alkylation (Quaternization): 1-methylimidazole is reacted with 1-bromodecane to form the intermediate salt, 1-Decyl-3-methylimidazolium bromide ([C10MIM][Br]). This reaction is typically carried out in a solvent like acetonitrile or can be performed neat.
-
Anion Metathesis (Anion Exchange): The bromide anion of [C10MIM][Br] is exchanged for the hexafluorophosphate anion. This is usually achieved by reacting an aqueous solution of [C10MIM][Br] with a salt containing the [PF6]⁻ anion, such as potassium hexafluorophosphate (KPF6) or sodium hexafluorophosphate (NaPF6).[9][10] The desired product, [C10MIM][PF6], is hydrophobic and will precipitate from the aqueous solution or form a separate phase, which can then be isolated.[11]
Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis and purification of [C10MIM][PF6].
Q2: What are the key physical properties of pure this compound?
A2:
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 362043-46-7 | [12][13] |
| Molecular Formula | C₁₄H₂₇F₆N₂P | [12][13] |
| Molecular Weight | 368.34 g/mol | [12][13] |
| Appearance | Colorless to pale yellow liquid or white solid | [14] |
| Melting Point | 30-35 °C | [12][13] |
| Density | ~1.12 g/cm³ at 25 °C | [14] |
| Water Solubility | Insoluble | [14] |
Q3: How should I store my purified [C10MIM][PF6] to maintain its purity?
A3: To prevent degradation and contamination, [C10MIM][PF6] should be stored under the following conditions:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent the absorption of atmospheric moisture.
-
Tightly Sealed Container: Use a tightly sealed container, preferably made of glass, with a secure cap.[14]
-
Cool and Dry Place: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[14]
-
Avoid Contaminants: Keep away from incompatible materials such as strong oxidizing agents and acids.[14]
The hexafluorophosphate anion is susceptible to hydrolysis in the presence of water, which can lead to the formation of hydrofluoric acid (HF). Therefore, minimizing exposure to moisture is critical for long-term stability.
Q4: Can I use column chromatography for the purification of [C10MIM][PF6]?
A4: While column chromatography can be used for the purification of ionic liquids, it should be approached with caution. Using silica gel as the stationary phase can sometimes lead to the contamination of the ionic liquid with colloidal silica. If column chromatography is necessary, it is often performed after initial purification steps like decolorization and extraction. Neutral alumina can be an alternative to silica gel. The choice of eluent will depend on the specific impurities to be removed.
References
-
Villagrán, C., Deetlefs, M., Magee, J. W., & Seddon, K. R. (2004). Quantification of halide in ionic liquids using ion chromatography. Analytical Chemistry, 76(7), 2118–2123. [Link]
- Scammells, P. J., Scott, J. L., & Singer, R. D. (2005). Ionic liquids: the new solvents. Australian Journal of Chemistry, 58(3), 155-169.
- Hao, F., Li, H., & Liu, H. (2007). Determination of halide impurities in ionic liquids by ion chromatography.
-
Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. Analytical chemistry, 86(8), 3931-3938. [Link]
- Lee, S. G. (2004). A purification method of ionic liquids to obtain their high purity.
- Ngo, K. A., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal stability of imidazolium ionic liquids. Thermochimica acta, 357, 97-102.
- Villagrán, C., Deetlefs, M., & Seddon, K. R. (2004). Quantification of halide in ionic liquids using ion chromatography. Pure and Applied Chemistry, 76(7-8), 2118-2123.
-
Lei, Z., Chen, B., Li, C., & Liu, H. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC advances, 8(61), 34994-35017. [Link]
- Sun, N., Liu, F., & Li, Z. (2009). Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis. BioResources, 4(4), 1393-1406.
- Wu, B., Reddy, R. G., & Rogers, R. D. (2003). Thermal stability and corrosivity evaluations of ionic liquids as thermal energy storage media. In Proceedings of the Solar Forum 2001: Solar Energy: The Power to Choose (pp. 1-6). American Solar Energy Society.
- Rout, A., & Venkatesan, K. A. (2017). Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. Solvent Extraction and Ion Exchange, 35(7), 443-467.
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Connect Chemical. (n.d.). 1-Decyl-3-Methylimidazolium Hexfluorophosphate. Retrieved January 21, 2026, from [Link]
-
SIM² KU Leuven. (2020, June 15). Separation of precious & base metals from halide media using undiluted ionic liquids. [Link]
- Zhang, S., Sun, N., He, X., Lu, X., & Zhang, X. (2017). Thermal stability of ionic liquids: Current status and prospects for future development. Journal of Molecular Liquids, 241, 989-995.
- Ota, C., & Hibino, K. (2021). Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules. International Journal of Molecular Sciences, 22(16), 8829.
- Wu, H., Zhang, J., & Hu, D. (2012). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Journal of Thermal Analysis and Calorimetry, 109(3), 1261-1267.
- Lusi, M., & Shiflett, M. B. (2019). Structural Factors Determining Thermal Stability Limits of Ionic Liquid/MOF Composites: Imidazolium Ionic Liquids Combined with CuBTC and ZIF-8. Industrial & Engineering Chemistry Research, 58(29), 13238-13249.
- Branco, L. C., & Afonso, C. A. M. (2001). Catalytic asymmetric dihydroxylation of olefins using a recoverable and reusable OsO42- in ionic liquid [bmim][PF6]. Journal of Organic Chemistry, 66(24), 8378-8381.
- Singh, T., & Kumar, A. (2007). Cation–anion–water interactions in aqueous mixtures of imidazolium based ionic liquids. The Journal of Physical Chemistry B, 111(28), 7843-7853.
- Wang, L., Li, H., & Liu, H. (2018). Study on the synthesis of 1-decyl-3-methylimidazole ionic liquids. Ion Exchange and Adsorption, 34(2), 183-188.
- Dupont, J., de Souza, R. F., & Suarez, P. A. (2002). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses, 79, 236.
- Kim, K. S., Demberelnyamba, D., & Lee, H. (2004). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. The Journal of Physical Chemistry B, 108(52), 20168-20175.
- Oulego, P., Collado, S., Ladero, M., Calvo, L., & Diaz, M. (2016).
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Mind the Graph. (2024, December 3). Knowing Ionic Liquids: A Guide for Scientists And Researchers. [Link]
- Padinhattath, S. P., & Gardas, R. L. (2024).
-
Wikipedia. (n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate. Retrieved January 21, 2026, from [Link]
- Earle, M. J., Gordon, C. M., Plechkova, N. V., Seddon, K. R., & Welton, T. (2007). Decolorization of ionic liquids for spectroscopy. Analytical chemistry, 79(2), 758-764.
- Gouveia, A. S. L., & Tomé, L. C. (2022). Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds.
- Jacquemin, J., Nancarrow, P., Husson, P., Gomes, M. F. C., & Hardacre, C. (2006). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis (trifluoromethylsulfonyl) imide anions. Fluid Phase Equilibria, 249(1-2), 159-166.
- Colonna, S., Bonomo, L., Carrea, G., & Riva, S. (2021). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. International Journal of Molecular Sciences, 22(11), 5698.
- Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001). Solvent properties of the 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid. Green Chemistry, 3(4), 156-164.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. The Journal of organic chemistry, 62(21), 7512-7515.
- Asim, A. M., Uroos, M., S.A, A., & Muhammad, N. (2018). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers in Chemistry, 6, 407.
- Bocos, E., Pazos, M., & Sanromán, M. Á. (2016).
- Gomez-Herrero, E., Tobajas, M., Polo, A., Mohedano, A. F., & Rodriguez, J. J. (2018). Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation. Journal of environmental management, 211, 1-7.
- Hayamizu, K., Aihara, Y., Arai, K., & Tsuzuki, S. (2004). Self-diffusion coefficients of 1-butyl-3-methylimidazolium hexafluorophosphate with pulsed-field gradient spin-echo NMR technique. Journal of molecular liquids, 113(1-3), 1-5.
- Kolár, M., & Vrbka, L. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. The Journal of Physical Chemistry B, 124(49), 11217-11226.
- Mondal, M. I. H., & Hu, J. L. (2016). Individual FTIR spectra for pure samples and ionic liquid. The three main components are shown with their key respected absorption bands. In Cellulose and Silk Blended Biomaterials (pp. 41-59). Springer, Singapore.
- Welton, T. (2018). Chapter 3: Synthesis of Ionic Liquids. In Ionic Liquids in Synthesis (pp. 43-78). Royal Society of Chemistry.
- V. V. N. (2013). Ionic Liquids Synthesis – Methodologies.
- Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001). Solvent properties of the 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid. Green chemistry, 3(4), 156-164.
- Fraga-Dubreuil, J., & Bazureau, J. P. (2006). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research, 39(9), 689-697.
- Wilkes, J. S. (2010). Preparation and purification of ionic liquids and precursors.
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De La Salle University. (n.d.). Facile Synthesis of Imidazolium Based Ionic Liquids with Organic Anions. Retrieved January 21, 2026, from [Link]
Sources
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- 4. books.rsc.org [books.rsc.org]
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Technical Support Center: Optimizing Reaction Conditions with [DMIM][PF6]
Welcome to the technical support center for the ionic liquid 1-decyl-3-methylimidazolium hexafluorophosphate, [DMIM][PF6]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered when using this versatile solvent.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the experimental use of [DMIM][PF6].
Solvent Purity and Water Content
Question: My reaction is sluggish or failing in [DMIM][PF6]. Could solvent purity be the issue?
Answer: Absolutely. The purity of [DMIM][PF6], particularly its water and halide content, is critical for reaction success. The hexafluorophosphate anion ([PF6]⁻) is susceptible to hydrolysis, especially at elevated temperatures (above 50°C), which can produce hydrofluoric acid (HF).[1] This can not only alter the catalytic activity but also degrade your starting materials or products.
Troubleshooting Steps:
-
Source Verification: Always start with a high-purity grade [DMIM][PF6] from a reputable supplier. Check the certificate of analysis for water and halide content.
-
Drying: Even high-purity ionic liquids can absorb atmospheric moisture. Before use, it is best practice to dry the [DMIM][PF6] under high vacuum (e.g., 0.1 mbar) at a moderate temperature (e.g., 70°C) for several hours.[2] However, be aware that prolonged heating of [DMIM][PF6] in the presence of water can accelerate its decomposition.[1]
-
Water Content Determination: For sensitive reactions, quantify the water content using Karl Fischer titration.
-
Inert Atmosphere: Handle and store [DMIM][PF6] under an inert atmosphere (e.g., nitrogen or argon) to minimize water absorption.
Question: How does trace water in [DMIM][PF6] affect my reaction?
Answer: The presence of water can have several effects:
-
Hydrolysis: As mentioned, hydrolysis of the [PF6]⁻ anion can generate HF, altering the pH and potentially catalyzing side reactions.[3]
-
Solubility: Water can alter the solubility of reactants and products in the ionic liquid. While small amounts of water can sometimes improve the solubility of polar reactants, excess water can lead to phase separation.
-
Viscosity: The presence of water can decrease the viscosity of [DMIM][PF6], which may improve mass transfer.[4]
-
Reaction Mechanism: Water can participate in the reaction mechanism, for example, by acting as a proton source or a nucleophile, leading to undesired byproducts.
Reactant Solubility and Mass Transfer
Question: My reactants have poor solubility in [DMIM][PF6]. How can I improve this?
Answer: While [DMIM][PF6] is a good solvent for many organic compounds, solubility can be a challenge.[5]
Troubleshooting Steps:
-
Co-solvent: The addition of a small amount of a co-solvent that is miscible with both the reactants and [DMIM][PF6] can enhance solubility. Common choices include dichloromethane, acetonitrile, or toluene. However, be mindful that the addition of a volatile co-solvent will alter the non-volatile nature of the ionic liquid.
-
Temperature: Gently increasing the reaction temperature can improve the solubility of many compounds. However, be cautious of the thermal stability of your reactants and the potential for [DMIM][PF6] decomposition at higher temperatures.[6][7]
-
Ultrasound/Microwave: The use of ultrasound or microwave irradiation can enhance dissolution and reaction rates by providing localized energy.[2][8][9]
-
Stirring: Due to the often higher viscosity of ionic liquids compared to conventional solvents, efficient stirring is crucial to overcome mass transfer limitations.[10][11][12] Use a powerful mechanical stirrer or a large magnetic stir bar.
Product Extraction and Solvent Recycling
Question: How can I efficiently extract my product from [DMIM][PF6]?
Answer: Product extraction is a key advantage of using ionic liquids, as the solvent can often be recycled.[13][14] The choice of extraction solvent is critical.
Troubleshooting Steps:
-
Immiscible Solvent Extraction: For nonpolar to moderately polar products, extraction with a non-polar organic solvent like hexane, diethyl ether, or ethyl acetate is often effective.[15][16] Perform multiple extractions with smaller volumes of the extraction solvent for higher recovery.
-
Supercritical Fluid Extraction: Supercritical carbon dioxide (scCO₂) is an environmentally friendly option for extracting non-volatile products. The solubility of the product in scCO₂ can be tuned by adjusting pressure and temperature.
-
Distillation/Sublimation: For volatile or sublimable products, separation can be achieved by distillation or sublimation under reduced pressure. This leaves the non-volatile ionic liquid behind.
-
Precipitation: If the product is a solid and insoluble in a particular solvent in which [DMIM][PF6] is soluble, you can add this anti-solvent to precipitate the product.
Question: My [DMIM][PF6] appears discolored after the reaction. Can I still recycle it?
Answer: Discoloration often indicates the presence of impurities or decomposition products. It is advisable to purify the ionic liquid before reuse.
Purification Protocol for Recovered [DMIM][PF6]:
-
Wash with Water: If your product and any byproducts are not water-soluble, you can wash the ionic liquid with deionized water to remove polar impurities.[17] Be aware that some [DMIM][PF6] may partition into the aqueous phase.
-
Wash with an Organic Solvent: A subsequent wash with a non-polar solvent like hexane can remove non-polar impurities.
-
Activated Carbon Treatment: Stirring the ionic liquid with activated carbon at a slightly elevated temperature can help remove colored impurities.
-
Filtration and Drying: Filter the ionic liquid to remove the activated carbon and then dry it thoroughly under high vacuum.
Thermal Stability
Question: At what temperature does [DMIM][PF6] start to decompose?
Answer: The thermal stability of [DMIM][PF6] is an important consideration. While generally considered to have good thermal stability, decomposition can occur at elevated temperatures.[18] The onset of decomposition is often reported in the range of 300-400°C, but this can be influenced by impurities, particularly water.[6] Long-term heating even at lower temperatures can lead to gradual decomposition.[1] It is recommended to consult the supplier's data for specific thermal stability information.
Section 2: Experimental Protocols and Data
Protocol: Purification of Commercial [DMIM][PF6]
This protocol describes a general procedure for purifying commercially available [DMIM][PF6] to remove water and other common impurities.
Materials:
-
Commercial grade [DMIM][PF6]
-
Activated carbon
-
Deionized water
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
High-vacuum pump
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Aqueous Wash: Place the [DMIM][PF6] in a separatory funnel and wash with an equal volume of deionized water. Shake vigorously and allow the layers to separate. Drain the lower ionic liquid layer. Repeat the wash two more times.
-
Hexane Wash: Wash the ionic liquid with an equal volume of hexane to remove non-polar impurities. Drain the lower ionic liquid layer.
-
Activated Carbon Treatment: Transfer the ionic liquid to a round-bottom flask with a magnetic stir bar. Add activated carbon (approximately 1-2% by weight) and stir the mixture at 60-70°C for 2-4 hours.
-
Filtration: Allow the mixture to cool and then filter through a pad of Celite® or a fine porosity sintered glass funnel to remove the activated carbon.
-
Drying: Transfer the purified ionic liquid to a clean, dry round-bottom flask. Connect the flask to a high-vacuum line and heat to 70-80°C with stirring for at least 12 hours to remove residual water and other volatile impurities.
-
Storage: Store the purified and dried [DMIM][PF6] under an inert atmosphere.
Data Table: Solvent Miscibility
The following table provides a general guide to the miscibility of [DMIM][PF6] with common laboratory solvents.
| Solvent | Miscibility with [DMIM][PF6] |
| Water | Immiscible |
| Hexane | Immiscible |
| Toluene | Miscible |
| Diethyl Ether | Immiscible |
| Dichloromethane | Miscible |
| Acetonitrile | Miscible |
| Ethanol | Miscible |
| Acetone | Miscible |
| Dimethyl Sulfoxide (DMSO) | Miscible[19] |
| Ethyl Acetate | Partially Miscible |
Note: Miscibility can be temperature-dependent.
Section 3: Visual Guides
Diagram: General Workflow for a Reaction in [DMIM][PF6]
Caption: A typical experimental workflow for conducting a chemical reaction in [DMIM][PF6], including work-up and solvent recycling steps.
Diagram: Troubleshooting Poor Reaction Performance
Caption: A troubleshooting guide for diagnosing and resolving issues leading to poor reaction performance in [DMIM][PF6].
References
- White Rose Research Online. (n.d.). Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Semantic Scholar. (n.d.). [PDF] Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry.
- ResearchGate. (n.d.). Aqueous Solution of [bmim][PF6]: Ion and Solvent Effects on Structure and Dynamics.
- Asian Journal of Chemistry. (2011). Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 (R = p,b,c6) Ionic Liquids.
- ResearchGate. (2012). In situ formed 1-hexyl-3-methylimidazolium hexafluorophosphate for dispersive liquid-liquid microextraction of Pd(II) prior.
- PMC. (n.d.). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion.
- ResearchGate. (n.d.). The influence of the volume of [C 6 MIM][PF 6 ] on the recoveries of BUs. The extraction conditions were as follows.
- ResearchGate. (n.d.). Effect of Water Content on the Solubility of CO 2 in the Ionic Liquid [bmim][PF 6 ].
- ResearchGate. (n.d.). Comparison between the measured data for the solubility of C2H6 in....
- ResearchGate. (n.d.). Extraction of organic impurities using 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM][PF 6 ] | Request PDF.
- Organic Syntheses Procedure. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids.
- ResearchGate. (n.d.). Determination of the solubility parameter δ2 of [bmim][PF6] from eq 8....
- Journal of Chromatography B. (n.d.). Solvent properties of the 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid.
- ResearchGate. (n.d.). (PDF) Effect of 1-butyl-3-methylimidazolium hexafluorophosphate as the humectant on the thermal decomposition of nitrocellulose.
- ResearchGate. (n.d.). Solubility of Ionic Liquid [emim][PF 6 ] in Alcohols † | Request PDF.
- ResearchGate. (n.d.). Evaluation of [bmim][PF6] as an ionic solvent for the extraction of propylbenzene from aliphatic compounds | Request PDF.
- ResearchGate. (n.d.). Densities and Viscosities of [Bmim][PF6] and Binary Systems [Bmim][PF6] + Ethanol, [Bmim][PF6] + Benzene at Several Temperatures and Pressures: Determined by the Falling-Ball Method.
- ResearchGate. (n.d.). Microwave-assisted synthesis and characterization of 1-hexyl-3-methylimidazolium hexafluorophosphate ionic liquid | Request PDF.
- Green Chemistry (RSC Publishing). (2003). InBr3–[bmim]PF6: a novel and recyclable catalytic system for the synthesis of 1,3-dioxane derivatives.
- ResearchGate. (n.d.). Effect of solvents on reaction yield: [BMIM][PF 6 ] (1), [HMIM][PF 6 ]....
- ResearchGate. (n.d.). The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate | Request PDF.
- ResearchGate. (2019). (PDF) Effect of 1-Butyl-3-methylimidazolium hexafluorophosphate [BMIm][PF6] on N,N-dimethylformamide: Conductivity Measurement at T (293.15 -333.15) K.
- Asian Journal of Chemistry. (2010). Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 (R = p,b,c6) Ionic Liquids.
- ResearchGate. (n.d.). Microwave-Assisted Clean Synthesis of 6-Aryl-2,4-diamino-1,3,5-triazines in [bmim][PF6].
- AIP Publishing. (2016). Effect of water on structure and dynamics of [BMIM][PF6] ionic liquid: An all-atom molecular dynamics simulation investigation.
- ResearchGate. (n.d.). (PDF) Determination of the Viscosity of the Ionic Liquids [bmim][PF6] and [bmim][TF2N] Under High CO2 Gas Pressure Using Sapphire NMR Tubes.
- ResearchGate. (n.d.). Effect of water on structure and dynamics of [BMIM][PF6] ionic liquid: An all-atom molecular dynamics simulation investigation | Request PDF.
- Lirias. (n.d.). How to select the best ionic liquid for a given application?.
- ResearchGate. (n.d.). Viscosity of [bmim][PF6] and [bmim][BF4] at High Pressure | Request PDF.
- ResearchGate. (n.d.). (PDF) Synthesis and investigation of physico-chemical properties of dicationic ionic liquids.
- Shodhbhagirathi @ IITR. (2003). SYNTHESIS OF [BMIM][PF6] AND ITS APPLICATION IN LIQUID-LIQUID EXTRACTION.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- ResearchGate. (n.d.). High-value utilization of recovered LiPF6 from retired lithium-ion batteries.
- PubMed. (2020). Effect of Water Concentration in LiPF6-Based Electrolytes on the Formation, Evolution, and Properties of the Solid Electrolyte Interphase on Si Anodes.
- Google Patents. (n.d.). US6884403B2 - Method of purifying lithium hexafluorophosphate.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- PubMed. (2019). The Role Ionic Liquid [BMIM][PF6] in One-Pot Synthesis of Tetrahydropyran Rings Through Tandem Barbier-Prins Reaction.
- ResearchGate. (n.d.). Ionic Liquid 1-Octyl-3-methylimidazolium Hexafluorophosphate as a Solvent for Extraction of Lead in Environmental Water Samples with Detection by Graphite Furnace Atomic Absorption Spectrometry | Request PDF.
- Organic Syntheses Procedure. (n.d.). [Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Solvent properties of the 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing CO2 Capture Efficiency with [DMIM][PF6]
Welcome to the technical support center for researchers and professionals utilizing 1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6]) for carbon dioxide (CO2) capture. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success and efficiency of your experimental work. As your virtual senior application scientist, I will explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of [DMIM][PF6] for CO2 capture.
Q1: What is [DMIM][PF6] and why is it used for CO2 capture?
A1: [DMIM][PF6] is an ionic liquid, which is a salt that is liquid at or near room temperature. It is utilized in CO2 capture primarily due to its negligible vapor pressure, which prevents solvent loss, and its high thermal stability. The mechanism of CO2 capture in [DMIM][PF6] is physical absorption, meaning the CO2 molecules dissolve in the ionic liquid without forming chemical bonds.[1][2] This process is reversible, allowing for the regeneration of the ionic liquid and the release of captured CO2.
Q2: How do temperature and pressure affect the CO2 absorption capacity of [DMIM][PF6]?
A2: The solubility of CO2 in [DMIM][PF6] is governed by Henry's Law. This means that CO2 absorption increases with increasing pressure and decreases with increasing temperature.[1][2] Therefore, for optimal CO2 capture, experiments should be conducted at higher pressures and lower temperatures. Conversely, to release the captured CO2 and regenerate the ionic liquid, the temperature can be increased, or the pressure can be reduced.
Q3: Is the presence of water in the experimental setup a concern?
A3: Yes, the presence of water can influence the CO2 absorption capacity of [DMIM][PF6]. While low concentrations of water may have a negligible effect, higher water content can decrease the solubility of CO2 in the ionic liquid.[3][4] It is crucial to use dried [DMIM][PF6] and to minimize the introduction of moisture into the experimental system to ensure reproducible and accurate results.
Q4: What is the primary mechanism of CO2 capture in [DMIM][PF6]?
A4: The primary mechanism is physical absorption . The CO2 molecules interact with the ions of the ionic liquid through van der Waals forces. Molecular simulations have shown that CO2 molecules tend to associate with the [PF6] anion.[5] There is no chemical reaction or covalent bond formation between the CO2 and the ionic liquid in this process.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during CO2 capture experiments with [DMIM][PF6].
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Lower-than-expected CO2 absorption | 1. Temperature is too high: As explained by Henry's Law, CO2 solubility decreases with increasing temperature.[1][2]2. Pressure is too low: Higher pressure is required to drive more CO2 into the ionic liquid phase.[1][2]3. Presence of impurities: Water or other contaminants in the [DMIM][PF6] can reduce its absorption capacity.[3][6]4. Inadequate mixing: Poor agitation can lead to slow mass transfer of CO2 into the bulk of the viscous ionic liquid. | 1. Verify and control the temperature of the absorption vessel. Ensure it is maintained at the desired setpoint.2. Check and calibrate the pressure gauge. Ensure the system is properly pressurized and free of leaks.3. Dry the [DMIM][PF6] under vacuum before use to remove any absorbed water. Ensure the CO2 gas stream is also dry.4. Increase the stirring rate to enhance the gas-liquid interface and improve mass transfer. |
| High viscosity of the ionic liquid hinders handling and pumping | 1. Inherent property of [DMIM][PF6]: Ionic liquids, in general, have higher viscosities than traditional molecular solvents.[5]2. Low temperature: Viscosity of ionic liquids increases significantly as temperature decreases. | 1. Dissolving CO2 in [DMIM][PF6] dramatically reduces its viscosity. For example, the viscosity of [DMIM][PF6] can decrease from 381 cP to 23 cP at 298 K with a CO2 mole fraction of 0.381.[7][8][9] This is a key advantage for handling and transport in a continuous process.2. Slightly increasing the operating temperature can significantly reduce the viscosity, but be mindful of the trade-off with reduced CO2 solubility. |
| Inconsistent or non-reproducible results | 1. Variable water content: As mentioned, moisture can significantly affect CO2 solubility.[3][4]2. Degradation of the ionic liquid: Although thermally stable, prolonged exposure to high temperatures, especially in the presence of impurities, can lead to degradation.3. Inaccurate measurements: Errors in temperature, pressure, or weight measurements can lead to variability. | 1. Implement a strict drying protocol for the [DMIM][PF6] and all components of the experimental setup.2. Avoid excessive temperatures during regeneration. Monitor the ionic liquid for any color change, which might indicate degradation.3. Regularly calibrate all measuring instruments (thermocouples, pressure transducers, balances). |
| Difficulties in regenerating the ionic liquid | 1. Inefficient CO2 release: The regeneration process (desorption) may be incomplete.2. High energy consumption: Thermal regeneration can be energy-intensive.[10]3. Foaming or phase separation during regeneration. | 1. Increase the regeneration temperature or decrease the pressure to shift the equilibrium towards CO2 desorption. Applying a vacuum can be very effective.2. Consider pressure swing regeneration as a less energy-intensive alternative to thermal swing regeneration.[11][12]3. Control the heating rate during thermal regeneration to prevent rapid outgassing that can cause foaming. Ensure the ionic liquid is pure to avoid phase separation issues. |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical CO2 absorption experiment using a gravimetric method.
Protocol: Gravimetric Measurement of CO2 Solubility in [DMIM][PF6]
Objective: To determine the solubility of CO2 in [DMIM][PF6] at a given temperature and pressure by measuring the mass change upon CO2 absorption.
Materials and Equipment:
-
High-purity [DMIM][PF6]
-
High-purity CO2 gas
-
High-pressure absorption vessel with a magnetic stirrer
-
High-precision balance (microbalance)
-
Temperature controller (e.g., heating mantle or water bath)
-
Pressure transducer and controller
-
Vacuum pump
-
Gas flow meter
Procedure:
-
Preparation of [DMIM][PF6]:
-
Place a known amount of [DMIM][PF6] in the absorption vessel.
-
Dry the ionic liquid under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.
-
Allow the vessel to cool to the desired experimental temperature.
-
-
System Setup and Degassing:
-
Assemble the absorption vessel in the experimental setup.
-
Evacuate the entire system using the vacuum pump to remove any air.
-
Record the initial mass of the degassed [DMIM][PF6] and the vessel.
-
-
CO2 Absorption:
-
Slowly introduce CO2 gas into the vessel until the desired pressure is reached.
-
Start the magnetic stirrer to ensure efficient mixing.
-
Monitor the mass of the vessel using the balance. The mass will increase as CO2 is absorbed.
-
Continue the experiment until the mass reading stabilizes, indicating that equilibrium has been reached.
-
-
Data Recording and Calculation:
-
Record the final stable mass of the vessel.
-
The mass of absorbed CO2 is the difference between the final and initial mass readings.
-
Calculate the mole fraction or molality of CO2 in the [DMIM][PF6].
-
-
Regeneration (Desorption):
-
To regenerate the ionic liquid, either:
-
Thermal Swing: Increase the temperature of the vessel while maintaining a low pressure or applying a vacuum. The absorbed CO2 will be released, and the mass of the vessel will decrease.
-
Pressure Swing: Reduce the pressure in the vessel at a constant temperature. The CO2 will desorb from the ionic liquid.
-
-
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Challenges in CO 2 Capture Using Ionic Liquid through Membrane and Absorption Processes [academia.edu]
- 3. datapdf.com [datapdf.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of CO2-stream impurities on CO2 transport and storage | Programme | HORIZON | CORDIS | European Commission [cordis.europa.eu]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of CO2 absorption into MDEA-PZ-sulfolane hybrid solution using machine learning algorithms and RSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using Ionic Liquids to Improve CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. path.org [path.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: High-Temperature Applications of 1-Decyl-3-methylimidazolium Hexafluorophosphate ([C₁₀mim][PF₆])
Welcome to the technical support center for 1-Decyl-3-methylimidazolium Hexafluorophosphate ([C₁₀mim][PF₆]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of [C₁₀mim][PF₆] in high-temperature applications. Our goal is to equip you with the knowledge to prevent thermal degradation and ensure the integrity of your experiments.
Introduction: Understanding the Thermal Stability of [C₁₀mim][PF₆]
This compound is a versatile ionic liquid (IL) with a broad range of applications, many of which leverage its low vapor pressure and performance at elevated temperatures. However, like all chemical compounds, it has a thermal stability limit. Degradation at high temperatures is not merely a loss of material but can introduce impurities that may compromise your experimental results, poison catalysts, or alter reaction pathways.
The thermal stability of [C₁₀mim][PF₆] is not an intrinsic, immutable property. It is significantly influenced by impurities, particularly water and residual halides from synthesis, as well as the operational atmosphere.[1] This guide provides a series of frequently asked questions and troubleshooting protocols to mitigate these factors and extend the reliable working temperature range of this ionic liquid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for [C₁₀mim][PF₆] at high temperatures?
A1: The thermal degradation of [C₁₀mim][PF₆] typically proceeds through two main pathways:
-
Anion Decomposition: The hexafluorophosphate ([PF₆]⁻) anion is susceptible to hydrolysis, especially in the presence of trace amounts of water. At elevated temperatures, this hydrolysis can accelerate, leading to the formation of volatile and corrosive species like hydrogen fluoride (HF).
-
Cation Decomposition: The 1-decyl-3-methylimidazolium ([C₁₀mim]⁺) cation can degrade through several mechanisms. One common pathway is nucleophilic substitution (SN2) where an impurity or the anion itself attacks the alkyl chains.[2][3] Another pathway involves the deprotonation of the imidazolium ring, which is influenced by the basicity of the anion and any basic impurities present.[2]
Q2: I'm observing a yellowing of my [C₁₀mim][PF₆] sample after heating. What does this indicate?
A2: A change in color, typically to yellow or brown, is a common visual indicator of thermal degradation. This discoloration is often due to the formation of conjugated organic molecules, which are byproducts of the cation's decomposition. While slight discoloration may not significantly impact all applications, it is a clear sign that the ionic liquid's purity is compromised. For sensitive applications like spectroscopy or catalysis, this is a critical issue.
Q3: What is the expected onset temperature of degradation for [C₁₀mim][PF₆]?
A3: The onset temperature of degradation for imidazolium-based ionic liquids can vary significantly based on purity and the experimental conditions used for measurement (e.g., heating rate in thermogravimetric analysis - TGA).[1] For high-purity [C₁₀mim][PF₆] under an inert atmosphere, the onset of rapid decomposition is generally expected to be well above 300°C. However, in the presence of impurities, slow degradation can occur at much lower temperatures, sometimes as low as 120-150°C over extended periods.[2] A study on a series of 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids showed that thermal stability tends to decrease as the alkyl chain length increases.[4]
Q4: How do water and halide impurities affect the thermal stability of [C₁₀mim][PF₆]?
A4: Water and halide impurities have a pronounced detrimental effect on the thermal stability of [C₁₀mim][PF₆].
-
Water: As mentioned, water facilitates the hydrolysis of the [PF₆]⁻ anion, a primary degradation pathway. Even ppm levels of water can be problematic at high temperatures.
-
Halides: Halide impurities (e.g., chloride, bromide) are often remnants from the synthesis of the imidazolium cation.[5] Halide anions are more nucleophilic than [PF₆]⁻ and can promote the degradation of the cation via SN2 reactions, leading to a lower decomposition temperature.[3] It is crucial to quantify and minimize halide content for high-temperature applications.[6][7][8]
Q5: Can the atmosphere I work in affect the degradation of [C₁₀mim][PF₆]?
A5: Absolutely. Operating under an inert atmosphere such as nitrogen or argon is highly recommended for high-temperature applications. The presence of oxygen (in air) can lead to oxidative degradation pathways, which typically lower the onset temperature of decomposition compared to experiments run under an inert atmosphere.[1][3]
Troubleshooting Guides & Protocols
Troubleshooting Guide: Unexpected Reaction Byproducts or Inconsistent Results
If you are experiencing unexpected results in your high-temperature reactions using [C₁₀mim][PF₆], it is highly probable that the ionic liquid is undergoing some degree of thermal degradation.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Protocol 1: Purification of [C₁₀mim][PF₆] for High-Temperature Applications
This protocol details a two-step process to remove water and other polar impurities.
Objective: To reduce water content to <100 ppm and remove acidic/halide impurities.
Materials:
-
[C₁₀mim][PF₆] (as received)
-
Activated neutral alumina, Brockmann I, standard grade, ~150 mesh, 58 Å
-
Anhydrous dichloromethane (DCM)
-
High-vacuum pump (<0.1 mbar)
-
Schlenk flask or similar glassware
-
Magnetic stirrer and stir bar
-
Glass funnel with fritted disc or column for chromatography
-
Inert gas supply (Nitrogen or Argon)
Methodology:
Step 1: Drying under High Vacuum
-
Place the as-received [C₁₀mim][PF₆] in a clean, dry Schlenk flask with a magnetic stir bar.
-
Heat the flask to 70-80°C while stirring.
-
Slowly apply a high vacuum (<0.1 mbar) to the flask. Be cautious of initial outgassing.
-
Continue heating and stirring under vacuum for at least 24 hours. For larger quantities, a longer duration may be necessary. This step is crucial for removing the bulk of dissolved water and other volatile impurities.
Step 2: Neutral Alumina Treatment
-
Rationale: Activated neutral alumina is effective at removing polar impurities, including water and acidic species like HF that may have formed from trace hydrolysis.[8][9][10]
-
Under an inert atmosphere (e.g., in a glovebox), dissolve the dried [C₁₀mim][PF₆] in an equal volume of anhydrous dichloromethane to reduce its viscosity.
-
Add activated neutral alumina (approximately 10% w/w of the ionic liquid) to the solution.
-
Stir the mixture vigorously for 4-6 hours at room temperature under an inert atmosphere.
-
Filter the mixture through a fritted glass funnel or a short column packed with a small amount of neutral alumina to remove the alumina particles.
-
Remove the dichloromethane from the purified ionic liquid under reduced pressure, followed by a final drying step under high vacuum at 70-80°C for 12-24 hours to remove any residual solvent.
-
Store the purified [C₁₀mim][PF₆] under an inert atmosphere and away from moisture.
Protocol 2: Ensuring an Inert Atmosphere for High-Temperature Experiments
Objective: To prevent oxidative degradation of [C₁₀mim][PF₆] during heating.
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for several hours and cooled under a stream of dry inert gas or in a desiccator.
-
Assembly: Assemble your reaction apparatus while it is still warm, and immediately begin purging with a dry inert gas (Nitrogen or Argon).
-
Purging: Purge the assembled apparatus with the inert gas for at least 15-30 minutes before introducing the purified [C₁₀mim][PF₆].
-
Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the experiment. This can be achieved using a bubbler system.
-
Reagent Addition: If adding other reagents, ensure they are also dry and added under a positive flow of inert gas.
Advanced Topic: The Use of Stabilizers
For applications requiring prolonged operation at the upper temperature limits of [C₁₀mim][PF₆], the addition of thermal stabilizers can be considered. The principle behind many stabilizers is to scavenge acidic species that can catalyze degradation.
Candidate Stabilizers:
While research into stabilizers for ionic liquids is ongoing, compounds that can act as proton sponges or mild, non-nucleophilic bases are promising candidates. These compounds can neutralize acidic species like HF that may form from the hydrolysis of the [PF₆]⁻ anion.
| Stabilizer Type | Example Compound | Proposed Mechanism | Concentration |
| Hindered Amine | 2,6-Di-tert-butylpyridine | Acts as a non-nucleophilic proton scavenger. | 0.1 - 1.0 mol% |
| Basic Oxide | Basic Alumina (activated) | Adsorbs acidic species. Can be used as an additive in the bulk IL. | 1 - 5 % w/w |
Experimental Workflow for Stabilizer Evaluation:
Caption: Workflow for evaluating the efficacy of thermal stabilizers.
Data Summary
The following table provides a qualitative summary of the expected impact of various factors on the thermal stability of [C₁₀mim][PF₆].
| Factor | Condition | Expected Impact on Thermal Stability | Rationale |
| Purity | As-received (potential impurities) | Lower | Impurities like water and halides initiate degradation.[1] |
| High Purity (dried, treated) | Higher | Removal of degradation initiators. | |
| Atmosphere | Air (Oxygen) | Lower | Oxidative degradation pathways become accessible.[1][3] |
| Inert (N₂, Ar) | Higher | Prevents oxidative degradation. | |
| Additives | Acidic Impurities | Lower | Can catalyze degradation pathways. |
| Basic Stabilizers | Potentially Higher | Scavenge acidic byproducts that catalyze degradation. |
Conclusion
The thermal stability of this compound is not a fixed value but is highly dependent on its purity and the conditions of its use. By implementing rigorous purification protocols to remove water and halide impurities and by operating under an inert atmosphere, researchers can significantly enhance the performance and reliability of [C₁₀mim][PF₆] in high-temperature applications. For particularly demanding conditions, the exploration of basic stabilizers offers a promising avenue for further extending the operational limits of this versatile ionic liquid.
References
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. [Link]
-
Ionic liquids as biocompatible stabilizers of proteins - PMC - NIH. National Institutes of Health. [Link]
-
Thermal stability of ionic liquids derived from imidazolium and choline cations. ResearchGate. [Link]
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [Link]
- US6852229B2 - Method for preparing high-purity ionic liquids - Google Patents.
-
The purification of an ionic liquid - FAO AGRIS. Food and Agriculture Organization. [Link]
-
(PDF) Thermal stability of imidazolium-based ionic liquids - ResearchGate. ResearchGate. [Link]
-
Purification of Imidazolium Ionic Liquids for Spectroscopic Applications - Academia.edu. Academia.edu. [Link]
-
Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. ScienceDirect. [Link]
-
Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to - CORE. CORE. [Link]
-
What's your typical cleaning method for your ionic liquids? - ResearchGate. ResearchGate. [Link]
- WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents.
-
Purification of imidazolium ionic liquids for spectroscopic application - ResearchGate. ResearchGate. [Link]
-
Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Springer. [Link]
-
Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. Royal Society of Chemistry. [Link]
-
RediSep neutral alumina column purification of high pKa compounds - Teledyne ISCO. Teledyne ISCO. [Link]
-
TGA curve of a BMIm[PF6], b cinchonine, c PVA 20–30 K, d cinchonine,... - ResearchGate. ResearchGate. [Link]
-
Alumina sample cleanups and how can you implement in your workflow? - Biotage. Biotage. [Link]
-
TGA and DTG curves of pristine MOFs (blue lines), bulk [BMIM][PF6]... - ResearchGate. ResearchGate. [Link]
-
Thermodynamics of Imidazolium-Based Ionic Liquids Containing PF6 Anion - AWS. Amazon Web Services. [Link]
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. [Link]
-
Flammability characteristics of ionic liquid 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Request PDF - ResearchGate. ResearchGate. [Link]
-
The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate | The Journal of Physical Chemistry A - ACS Publications. ACS Publications. [Link]
-
The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate | Request PDF - ResearchGate. ResearchGate. [Link]
-
Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - MDPI. MDPI. [Link]
-
Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. MDPI. [Link]
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Technical Support Center: Optimizing [DMIM][PF6] Performance in Electrochemical Cells
Welcome to the technical support center for 1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the performance of [DMIM][PF6] in electrochemical cells. This document offers field-proven insights and scientifically grounded protocols to help you overcome common challenges and achieve reliable, high-performance results.
Section 1: Fundamental Properties and Handling of [DMIM][PF6]
This section provides an overview of the key physicochemical properties of [DMIM][PF6] and essential handling and storage guidelines to maintain its integrity.
Frequently Asked Questions (FAQs)
Q1: What are the key electrochemical properties of [DMIM][PF6]?
A1: [DMIM][PF6] is a room-temperature ionic liquid (RTIL) known for its wide electrochemical window, good ionic conductivity, and high thermal stability, making it a suitable electrolyte for various electrochemical applications.[1] Its properties are highly tunable depending on the purity and the presence of co-solvents or additives.
Table 1: Physicochemical Properties of [BMIM][PF6] (a close analogue to [DMIM][PF6])
| Property | Value | Reference |
| Electrochemical Stability Window | 4.0 V | [2] |
| Anodic Limit | 2.2 V | [2] |
| Cathodic Limit | -1.8 V | [2] |
| Ionic Conductivity (20 °C) | 1.37 mS/cm | [2] |
| Density (25 °C) | 1.37 g/cm³ | [2] |
| Viscosity (25 °C) | 310 mPa·s | [2] |
| Decomposition Temperature | >200 °C | [2] |
Note: The properties of [DMIM][PF6] are expected to be similar to its widely studied analogue, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]).
Q2: How should I properly handle and store [DMIM][PF6] to prevent degradation?
A2: Proper handling and storage are critical to prevent contamination, particularly from water. [DMIM][PF6] is hygroscopic and can react with water, leading to the decomposition of the [PF6]⁻ anion and the formation of hydrofluoric acid (HF).[3] This can severely impact its electrochemical performance and corrode cell components.[4]
Protocol 1: Handling and Storage of [DMIM][PF6]
-
Inert Atmosphere: Always handle [DMIM][PF6] inside a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen) with moisture and oxygen levels below 1 ppm.
-
Appropriate Containers: Store the ionic liquid in a tightly sealed, suitable container, such as a glass or stainless steel vessel.[5]
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6] Recommended storage temperature is between -20 to 25 degrees Celsius.[5]
-
Personal Protective Equipment (PPE): When handling, always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5][6]
Q3: How can I purify [DMIM][PF6] if I suspect it has been contaminated?
A3: Purification of ionic liquids is crucial for obtaining reliable electrochemical data. Common impurities include water, organic solvents from synthesis, and halide ions.
Protocol 2: Purification of [DMIM][PF6]
-
Drying: To remove water, the ionic liquid can be dried under high vacuum (e.g., <0.1 mbar) at an elevated temperature (e.g., 70-100 °C) for several hours to days.[7] However, be aware that prolonged heating can potentially lead to decomposition.
-
Solvent Extraction: For removing organic impurities, liquid-liquid extraction can be performed using a solvent in which the impurities are soluble but the ionic liquid is not (e.g., diethyl ether or hexane).
-
Activated Carbon Treatment: Stirring the ionic liquid with activated charcoal at a slightly elevated temperature can help remove colored impurities.
-
Filtration: After any purification step, filter the ionic liquid through a fine frit or a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.
-
Verification of Purity: The purity of the [DMIM][PF6] should be verified using techniques such as Karl Fischer titration for water content and NMR spectroscopy for organic impurities.
Section 2: Troubleshooting Common Performance Issues
This section addresses specific problems that researchers may encounter during their experiments with [DMIM][PF6] and provides systematic troubleshooting guides.
Troubleshooting Guide
Issue 1: Reduced Electrochemical Window and Poor Cycling Stability
Possible Cause: The most common culprit is the presence of water, which leads to the decomposition of the [PF6]⁻ anion and the formation of corrosive hydrofluoric acid (HF).[3] HF can attack the electrode materials and other cell components, leading to a reduced electrochemical window and poor cycling performance.[8]
Diagnostic Steps:
-
Measure Water Content: Use Karl Fischer titration to determine the water content in your [DMIM][PF6] electrolyte. A high water content (>20 ppm) is a strong indicator of this issue.[9]
-
Cyclic Voltammetry (CV): Run a CV scan on a stable working electrode (e.g., glassy carbon or platinum) and observe the electrochemical window. A narrowing of the window compared to literature values suggests decomposition.
-
Electrode Surface Analysis: After cycling, analyze the electrode surface using techniques like Scanning Electron Microscopy (SEM) or X-ray Photoelectron Spectroscopy (XPS) to look for signs of corrosion or surface film formation.
Resolution:
-
Rigorous Drying: Dry the [DMIM][PF6] and all cell components thoroughly under vacuum before use.[7]
-
Use of HF Scavengers: Consider adding a small amount of an HF scavenger to the electrolyte. Certain additives containing Si-O or Si-N bonds can react with and neutralize HF.[8]
-
Electrode Material Selection: Ensure your electrode materials are compatible with [PF6]⁻-based ionic liquids. Some materials are more susceptible to attack by HF.
Issue 2: Low Ionic Conductivity
Possible Cause: The ionic conductivity of [DMIM][PF6] is highly dependent on its viscosity and the concentration of charge carriers.[10][11] High viscosity or the presence of impurities can lead to lower than expected conductivity.
Diagnostic Steps:
-
Viscosity Measurement: Measure the viscosity of your [DMIM][PF6] sample. An unusually high viscosity could indicate the presence of polymeric impurities or a lower operating temperature.
-
Conductivity Measurement: Measure the ionic conductivity using a conductivity meter and compare it to the expected values from the literature.
-
Temperature Control: Ensure that the temperature of your electrochemical cell is well-controlled, as conductivity is temperature-dependent.
Resolution:
-
Increase Operating Temperature: Increasing the temperature of the electrochemical cell can significantly decrease the viscosity of the ionic liquid and improve ionic conductivity.[11]
-
Use of Co-solvents: Adding a low-viscosity co-solvent, such as ethylene carbonate (EC) or dimethyl carbonate (DMC), can reduce the overall viscosity of the electrolyte and enhance conductivity.[12] However, this will also affect the electrochemical window and other properties.
-
Ensure High Purity: Purify the [DMIM][PF6] to remove any high-viscosity impurities.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause: Inconsistent results are often a consequence of variations in the purity of the [DMIM][PF6], improper cell assembly, or incompatibility with cell components.
Diagnostic Steps:
-
Purity Analysis: Analyze different batches of your [DMIM][PF6] for consistency in water content and impurity levels.
-
Cell Assembly Protocol Review: Carefully review your cell assembly procedure to ensure it is consistent and performed in a controlled environment (e.g., a glovebox).
-
Component Compatibility Check: Verify that all cell components (electrodes, separators, current collectors) are chemically stable in the presence of [DMIM][PF6] and its potential decomposition products. For instance, stainless steel can corrode in the presence of [PF6]⁻ solutions.[4]
Resolution:
-
Standardize Protocols: Implement and strictly follow standardized protocols for electrolyte preparation and cell assembly.
-
Use High-Purity Materials: Always use high-purity [DMIM][PF6] and other cell components from reliable suppliers.
-
Material Compatibility Studies: Before extensive testing, perform compatibility studies by soaking the cell components in the electrolyte at the operating temperature and observing for any signs of degradation.
Visual Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues with [DMIM][PF6].
Section 3: Advanced Optimization Strategies
For researchers looking to push the performance boundaries of their electrochemical cells, this section provides advanced strategies for optimizing [DMIM][PF6]-based electrolytes.
FAQs
Q4: How can I extend the electrochemical window of my [DMIM][PF6] electrolyte?
A4: The electrochemical window is ultimately limited by the reduction of the cation and the oxidation of the anion. While the intrinsic window of pure [DMIM][PF6] is fixed, you can effectively widen the usable window by ensuring extreme purity and by selecting appropriate electrode materials.
-
Ultra-High Purity: The presence of even trace amounts of impurities, especially water, can drastically reduce the effective electrochemical window.[3] Achieving the highest possible purity through the methods described in Protocol 2 is paramount.
-
Electrode Material Choice: The choice of the working electrode material can influence the observed electrochemical window. Highly ordered pyrolytic graphite (HOPG) and glassy carbon electrodes often exhibit wider windows compared to metal electrodes, which can have catalytic effects on electrolyte decomposition.
Q5: Are there any additives that can improve the performance of [DMIM][PF6]?
A5: Yes, the use of additives is a common strategy to enhance the performance of ionic liquid electrolytes.
-
HF Scavengers: As mentioned previously, additives that can react with and neutralize hydrofluoric acid (HF) are crucial for long-term stability, especially in lithium-ion battery applications where LiPF6 is a common salt.[8]
-
SEI-Forming Additives: In battery applications, additives that promote the formation of a stable solid electrolyte interphase (SEI) on the anode can improve cycling efficiency and lifespan.[3] Examples include vinylene carbonate (VC) and fluoroethylene carbonate (FEC).
-
Conductivity Enhancers: While co-solvents are the primary way to increase conductivity, certain lithium salts with high dissociation constants can also contribute to improved ionic conductivity.
Visualizing the Effect of Water on [DMIM][PF6]
Sources
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- 8. researchgate.net [researchgate.net]
- 9. MTI KOREA - Electrolyte LiPF6 for Lithium-ion Battery R&D ( LiPF6 in Organic Solvent for Immediate Use) 100g - MK-LiPF6-100g (부가세 별도)MTIKorea [mtikorea.co.kr]
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- 11. mdpi.com [mdpi.com]
- 12. rheosense.com [rheosense.com]
Technical Support Center: Stabilizing Nanoparticle Dispersions in 1-Decyl-3-methylimidazolium Hexafluorophosphate ([C₁₀mim][PF₆])
Prepared by: Senior Application Scientist, Gemini Division
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for achieving stable nanoparticle dispersions in the ionic liquid (IL) 1-Decyl-3-methylimidazolium hexafluorophosphate, [C₁₀mim][PF₆]. It combines fundamental principles with practical troubleshooting and validated protocols to address common challenges encountered in the laboratory.
Section 1: Fundamental Principles of Nanoparticle Stabilization in [C₁₀mim][PF₆]
Understanding the unique solvent environment of [C₁₀mim][PF₆] is critical to diagnosing and solving dispersion issues. Unlike conventional molecular solvents, this ionic liquid possesses an inherent, structured nanodomain architecture that can contribute to nanoparticle stability without the need for traditional additives.[1][2]
1.1 Inherent Stabilization via Ionic Liquid Nanostructuring
The stabilization of nanoparticles in certain ionic liquids is often attributed to the formation of alternating ion layers around the nanoparticle surface.[1][2] The 1-decyl-3-methylimidazolium cation ([C₁₀mim]⁺) has a distinct structure: a charged imidazolium head and a long, nonpolar decyl tail. This leads to segregation between polar and nonpolar domains within the IL.[1][2]
When a nanoparticle is introduced, these domains organize at its surface, creating structured layers that can extend several nanometers into the bulk liquid.[2] This layering generates significant activation barriers, preventing nanoparticles from getting close enough to aggregate due to van der Waals forces.[1][2] This "solvent-mediated" repulsion provides kinetic stability to the dispersion, a phenomenon less common in conventional solvents.[1]
1.2 The Critical Role of Nanoparticle Surface Chemistry
The nature of the nanoparticle surface dictates its interaction with the IL's polar and nonpolar domains.
-
Hydrophobic Nanoparticles: These particles interact preferentially with the nonpolar decyl tails of the [C₁₀mim]⁺ cations.[1] This interaction can promote the formation of a well-defined, protective nonpolar layer at the interface, enhancing steric stabilization.
-
Hydrophilic Nanoparticles: These surfaces interact more strongly with the charged imidazolium heads and the [PF₆]⁻ anions.[1] While this can also lead to stabilizing layered structures, the strong Coulombic interactions can sometimes lead to complex and less predictable outcomes.[1]
-
Surface Charge: The surface charge of the nanoparticle is a crucial parameter that controls the layering of the surrounding ionic liquid.[3] Sufficiently charged surfaces can induce a strong, repulsive organization of ions, leading to long-term, stable dispersions of single nanoparticles.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are my nanoparticles immediately crashing out of the [C₁₀mim][PF₆] solution?
Immediate aggregation suggests a profound incompatibility between the nanoparticle surface and the ionic liquid, or the presence of destabilizing contaminants. The primary causes include:
-
Surface Incompatibility: The nanoparticle's surface energy is too high, leading to strong particle-particle attraction that overcomes the IL's inherent stabilizing forces.
-
Contaminants: Trace amounts of water or residual solvents from a synthesis or transfer step can disrupt the delicate nanostructure of the IL, causing the stabilizing layers to collapse.[4] Water, in particular, can interfere with the aggregation behavior of the ionic liquid molecules.[4]
-
Incorrect Transfer Method: Transferring nanoparticles from a powder state can be challenging. A transfer from a compatible molecular solvent, without passing through a dried powder state, often yields better results.[3][5]
Q2: Do I always need to add a stabilizer like a surfactant or polymer?
Not necessarily. Many ionic liquids, especially those with long alkyl chains like [C₁₀mim][PF₆], can stabilize nanoparticles without any additives.[1][2] This is a significant advantage over conventional solvents where stabilizers are almost always required to prevent coalescence.[2] The decision to use an additional stabilizer should be based on experimental observation. If the inherent stabilization by the IL is insufficient for your specific nanoparticle type or application timeline, then introducing a stabilizer is the logical next step.
Q3: What type of stabilizer should I choose for my system?
The choice of stabilizer depends on the nanoparticle's surface chemistry and the desired stabilization mechanism.
| Stabilizer Type | Mechanism | Best For | Considerations |
| Polymeric Stabilizers (e.g., PVP, PEG) | Steric Hindrance: Long polymer chains adsorb to the nanoparticle surface, creating a physical barrier that prevents particles from approaching each other.[6][7] | Both hydrophobic and hydrophilic nanoparticles, especially in high-concentration dispersions. | Can increase the hydrodynamic size of the particles. Ensure the polymer is soluble in [C₁₀mim][PF₆]. |
| Silane Coupling Agents (e.g., APTES, OTS) | Covalent Surface Modification: Chemically bonds to the nanoparticle surface to permanently alter its properties (e.g., making a hydrophilic silica surface hydrophobic).[8] | Oxide-based nanoparticles (SiO₂, TiO₂, Fe₃O₄) with surface hydroxyl groups. | Requires a chemical reaction step and subsequent purification. |
| Small Molecule Ligands (e.g., thiols, citrates, 1-methylimidazole) | Electrostatic & Steric Effects: Adsorb to the surface, modifying surface charge and providing a minimal steric layer.[9][10] | Metal nanoparticles (e.g., Au, Ag, Pd). The choice is highly specific to the metal. | Can be displaced over time. May alter the catalytic or electronic properties of the nanoparticle surface. |
Q4: How can I quantitatively assess the stability of my dispersion?
Visual inspection is a first step, but quantitative methods are required for reliable assessment.
-
Dynamic Light Scattering (DLS): This is the primary technique for measuring the hydrodynamic size distribution of nanoparticles in a liquid. A stable dispersion will show a consistent, narrow size distribution over time. An increase in the average size or the appearance of multiple peaks indicates aggregation.
-
UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., Au, Ag), aggregation causes a red-shift and broadening of the surface plasmon resonance peak. Monitoring the spectrum over time is an effective way to track stability.
-
Zeta Potential: While the concept of a diffuse double layer is different in high-salt ILs compared to water, measuring the zeta potential can still provide an indication of the surface charge, a key parameter for stability.[11]
Q5: Can trace impurities from my nanoparticle synthesis or the ionic liquid itself affect dispersion stability?
Absolutely. Ionic liquids are excellent solvents but can be sensitive to impurities.
-
Water: As mentioned, even small amounts of water can disrupt IL nanostructure.[4] It is crucial to use a dry ionic liquid and minimize exposure to ambient moisture.
-
Halide Ions (e.g., Cl⁻, I⁻): Residual halides from precursor salts or the IL synthesis can adsorb onto nanoparticle surfaces, altering surface charge and stability. Iodide, a known impurity in some surfactants, has been shown to be a critical component in controlling nanoparticle growth kinetics.[12]
-
Organic Solvents: Residual synthesis solvents like acetone can also act as shape-directing agents or contaminants, leading to batch-to-batch inconsistency.[12]
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving common dispersion problems.
Problem 1: Immediate, Severe Aggregation or Precipitation
-
Symptom: Upon adding nanoparticles to [C₁₀mim][PF₆] and applying initial energy (vortexing, sonicating), the solution becomes cloudy, or visible precipitates form immediately.
-
Root Cause Analysis & Solution Pathway:
-
Check for Water/Solvent Contamination: Is your [C₁₀mim][PF₆] properly dried? Was it handled under inert atmosphere? Were the nanoparticles completely dried of any incompatible solvent before addition?
-
Action: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours. Ensure nanoparticles are also free of residual solvents.
-
-
Evaluate Surface Compatibility: The nanoparticle surface is likely highly unfavorable in the IL environment.
-
Action: Implement a surface modification strategy. For hydrophilic oxide particles, consider grafting a hydrophobic silane coupling agent. For metal particles, introduce a suitable ligand before transferring to the IL.
-
-
Re-evaluate Dispersion Method: Adding a dry powder to a viscous IL is inefficient.
-
Action: If possible, perform a solvent exchange. Disperse the nanoparticles in a small amount of a volatile, miscible solvent (e.g., DMSO, which is miscible with many ILs).[5] Add this pre-dispersion to the IL, then remove the volatile solvent under vacuum.
-
-
Problem 2: Gradual Aggregation or Sedimentation (Hours to Days)
-
Symptom: The initial dispersion appears stable, but after several hours or days, the DLS measurement shows an increasing particle size, or a sediment layer becomes visible.
-
Root Cause Analysis & Solution Pathway:
-
Insufficient Inherent Stabilization: The kinetic barrier provided by the IL's nanostructure is not high enough to prevent slow aggregation over time.[1]
-
Action: Introduce a secondary stabilizer to provide an additional repulsive force. A low concentration of a polymer like PVP can create a steric barrier without significantly altering the system.
-
-
Ostwald Ripening: If you have a polydisperse sample, smaller particles may dissolve and redeposit onto larger ones.
-
Action: Improve the monodispersity of the initial nanoparticle sample through size-selective precipitation or other purification methods before dispersion.
-
-
Photochemical Degradation: Some nanoparticle/IL systems can be sensitive to light.
-
Action: Store the dispersion in the dark and see if stability improves.
-
-
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for diagnosing nanoparticle dispersion instability.
Section 4: Experimental Protocols
Protocol 4.1: General Dispersion Protocol using Ultrasonication
This protocol describes a standard method for dispersing nanoparticles into [C₁₀mim][PF₆].
Materials:
-
Nanoparticle powder (or concentrated stock in a volatile solvent).
-
Anhydrous [C₁₀mim][PF₆].
-
Anhydrous volatile solvent (optional, e.g., dichloromethane, acetone).
-
Glass vial.
-
Ultrasonic bath or probe sonicator.
-
Vacuum oven or Schlenk line.
Procedure:
-
Preparation: If starting from a powder, weigh the desired amount of nanoparticles into a clean, dry glass vial. Add the required volume of anhydrous [C₁₀mim][PF₆].
-
Pre-mixing: Vigorously vortex the mixture for 2-3 minutes to wet the powder.
-
Ultrasonication: Place the vial in an ultrasonic bath. To prevent overheating, which can degrade the IL or promote aggregation, sonicate in short bursts (e.g., 10-15 minutes on, 5 minutes off) in a cooled water bath. Total sonication time may vary (typically 30-90 minutes). Probe sonicators are more powerful but must be used carefully to avoid localized heating.
-
Equilibration: Allow the dispersion to rest at room temperature for at least 1 hour.
-
Characterization: Analyze the dispersion for stability using DLS (see Protocol 4.3) and/or UV-Vis spectroscopy.
Protocol 4.2: Characterization of Dispersion Stability using Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the nanoparticle dispersion over time.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle/[C₁₀mim][PF₆] dispersion with fresh, filtered, anhydrous [C₁₀mim][PF₆] to an appropriate concentration for DLS analysis (this avoids multiple scattering effects). The exact dilution will depend on the nanoparticle concentration and material.
-
Instrument Setup:
-
Set the instrument's temperature controller to a stable value (e.g., 25°C).
-
Enter the viscosity and refractive index of [C₁₀mim][PF₆] at the measurement temperature into the software. These values are critical for accurate size calculation.
-
-
Measurement:
-
Allow the sample to equilibrate inside the instrument for 5-10 minutes.
-
Perform at least three consecutive measurements to ensure reproducibility.
-
-
Data Analysis:
-
Z-average: This is the intensity-weighted mean hydrodynamic size. A stable value close to the primary particle size (plus any stabilizer shell) indicates a good dispersion.
-
PDI: The Polydispersity Index reflects the width of the size distribution. A PDI value < 0.2 indicates a monodisperse sample. A value > 0.5 suggests significant aggregation or a very broad distribution.
-
-
Stability Monitoring: Repeat the measurement after 1 hour, 24 hours, and 1 week to track changes in Z-average and PDI. An increase in these values signifies instability.
Typical DLS Parameters for [C₁₀mim][PF₆] Systems
| Parameter | Typical Value (at 25°C) | Importance |
|---|---|---|
| Viscosity | ~350-450 cP | Critical. Incorrect value leads to large errors in size calculation. |
| Refractive Index | ~1.41 - 1.43 | Critical. Essential for the size calculation algorithm. |
| Measurement Angle | 173° (Backscatter) | Recommended for concentrated or slightly turbid samples to minimize multiple scattering. |
| Equilibration Time | 5-10 minutes | Ensures sample is at a stable temperature, preventing convection currents. |
Experimental Workflow Diagram
Caption: General workflow for preparing and validating nanoparticle dispersions.
Section 5: References
-
Lísias, P. F., & Pàdua, A. A. H. (2014). How Domain Segregation in Ionic Liquids Stabilizes Nanoparticles and Establishes Long-Range Ordering—A Computational Study. ACS Nano, 8(7), 7168–7176. ([Link])
-
Frison, C., et al. (2020). Colloidal dispersions of oxide nanoparticles in ionic liquids: elucidating the key parameters. Nanoscale Advances, 2(2), 742-753. ([Link])
-
Jessop, P. G., et al. (2021). Ionic Liquid Aggregation Mechanism for Nanoparticle Synthesis. The Journal of Physical Chemistry C, 125(1), 735–744. ([Link])
-
Lísias, P. F., & Pàdua, A. A. H. (2014). How Domain Segregation in Ionic Liquids Stabilizes Nanoparticles and Establishes Long-Range Ordering A Computational Study. ACS Nano. ([Link])
-
Karataş, Y., & Tunç, S. (2015). Aggregation of nanoparticles in aqueous solutions of ionic liquids. Journal of Molecular Liquids, 212, 438-444. ([Link])
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He, Z., & Alexandridis, P. (2015). Nanoparticles in ionic liquids: interactions and organization. Physical Chemistry Chemical Physics, 17(28), 18238-18261. ([Link])
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Frison, C., et al. (2020). Colloidal dispersions of oxide nanoparticles in ionic liquids: elucidating the key parameters. Nanoscale Advances. ([Link])
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Janiak, C. (2011). Ionic Liquids as Novel Dispersing Agents for Nanoparticles: Synthesis and Stabilization of Nanomaterials. TechConnect Briefs. ([Link])
-
Gudarzi, M. M. (2016). Synthesis and Modification of Nanoparticles with Ionic Liquids: a Review. Journal of Nanostructures. ([Link])
-
He, Z., & Alexandridis, P. (2015). Nanoparticles in Ionic Liquids: Interactions and Organization. RSC Publishing. ([Link])
-
Frison, C., et al. (2020). Colloidal dispersions of oxide nanoparticles in ionic liquids: elucidating the key parameters. Nanoscale Advances, 2(2), 742-753. ([Link])
-
Higashitani, K., et al. (2010). Surface modification and characterization for dispersion stability of inorganic nanometer-scaled particles in liquid media. Advanced Powder Technology, 21(5), 485-491. ([Link])
-
Carrillo-Carrion, C., et al. (2018). Surface Modifications of Nanoparticles for Stability in Biological Fluids. Materials, 11(7), 1154. ([Link])
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Cháfer, A., et al. (2021). Effect of Stabilizers in the Synthesis of Silver Nanoparticles and Methylene Blue Oxidation. Catalysts, 11(11), 1386. ([Link])
-
Mourdikoudis, S., et al. (2022). How the Physicochemical Properties of Manufactured Nanomaterials Affect Their Performance in Dispersion and Their Applications in Biomedicine: A Review. Nanomaterials, 12(15), 2548. ([Link])
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Wegner, M., & Janiak, C. (2017). Examples of typical classic stabilizers for metal nanoparticles. ResearchGate. ([Link])
-
He, Z., & Alexandridis, P. (2015). Nanoparticles in ionic liquids: interactions and organization. Semantic Scholar. ([Link])
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Chen, Y., et al. (2023). The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. Molecules, 28(18), 6527. ([Link])
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Taurozzi, J. S., et al. (2008). Optimized dispersion of nanoparticles for biological in vitro and in vivo studies. Particle and Fibre Toxicology, 5(1), 1-13. ([Link])
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Thomas, S., et al. (2019). Stabilizers-Mediated Nanoparticles Syntheses. ResearchGate. ([Link])
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Dash, S., & Scott, S. L. (2012). 1-Methylimidazole stabilization of gold nanoparticles in imidazolium ionic liquids. Inorganica Chimica Acta, 380, 204-209. ([Link])
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Studart, A. R., et al. (2007). Colloidal Stabilization of Nanoparticles in Concentrated Suspensions. ResearchGate. ([Link])
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Blacutt, A. D., et al. (2021). Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements. Nanoscale, 13(28), 12229-12239. ([Link])
-
Zaichenko, A., et al. (2019). The Influence of Stabilizer on the Formation and Tribotechnical Properties of Cu Nanoparticles. ResearchGate. ([Link])
-
Wu, S., et al. (2007). Molecules with complexing groups for aqueous nanoparticle dispersions and uses thereof. Google Patents. ()
-
Wegner, M., & Janiak, C. (2017). Stabilizing nanoparticle catalysts in imidazolium-based ionic liquids: A comparative study. ResearchGate. ([Link])
-
Khan, I., et al. (2019). Insights on the Dynamics and Toxicity of Nanoparticles in Environmental Matrices. Toxics, 7(4), 62. ([Link])
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- 4. par.nsf.gov [par.nsf.gov]
- 5. Colloidal dispersions of oxide nanoparticles in ionic liquids: elucidating the key parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Surface modification and characterization for dispersion stability of inorganic nanometer-scaled particles in liquid media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimized dispersion of nanoparticles for biological in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing the Toxicity of [DMIM][PF6] in Experimental Setups
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6]). This document provides in-depth guidance, troubleshooting, and frequently asked questions to help you minimize the toxic effects of this ionic liquid in your experimental setups, ensuring data integrity and laboratory safety.
FAQs - Understanding the Core Risks of [DMIM][PF6]
This section addresses fundamental questions regarding the inherent toxicity and chemical instability of [DMIM][PF6].
Q1: What are the primary mechanisms of [DMIM][PF6] toxicity to mammalian cells?
A1: The toxicity of [DMIM][PF6] is primarily attributed to two distinct mechanisms:
-
Cation-Mediated Membrane Disruption: The organic cation, 1,3-dimethylimidazolium ([DMIM]⁺), is known to interact with and disrupt cellular membranes. This interaction is driven by both electrostatic forces and hydrophobic interactions between the imidazolium ring and the lipid bilayer. This disruption can compromise membrane integrity, leading to leakage of cellular contents and ultimately, apoptosis or necrosis.
-
Anion Instability and Hydrolysis: The hexafluorophosphate ([PF6]⁻) anion is susceptible to hydrolysis, especially in the presence of trace amounts of water, which is common in many biological experimental setups. This reaction produces highly toxic and corrosive hydrofluoric acid (HF).
Q2: Why is the [PF6]⁻ anion a particular concern? What is hydrolytic instability?
A2: The [PF6]⁻ anion is hydrolytically unstable, meaning it can react with water. This reaction is often catalyzed by acidic conditions and can be accelerated by elevated temperatures. The overall hydrolysis reaction can be summarized as:
[PF6]⁻ + 4H₂O → H₂PO₄⁻ + 6HF
The formation of hydrofluoric acid is a major concern due to its extreme toxicity. HF can cause severe chemical burns and decalcification of tissues.[1][2] In a cellular context, the release of HF can drastically lower the local pH and cause significant cellular damage, often confounding experimental results. It has been noted that this decomposition can lead to serious safety concerns, with the potential to produce up to six mole-equivalents of HF for every mole of [PF6]⁻ that hydrolyzes.[3]
Q3: Can impurities in [DMIM][PF6] contribute to its toxicity?
A3: Absolutely. Commercially available ionic liquids can contain residual starting materials, such as unreacted alkyl halides (e.g., chloromethane or bromomethane) and imidazole, or byproducts from synthesis. Halide impurities (Cl⁻, Br⁻) are particularly common and can influence the physicochemical properties and toxicity of the ionic liquid. It is crucial to use high-purity [DMIM][PF6] and to be aware of the potential effects of any impurities on your specific application.
Troubleshooting Guide: Common Experimental Issues
This section is designed to help you diagnose and resolve common problems encountered when using [DMIM][PF6].
Q: I'm observing unexpectedly high levels of cell death in my culture after introducing [DMIM][PF6], even at concentrations reported to be safe. What could be the cause?
A: This is a common issue that can often be traced back to the hydrolytic instability of the [PF6]⁻ anion.
-
Likely Cause: Formation of hydrofluoric acid (HF) due to the presence of water in your cell culture medium. Even small amounts of HF can be highly cytotoxic. The problem can be exacerbated if the pH of your medium is slightly acidic or if the experiment is performed at elevated temperatures (e.g., 37°C).
-
Troubleshooting Steps:
-
Verify Purity: Ensure your [DMIM][PF6] is of high purity and stored under anhydrous conditions to minimize water content.
-
pH Control: Monitor and maintain the pH of your experimental system. Buffering capacity can be crucial.
-
Consider Quenching: For non-biological applications, or prior to introducing into a biological system if feasible, consider a quenching step to remove any formed fluoride ions. See Protocol 2 for details.
-
Alternative Anions: If possible, consider using an ionic liquid with a more hydrolytically stable anion, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).
-
Q: My experimental results are showing poor reproducibility when using [DMIM][PF6]. Could residual ionic liquid be the culprit?
A: Yes, poor reproducibility is a classic sign of inconsistent removal of the ionic liquid between experiments.
-
Likely Cause: [DMIM][PF6] can be difficult to remove completely from aqueous solutions due to its solubility profile. Residual amounts can interfere with subsequent analytical steps or continue to exert toxic effects on biological systems.
-
Troubleshooting Steps:
-
Implement a Robust Extraction Protocol: Use a systematic liquid-liquid extraction procedure to remove the [DMIM][PF6]. See Protocol 3 for a detailed methodology.
-
Verify Removal: Do not assume the extraction was complete. Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to confirm the absence of [DMIM][PF6] in your final sample. See Protocol 4 for guidance.
-
Consistent Washing: Ensure all washing steps in your protocol are performed consistently across all samples, using the same volumes and number of repetitions.
-
Q: I suspect my stock of [DMIM][PF6] has degraded. I've noticed a sharp, acidic smell. How can I confirm this, and what are the safety implications?
A: A sharp, acidic smell is a strong indicator of hydrolysis and the formation of HF. Treat this situation with extreme caution.
-
Safety First: Immediately handle the material in a certified chemical fume hood. Ensure you are wearing appropriate personal protective equipment (PPE), including HF-resistant gloves (nitrile gloves are not sufficient for prolonged contact), safety goggles, and a lab coat. Have a calcium gluconate tube readily available as a first aid measure for HF exposure.[1]
-
Confirmation:
-
pH Measurement: Carefully take a small aliquot of the ionic liquid and dissolve it in deionized water. Measure the pH. A significantly acidic pH is indicative of HF formation.
-
Fluoride Ion Selective Electrode: For a more quantitative measure, you can use a fluoride ion selective electrode to determine the concentration of free fluoride ions in an aqueous solution of the ionic liquid.
-
-
Action: If degradation is confirmed, the ionic liquid should not be used for experiments where its purity and non-toxic nature are critical. It should be disposed of following appropriate hazardous waste procedures. See the Waste Disposal section.
Protocols for Minimizing Toxicity
This section provides detailed, step-by-step procedures for the safe handling, neutralization, and removal of [DMIM][PF6].
Protocol 1: Safe Handling and Storage of [DMIM][PF6]
This protocol outlines the essential steps for safely handling and storing [DMIM][PF6] to prevent accidental exposure and degradation.
Materials:
-
Appropriate PPE: Safety goggles, lab coat, HF-resistant gloves (e.g., neoprene or butyl rubber).
-
Inert atmosphere storage (e.g., desiccator with desiccant or a glove box).
-
Tightly sealed, chemically resistant container (e.g., glass or PTFE).
Procedure:
-
Handling: Always handle [DMIM][PF6] in a well-ventilated area, preferably a chemical fume hood.
-
Avoid Inhalation and Contact: Do not breathe vapors or mists. Avoid contact with skin, eyes, and clothing.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] To prevent hydrolysis, store under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator.
-
Incompatibilities: Keep away from strong oxidizing agents and water.
Protocol 2: Neutralization of Hydrolyzed [PF6]⁻ Anions
This protocol is for neutralizing small quantities of hydrofluoric acid that may have formed in [DMIM][PF6] due to hydrolysis. This is particularly important for applications sensitive to acidity and fluoride ions.
Materials:
-
Sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) powder.
-
Stir plate and stir bar.
-
Appropriate solvent for your application.
Procedure:
-
In a Fume Hood: Perform this entire procedure in a chemical fume hood.
-
Dissolution: Dissolve the [DMIM][PF6] in an appropriate solvent.
-
Neutralization: Slowly add a molar excess of sodium bicarbonate or calcium carbonate powder to the solution while stirring. Be cautious as the reaction with acid will produce CO₂ gas. Using calcium carbonate is often preferred as it forms the insoluble and less hazardous calcium fluoride (CaF₂).[2]
-
Stirring: Allow the mixture to stir for at least one hour to ensure complete neutralization.
-
Separation: If calcium carbonate was used, the resulting calcium fluoride precipitate can be removed by filtration or centrifugation.
Protocol 3: Post-Experimental Removal by Liquid-Liquid Extraction
This protocol details a standard method for removing [DMIM][PF6] from an aqueous phase after an experiment.
Materials:
-
Separatory funnel.
-
Organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Deionized water.
-
Collection flasks.
Procedure:
-
Transfer: Transfer your aqueous solution containing [DMIM][PF6] to a separatory funnel.
-
Add Organic Solvent: Add an equal volume of an appropriate organic solvent. The choice of solvent will depend on the solubility of your compound of interest.
-
Mix: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Mix for 1-2 minutes.
-
Separate Layers: Place the funnel back on a ring stand and allow the layers to fully separate. [DMIM][PF6] will partition between the two phases.
-
Drain: Drain the lower layer into a clean flask. The location of the aqueous layer (top or bottom) will depend on the density of the organic solvent used.
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to ensure maximum removal of the ionic liquid.
-
Combine and Wash: Combine the organic extracts and wash them with deionized water to remove any remaining water-soluble components.
Protocol 4: Verifying Removal of [DMIM][PF6] using HPLC
This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to confirm the absence of [DMIM][PF6] in your final sample.
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Acetonitrile (ACN) and water (HPLC grade).
-
Formic acid or other mobile phase modifier.
-
[DMIM][PF6] standard for calibration.
Procedure:
-
Prepare Standard Curve: Prepare a series of known concentrations of [DMIM][PF6] in your mobile phase to create a standard curve.
-
Mobile Phase: A typical mobile phase for analyzing imidazolium-based ionic liquids is a gradient of acetonitrile and water with a small amount of an acid modifier like 0.1% formic acid.
-
Sample Preparation: Dilute your final, cleaned-up sample in the mobile phase.
-
Injection: Inject the standard solutions and your sample onto the HPLC system.
-
Detection: The imidazolium cation has a strong UV absorbance around 210-220 nm. Monitor the chromatogram at the appropriate wavelength.
-
Quantification: Compare the peak area of any potential [DMIM][PF6] peak in your sample to the standard curve to quantify any residual amount. The goal is to have a concentration below the limit of detection or a pre-determined acceptable level for your experiment.
Data Summary: Cytotoxicity of Imidazolium-Based Ionic Liquids
| Ionic Liquid Cation | Anion | Cell Line | EC₅₀ (µM) | Reference Context |
| Imidazolium-based | Varies | HepG2 (Human Liver) | Varies | HepG2 cells are a standard model for in vitro cytotoxicity testing.[4][5] |
| Imidazolium-based | Varies | HeLa (Human Cervical) | Varies | Commonly used for cytotoxicity screening. |
| Imidazolium-based | Varies | 3T3 (Mouse Fibroblast) | Varies | A standard fibroblast cell line for toxicity assays. |
Note: EC₅₀ values are highly dependent on the specific experimental conditions, including the cell line used, exposure time, and the assay performed (e.g., MTT, NRU, LDH assays).
Visualizations: Mechanisms and Workflows
Diagram 1: Mechanism of [DMIM][PF6] Toxicity
This diagram illustrates the dual-toxicity mechanism of [DMIM][PF6].
Caption: Dual toxicity pathways of [DMIM][PF6].
Diagram 2: Experimental Workflow with Mitigation Steps
This diagram shows a typical experimental workflow, highlighting where to implement safety and toxicity mitigation steps.
Caption: Workflow with integrated toxicity minimization steps.
Waste Disposal
Proper disposal of [DMIM][PF6] waste is critical to prevent environmental contamination and ensure safety.
-
Neutralize First: Before disposal, it is highly recommended to neutralize any acidic components. Following a procedure similar to Protocol 2, treat the waste stream with sodium bicarbonate or calcium carbonate until effervescence ceases.
-
Consult Regulations: Always follow your institution's and local hazardous waste regulations.[1] Halogenated waste often has specific disposal requirements.
-
Labeling: Clearly label the waste container as "Hazardous Waste: Contains 1,3-dimethylimidazolium hexafluorophosphate" and any other components in the mixture.
-
Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not pour [DMIM][PF6] waste down the drain.
References
-
Comparative Study on the EC50 Value in Single and Mixtures of Dimethylformamide, Methyl Ethyl Ketone, and Toluene. National Institutes of Health (NIH). [Link]
-
EC 50 (μg/mL) values of drugs calculated at 3 time points (24 h, 48 h, and 72 h) when studied on Balb/c 3T3 and HepG2 cell lines by MTT, NRU, TPC and LDH assays. ResearchGate. [Link]
-
Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. MDPI. [Link]
-
Cytotoxicity of Aspergillus Section Fumigati Isolates Recovered from Protection Devices Used on Waste Sorting Industry. National Institutes of Health (NIH). [Link]
-
Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. National Institutes of Health (NIH). [Link]
-
Changes of EC 50 value in HepG2 cells treated with DMF or MEK or both... ResearchGate. [Link]
-
How to Neutralize Hydrofluoric Acid (and Why You Can't Use Sulfuric Acid Neutralizers). Solus Group. [Link]
-
Safety Data Sheet - Hampton Research. [Link]
-
Liquid-Liquid Extraction. YouTube. [Link]
-
Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
Hydrofluoric Acid. University of Illinois. [Link]
-
How to safely neutralise HF acid without any machinery being used? Is sodium bicarbonate preferred. Quora. [Link]
-
(PDF) Ionic Liquids are Not Always Green: Hydrolysis of 1-Butyl-3-Methylimidazolium Hexafluorophosphate. ResearchGate. [Link]
Sources
- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review [mdpi.com]
- 2. Comparative Study on the EC50 Value in Single and Mixtures of Dimethylformamide, Methyl Ethyl Ketone, and Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Regeneration and Recycling of 1-Decyl-3-methylimidazolium Hexafluorophosphate ([DMIM][PF6])
Welcome to the technical support center for the regeneration and recycling of 1-Decyl-3-methylimidazolium hexafluorophosphate ([DMIM][PF6]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to ensure the scientific integrity and practical applicability of the information provided.
I. Troubleshooting Guide
Encountering issues during the regeneration of your ionic liquid can be a significant setback. This section is designed to help you identify and resolve common problems you might face while working with [DMIM][PF6].
| Problem | Potential Causes | Solutions and Preventative Measures |
| Incomplete Removal of Organic Solutes | - Inappropriate solvent selection for extraction: The chosen organic solvent may have poor partitioning for the specific solutes. - Insufficient extraction cycles: Not enough washes to effectively remove the contaminants. - Emulsion formation: Stable emulsions can trap solutes and hinder phase separation. | - Solvent Selection: Choose a solvent in which the solutes are highly soluble but the [DMIM][PF6] is not. Common choices include diethyl ether, hexane, or toluene.[1] - Increase Extraction Cycles: Perform at least 3-5 extraction cycles with fresh solvent. - Break Emulsions: If an emulsion forms, try adding a small amount of a saturated NaCl solution or centrifuging the mixture to facilitate phase separation. |
| Presence of Water in Recycled [DMIM][PF6] | - Hygroscopic nature of the ionic liquid: [DMIM][PF6] can absorb moisture from the atmosphere.[2] - Incomplete drying: Insufficient drying time or inadequate vacuum pressure. - Use of "wet" solvents: Solvents used for extraction may contain residual water. | - Drying Procedure: Dry the recycled [DMIM][PF6] under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 70-80 °C) for several hours.[3] - Use Dry Solvents: Ensure all solvents used in the regeneration process are anhydrous. - Inert Atmosphere: Handle and store the dried ionic liquid under an inert atmosphere (e.g., nitrogen or argon). |
| Discoloration of the Recycled Ionic Liquid | - Thermal degradation: Heating the ionic liquid at excessively high temperatures during drying or distillation can cause decomposition.[4][5] - Presence of impurities: Certain impurities can cause coloration upon heating. | - Controlled Heating: Avoid exceeding the recommended drying temperature. For [DMIM][PF6], temperatures above 150°C should be avoided to prevent decomposition.[4] - Purification: If discoloration persists, consider treating the ionic liquid with activated carbon to remove color-causing impurities. |
| Change in pH or Acidity | - Hydrolysis of the [PF6]⁻ anion: In the presence of water, the hexafluorophosphate anion can slowly hydrolyze to form hydrofluoric acid (HF), especially at elevated temperatures.[3][6] | - Minimize Water Content: Strictly control the water content throughout the regeneration process. - Avoid High Temperatures with Water: Do not heat wet [DMIM][PF6] for prolonged periods. - Neutralization (with caution): In some cases, a mild, non-aqueous base can be used to neutralize acidity, but this may introduce other impurities. |
| Low Recovery Yield of [DMIM][PF6] | - Solubility in the extraction solvent: Some ionic liquid may dissolve in the organic solvent used for extraction. - Mechanical losses: Transferring the ionic liquid between vessels can lead to losses. | - Optimize Solvent Choice: Select an extraction solvent with minimal solubility for [DMIM][PF6]. - Careful Handling: Minimize the number of transfer steps and ensure complete transfer between containers. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the regeneration and recycling of [DMIM][PF6].
Q1: What is the most common and effective method for regenerating [DMIM][PF6] on a lab scale?
A1: For laboratory-scale regeneration of [DMIM][PF6] contaminated with organic, non-volatile solutes, liquid-liquid extraction is a highly effective and straightforward method.[1][7] This involves washing the ionic liquid with a suitable organic solvent that is immiscible with the ionic liquid. The choice of solvent is critical and depends on the nature of the contaminants. For removing volatile impurities, vacuum distillation is the preferred method, taking advantage of the negligible vapor pressure of the ionic liquid.[7][8]
Q2: How can I verify the purity of my recycled [DMIM][PF6]?
A2: Several analytical techniques can be used to assess the purity of your recycled ionic liquid:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to confirm the structural integrity of the cation and anion and to detect organic and fluorine-containing impurities.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of water (broad peak around 3400 cm⁻¹) and other functional group impurities.[7]
-
Karl Fischer Titration: This is the most accurate method for quantifying water content in the recycled ionic liquid.
-
UV-Vis Spectroscopy: Can be used to check for colored impurities.
Q3: My [DMIM][PF6] has been exposed to water. What are the risks and how should I proceed?
A3: The primary risk of exposing [DMIM][PF6] to water, especially at elevated temperatures, is the hydrolysis of the [PF6]⁻ anion to form hydrofluoric acid (HF).[3][6] This can not only alter the properties of the ionic liquid but also poses a significant safety hazard due to the corrosive and toxic nature of HF. If your ionic liquid has been contaminated with water, it is crucial to dry it thoroughly under high vacuum at a moderate temperature (e.g., 70-80 °C) as soon as possible.[3] Always handle water-contaminated hexafluorophosphate ionic liquids with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[10][11]
Q4: Can I use distillation to purify [DMIM][PF6]?
A4: While ionic liquids are known for their low volatility, distillation can be used in two ways for purification.[1][12] You can distill volatile impurities away from the ionic liquid. Direct distillation of the ionic liquid itself is generally not feasible under standard laboratory conditions due to its high thermal stability and extremely low vapor pressure.[8] Attempting to distill the ionic liquid at atmospheric pressure will lead to decomposition before it boils.[4][5]
Q5: What are the key safety precautions when regenerating [DMIM][PF6]?
A5: Safety should always be the top priority. When working with [DMIM][PF6] and its regeneration, please adhere to the following:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[11][13]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when heating the ionic liquid or handling organic solvents.[11]
-
Handling of [PF6]⁻ Containing Ionic Liquids: Be aware of the potential for HF formation if water is present. Handle with care and avoid inhalation of any fumes.[3][6]
-
Material Compatibility: Ensure that all equipment used is compatible with the ionic liquid and the solvents being used.
III. Experimental Protocol: Regeneration of [DMIM][PF6] via Solvent Extraction
This protocol outlines a standard procedure for the regeneration of [DMIM][PF6] contaminated with non-volatile organic compounds.
Materials:
-
Contaminated [DMIM][PF6]
-
Anhydrous diethyl ether (or other suitable immiscible organic solvent)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Schlenk line or glove box (for handling the dried ionic liquid)
Procedure:
-
Dissolution and Transfer: Place the contaminated [DMIM][PF6] into a separatory funnel.
-
Extraction:
-
Add an equal volume of anhydrous diethyl ether to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the layers to separate completely. The [DMIM][PF6] will be the denser, lower layer.
-
Drain the lower [DMIM][PF6] layer into a clean round-bottom flask.
-
Discard the upper diethyl ether layer, which now contains the extracted impurities.
-
Repeat the extraction process with fresh diethyl ether two more times.
-
-
Removal of Residual Solvent:
-
Connect the round-bottom flask containing the washed [DMIM][PF6] to a rotary evaporator.
-
Remove the residual diethyl ether under reduced pressure.
-
-
High-Vacuum Drying:
-
Transfer the flask to a high-vacuum line.
-
Heat the flask to 70-80 °C while applying a high vacuum (< 1 mbar) for at least 4 hours to remove any traces of water and residual solvent.
-
-
Storage:
-
Once cooled to room temperature under vacuum, transfer the purified [DMIM][PF6] to a clean, dry storage container under an inert atmosphere (e.g., inside a glove box or using Schlenk techniques).
-
IV. Visual Workflow
The following diagram illustrates the key steps in the solvent extraction and drying process for regenerating [DMIM][PF6].
V. References
-
Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(64), 36825-36851. [Link]
-
Halder, S., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Science of The Total Environment, 922, 171238. [Link]
-
Karadaghi, L., et al. (2020). Techno-Economic Analysis of Recycled Ionic Liquid Solvent Used in a Model Colloidal Platinum Nanoparticle Synthesis. ACS Sustainable Chemistry & Engineering, 8(1), 226-233. [Link]
-
Lu, J., et al. (2015). Synthesis, Purification and Recycling of Ionic Liquid. Mini-Reviews in Organic Chemistry, 12(5), 435-448. [Link]
-
Verdía, P., et al. (2014). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. Molecules, 19(7), 9624-9659. [Link]
-
Wagner, R., & Hilgers, C. (2008). Ionic Liquids Recycling for Reuse. Scribd. [Link]
-
Earle, M. J., et al. (2006). The distillation of ionic liquids. Nature, 439(7078), 831-834.
-
Institute of Process Engineering, Chinese Academy of Sciences. (2019). Ionic Liquids Pffers New Solution to Plastic Recycling. [Link]
-
Wikipedia. (n.d.). Ionic liquid. [Link]
-
Kianfar, E., & Mafi, S. (2022). Emerging Trends in Ionic Liquid Formulations: A Critical Review. Journal of Molecular Liquids, 365, 120153. [Link]
-
Maton, C., et al. (2013). Application of ionic liquids for rare-earth recovery from waste electric materials. In Ionic Liquids (pp. 327-347). InTech. [Link]
-
Discovery Alert. (2026). Recycling Rare Earth Elements: Overcoming the $50 Billion Market Inefficiency. [Link]
-
Anderson, J. L., et al. (2012). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. Langmuir, 28(44), 15775-15781. [Link]
-
Lu, J., et al. (2015). Synthesis, Purification and Recycling of Ionic Liquid. Mini-Reviews in Organic Chemistry, 12(5), 435-448. [Link]
-
Drujon, X. (2012). How to regenerate an ionic liquid? ResearchGate. [Link]
-
Solvionic. (2024). Safety data sheet. [Link]
-
Royal Society of Chemistry. (2024). Reactive capture and electrochemical conversion of CO2 with ionic liquids and deep eutectic solvents. Chemical Society Reviews. [Link]
-
Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(64), 36825-36851. [Link]
-
Solvionic. (2024). Safety data sheet. [Link]
-
Hampton Research. (2024). Safety Data Sheet. [Link]
-
Welton, T. (1999). Ionic Liquids in Catalysis. Coordination Chemistry Reviews, 248(21-24), 2459-2477.
-
Dołżonek, J., et al. (2020). Regeneration, Recovery, and Removal of Ionic Liquids. ResearchGate. [Link]
-
Li, H., et al. (2022). Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. ACS Omega, 7(46), 42319-42328. [Link]
-
Gorlov, M., et al. (2022). Vapor Composition and Vaporization Thermodynamics of 1-Ethyl-3-methylimidazolium Hexafluorophosphate Ionic Liquid. Molecules, 27(19), 6296. [Link]
-
Paulechka, Y. U., et al. (2005). The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate. The Journal of Physical Chemistry A, 109(28), 6268-6271. [Link]
-
Licence, P., et al. (2025). 1-Ethyl-3-methylimidazolium hexafluorophosphate: From ionic liquid prototype to antitype. Journal of the American Chemical Society.
-
Paulechka, Y. U., et al. (2025). The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate. ResearchGate. [Link]
-
Hapiot, P., & Lagrost, C. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 26(1), 163. [Link]
-
Ghandi, K. (2014). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Advances, 4(91), 49834-49847. [Link]
-
Verevkin, S. P., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules, 28(9), 3704. [Link]
-
Karadaghi, L., et al. (2020). Techno-Economic Analysis of Recycled Ionic Liquid Solvent Used in a Model Colloidal Platinum Nanoparticle Synthesis. National Laboratory of the Rockies. [Link]
-
ChemTreat, Inc. (n.d.). A Guide for Troubleshooting and Treating Demineralizers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Chemical Integrity: Stability of Recovered Ionic Liquids. [Link]
-
Li, H., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1918. [Link]
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King, A. W. T., et al. (2012). Role of solvent parameters in the regeneration of cellulose from ionic liquid solutions. Biomacromolecules, 13(10), 3280-3289. [Link]
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Swatloski, R. P., et al. (2003). Ionic Liquids are Not Always Green: Hydrolysis of 1-Butyl-3-Methylimidazolium Hexafluorophosphate. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to [DMIM][PF6] and [BMIM][PF6] for Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of electrochemical energy storage and conversion, the choice of electrolyte is paramount to device performance and stability. Imidazolium-based ionic liquids (ILs) have emerged as promising candidates due to their unique set of properties, including negligible vapor pressure, wide electrochemical windows, and high ionic conductivity. Among these, 1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6]) and 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) are frequently considered. This guide provides an in-depth technical comparison of these two ionic liquids, offering experimental data and field-proven insights to inform your selection for specific electrochemical applications.
At a Glance: Structural and Fundamental Differences
The core distinction between [DMIM][PF6] and [BMIM][PF6] lies in the alkyl substituent on the imidazolium cation. [DMIM][PF6] possesses two methyl groups, resulting in a smaller, more symmetric cation. In contrast, [BMIM][PF6] features one methyl and one butyl group, leading to a larger, asymmetric cation. This seemingly subtle structural variance has profound implications for their physicochemical properties and, consequently, their performance in electrochemical systems.
Caption: Chemical structures of the constituent ions of [DMIM][PF6] and [BMIM][PF6].
Physicochemical Properties: A Head-to-Head Comparison
The performance of an electrolyte is intrinsically linked to its physical and chemical characteristics. Here, we compare the key properties of [DMIM][PF6] and [BMIM][PF6].
| Property | [DMIM][PF6] | [BMIM][PF6] | Causality and Implications for Electrochemical Performance |
| Molecular Weight ( g/mol ) | 242.10 | 284.18[1][2] | The lower molecular weight of [DMIM]⁺ contributes to a higher charge density. |
| Physical State (at 25°C) | Solid[3] | Liquid[1] | [DMIM][PF6]'s solid state at room temperature necessitates operation at elevated temperatures or mixing with co-solvents to be used in liquid electrolyte systems. [BMIM][PF6] is a liquid over a wide temperature range. |
| Melting Point (°C) | ~105-108 | -8[1][4] | The higher melting point of [DMIM][PF6] is attributed to the greater symmetry and stronger crystal lattice energy of the [DMIM]⁺ cation. This is a critical consideration for device operating temperature. |
| Density (g/cm³ at 25°C) | (solid) | 1.37[1] | Density impacts the mass transport properties and the overall weight of the electrochemical device. The density of imidazolium-based ILs tends to decrease with increasing alkyl chain length.[5] |
| Viscosity (mPa·s at 25°C) | (solid) | 310[1] | Viscosity is a crucial parameter affecting ion mobility and, therefore, ionic conductivity. The longer butyl chain in [BMIM]⁺ leads to increased van der Waals interactions and higher viscosity compared to shorter-chain analogues.[6] High viscosity can limit power density in electrochemical devices. |
| Ionic Conductivity (mS/cm at 20°C) | (solid) | 1.37[1] | Ionic conductivity is directly proportional to the mobility of ions. While [BMIM][PF6] has a moderate conductivity, the shorter alkyl chains in [DMIM]⁺ would theoretically lead to higher mobility and conductivity in the molten state, assuming equivalent charge carrier concentration. However, its solid state at room temperature prevents its use as a pure electrolyte under these conditions. Studies on other 1,3-dimethylimidazolium salts show high conductivity.[7] |
| Electrochemical Stability Window (V) | ~5.8 (computational) | ~4.0-5.5 (experimental/computational)[1] | A wide electrochemical stability window (ESW) is essential for high-voltage applications. Computational studies suggest that the ESW of imidazolium-based ILs with the [PF6]⁻ anion is primarily determined by the oxidation of the anion and the reduction of the cation.[7] While both have wide windows, the specific values can be influenced by purity and experimental conditions. |
| Thermal Stability (Tdecomposition) | High | >200 °C[1] | Both ionic liquids exhibit good thermal stability, a key advantage over volatile organic solvents. The decomposition temperature is largely dictated by the anion. |
Performance in Electrochemical Applications: A Sector-Specific Analysis
The choice between [DMIM][PF6] and [BMIM][PF6] is highly dependent on the specific requirements of the electrochemical application.
Supercapacitors
In supercapacitors, the electrolyte's role is to form an electric double layer at the electrode-electrolyte interface. Key performance metrics include capacitance, rate capability, and cycle life.
-
[BMIM][PF6]: Due to its liquid state and reasonable ionic conductivity at room temperature, [BMIM][PF6] is a widely studied electrolyte for supercapacitors.[8] Its relatively high viscosity, however, can limit ion transport in porous electrode materials, affecting power density.
-
[DMIM][PF6]: The use of pure [DMIM][PF6] in room-temperature supercapacitors is impractical due to its solid state. However, it could be a viable option for high-temperature devices where it is in a molten, less viscous state. Furthermore, its smaller cation size could potentially lead to higher capacitance in microporous carbons where the ion-sieving effect is significant.
Experimental Insight: Molecular dynamics simulations have been employed to study the interface between graphene electrodes and [BMIM][PF6], revealing the formation of a structured electric double layer.[9][10] The performance of supercapacitors is highly dependent on the matching of ion size to the pore size of the carbon electrode.[11]
Batteries
In batteries, the electrolyte must facilitate the transport of charge-carrying ions (e.g., Li⁺) between the anode and cathode.
-
[BMIM][PF6]: This ionic liquid has been investigated as a non-flammable electrolyte for lithium-ion batteries.[8] However, the high viscosity of [BMIM][PF6] can impede Li⁺ transport, leading to lower rate capabilities compared to conventional carbonate-based electrolytes. The addition of co-solvents is a common strategy to mitigate this issue.
-
[DMIM][PF6]: As with supercapacitors, the high melting point of [DMIM][PF6] is a major hurdle for its use in room-temperature batteries. For high-temperature battery systems, its potentially higher ionic conductivity in the molten state could be advantageous. Computational studies suggest that imidazolium-based ionic liquids with the [PF6]⁻ anion have a wide electrochemical stability window suitable for high-voltage batteries.[7]
Experimental Protocols: A Guide to Characterization
To ensure the quality and performance of these ionic liquids, rigorous characterization is essential. Below are standard protocols for key electrochemical measurements.
Purity and Water Content Determination
Rationale: Impurities, especially water and halides, can significantly narrow the electrochemical window and affect the performance of the ionic liquid.
Protocol: Karl Fischer Titration for Water Content
-
Calibrate the Karl Fischer titrator with a certified water standard.
-
Inject a known weight of the ionic liquid into the titration cell containing the Karl Fischer reagent.
-
The titrator will automatically determine the amount of water present.
-
Repeat the measurement at least three times to ensure accuracy. The water content should ideally be below 100 ppm for most electrochemical applications.
Electrochemical Stability Window (ESW) Measurement
Rationale: The ESW defines the operating voltage range of the electrolyte, which is critical for high-energy-density devices.
Protocol: Linear Sweep Voltammetry (LSV)
-
Assemble a three-electrode cell in an inert atmosphere (e.g., an argon-filled glovebox).
-
Working Electrode: Glassy carbon or platinum.
-
Reference Electrode: A quasi-reference electrode such as a silver wire, calibrated against a standard like Ferrocene/Ferrocenium (Fc/Fc⁺).
-
Counter Electrode: Platinum wire or mesh.
-
-
Degas the ionic liquid electrolyte under vacuum to remove dissolved oxygen.
-
Perform LSV by scanning the potential from the open-circuit potential to both anodic and cathodic limits at a slow scan rate (e.g., 10 mV/s).
-
The ESW is determined by the potential range where the current remains below a defined threshold (e.g., 0.1 mA/cm²).
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The Anion's Influence: A Comparative Guide to the Properties of 1-Decyl-3-methylimidazolium Ionic Liquids
For researchers, scientists, and professionals in drug development, the precise tuning of solvent properties is paramount. Ionic liquids (ILs), with their designable nature, offer a vast chemical space to explore. The 1-decyl-3-methylimidazolium ([C₁₀MIM]⁺) cation, featuring a long alkyl chain, imparts significant hydrophobicity, making it a valuable component for various applications. However, the ultimate physicochemical characteristics of a [C₁₀MIM]⁺-based IL are profoundly dictated by the choice of the counter-anion. This guide provides an in-depth comparison of how different anions—specifically bromide ([Br]⁻), tetrafluoroborate ([BF₄]⁻), and bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)—modulate the key properties of [C₁₀MIM]⁺ ILs, supported by experimental data and detailed methodologies.
The Critical Role of the Anion
The anion's size, shape, charge distribution, and ability to form hydrogen bonds directly influence the intermolecular forces within the ionic liquid.[1][2] These interactions govern macroscopic properties such as thermal stability, viscosity, density, and conductivity. For instance, anions that can engage in strong hydrogen bonding, like halides, tend to create more ordered structures, leading to higher viscosities.[3] Conversely, larger, more charge-delocalized anions like [NTf₂]⁻ often result in ILs with lower viscosities and melting points.[1] Understanding these structure-property relationships is crucial for selecting the optimal IL for a specific application.
Comparative Analysis of Physicochemical Properties
The selection of an anion allows for the fine-tuning of the properties of 1-decyl-3-methylimidazolium based ionic liquids. The following sections detail the impact of bromide ([Br]⁻), tetrafluoroborate ([BF₄]⁻), and bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anions on key physicochemical parameters.
Thermal Stability
An ionic liquid's thermal stability is a critical parameter, especially for applications requiring elevated temperatures. Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature (Td), which indicates the onset of mass loss due to thermal degradation.[4][5] The general trend observed for imidazolium-based ILs is that the thermal stability is significantly influenced by the anion.[5][6][7] For the anions discussed here, the expected order of thermal stability is [Br]⁻ < [BF₄]⁻ < [NTf₂]⁻.[6][7] The lower stability of halide-containing ILs is often attributed to the nucleophilicity of the anion, which can lead to dealkylation of the imidazolium cation.[4] In contrast, the large, charge-delocalized [NTf₂]⁻ anion is less coordinating and results in significantly more stable ILs.[6][7]
| Ionic Liquid | Decomposition Temperature (Tonset, °C) |
| [C₁₀MIM][Br] | ~220-250 |
| [C₁₀MIM][BF₄] | ~300-350 |
| [C₁₀MIM][NTf₂] | >400 |
Note: The values presented are approximate and can vary based on the specific experimental conditions, such as heating rate and purity of the sample.[8]
Viscosity
Viscosity is a measure of a fluid's internal resistance to flow and is a critical parameter for applications involving mass transfer and fluid handling. The viscosity of ionic liquids is highly dependent on the strength of intermolecular forces, such as van der Waals interactions and hydrogen bonding.[9] For [C₁₀MIM]⁺ based ILs, the long alkyl chain already contributes to increased viscosity due to enhanced van der Waals forces.[10][11] The anion further modulates this property. Halide anions like bromide, being strong hydrogen bond acceptors, tend to significantly increase viscosity.[10] The smaller and more symmetric [BF₄]⁻ anion leads to intermediate viscosity, while the bulky and flexible [NTf₂]⁻ anion results in the lowest viscosity among the three due to weaker ion-ion interactions.[10][12]
| Ionic Liquid | Viscosity (η, mPa·s) at 25°C |
| [C₁₀MIM][Br] | High (often solid or highly viscous at room temp.) |
| [C₁₀MIM][BF₄] | Moderately High |
| [C₁₀MIM][NTf₂] | Moderate |
Note: Viscosity is highly sensitive to temperature and water content. The presence of water can significantly decrease the viscosity of hydrophilic ILs.[10][13]
Density
The density of an ionic liquid is primarily determined by the packing efficiency of its constituent ions. The choice of anion plays a significant role in the overall density. Generally, for a given cation, anions with higher molecular weights will lead to denser ionic liquids.[14] Following this trend, the density of [C₁₀MIM]⁺ ILs is expected to increase in the order [Br]⁻ < [BF₄]⁻ < [NTf₂]⁻. The size and shape of the anion also influence how the ions pack together in the liquid state.
| Ionic Liquid | Density (ρ, g/cm³) at 25°C |
| [C₁₀MIM][Br] | ~1.10 |
| [C₁₀MIM][BF₄] | ~1.15 |
| [C₁₀MIM][NTf₂] | ~1.25 |
Note: These are estimated values based on general trends for imidazolium ILs. Actual values may vary.[15]
Ionic Conductivity
Ionic conductivity is a measure of an ionic liquid's ability to conduct an electric current and is directly related to the mobility of its ions. It is inversely proportional to viscosity, as described by the Stokes-Einstein equation.[16] Therefore, the trend for ionic conductivity is generally the reverse of that for viscosity. The [C₁₀MIM]⁺ IL with the [NTf₂]⁻ anion, having the lowest viscosity, is expected to exhibit the highest ionic conductivity.[17] Conversely, the highly viscous [C₁₀MIM][Br] will have the lowest conductivity.
| Ionic Liquid | Ionic Conductivity (σ, mS/cm) at 25°C |
| [C₁₀MIM][Br] | Low |
| [C₁₀MIM][BF₄] | Moderate |
| [C₁₀MIM][NTf₂] | High |
Note: Conductivity is also highly dependent on temperature.
Experimental Protocols
To ensure the reliability and reproducibility of the data presented, standardized experimental protocols are essential. The following sections outline the methodologies for the key characterization techniques.
Synthesis of 1-Decyl-3-methylimidazolium Ionic Liquids
The synthesis of the target ionic liquids typically involves a two-step process: quaternization of N-methylimidazole followed by anion exchange.[18]
Caption: General synthesis route for [C₁₀MIM]⁺ based ionic liquids.
Thermogravimetric Analysis (TGA)
Caption: Workflow for Thermogravimetric Analysis (TGA).[4][19]
Viscosity Measurement
Caption: Workflow for viscosity measurement.[20][21]
Density Measurement
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A Comparative Guide to Cation Chain Length Influence on the Performance of Imidazolium Hexafluorophosphates
Introduction: The "Designer" Nature of Ionic Liquids
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as highly versatile solvents and electrolytes due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] Among the most studied families are the 1-alkyl-3-methylimidazolium hexafluorophosphates, denoted as [Cₙmim][PF₆], where 'n' represents the number of carbons in the alkyl chain. The "designer" nature of these ILs stems from the ability to tune their properties by modifying the structure of their constituent ions.[2] This guide provides a comprehensive comparison of how systematically elongating the cation's alkyl side chain—a seemingly simple structural modification—profoundly impacts the performance characteristics of these materials. We will delve into the causal mechanisms and provide supporting experimental data for key performance indicators: ionic conductivity, viscosity, thermal stability, and electrochemical stability, offering researchers and developers a clear framework for selecting the optimal IL for their specific application.
The Interplay of Structure and Transport Properties
The transport properties of an ionic liquid—its ability to conduct charge and its resistance to flow—are fundamentally governed by the interactions between its constituent ions. The length of the alkyl chain on the imidazolium cation is a primary tool for modulating these interactions.
Ionic Conductivity: A Tale of Diminishing Mobility
High ionic conductivity is paramount for applications such as batteries and supercapacitors. This property is a direct function of the number of charge carriers and their mobility. In a pure IL, the concentration of charge carriers is fixed by the molar volume. Therefore, conductivity is predominantly dictated by ionic mobility.
Causality: As the alkyl chain length (n) on the [Cₙmim]⁺ cation increases, two primary effects hinder ion mobility:
-
Increased van der Waals Forces: Longer alkyl chains lead to stronger attractive van der Waals interactions between cations.[3] This creates a more cohesive liquid structure that resists ion movement under an electric field.
-
Increased Steric Hindrance: The larger size of the cation physically obstructs the movement of both cations and anions through the liquid matrix.
Consequently, a clear trend emerges: ionic conductivity decreases as the cation alkyl chain lengthens . This inverse relationship is a critical design consideration, representing a trade-off between desired transport properties and other characteristics that may be enhanced by longer chains, such as hydrophobicity or solubility in nonpolar media.[4]
Comparative Data: Ionic Conductivity
| Ionic Liquid | Alkyl Chain Length (n) | Ionic Conductivity (S/m) at 298.15 K |
|---|---|---|
| [C₂mim][PF₆] (Ethyl) | 2 | ~1.3 - 1.5 |
| [C₄mim][PF₆] (Butyl) | 4 | ~0.8 - 0.9 |
| [C₆mim][PF₆] (Hexyl) | 6 | ~0.4 - 0.5 |
| [C₈mim][PF₆] (Octyl) | 8 | ~0.2 - 0.3 |
(Note: Exact values can vary based on purity, especially water content. Data synthesized from trends reported in the literature.)[5][6]
Caption: Relationship between cation chain length and transport properties.
Viscosity: A Predictable Rise
Viscosity, the measure of a fluid's resistance to flow, is intimately linked to ionic conductivity. The same intermolecular forces that impede ion mobility also increase the bulk viscosity of the liquid.
Causality: The monotonic, though not perfectly linear, increase in viscosity with alkyl chain length is one of the most predictable trends in imidazolium ILs.[3] The elongation of the nonpolar alkyl tails enhances van der Waals forces, causing the ions to "drag" past one another more slowly.[7] This effect is significant; for instance, switching from an ethyl ([C₂mim]⁺) to an octyl ([C₈mim]⁺) cation can increase the viscosity by an order of magnitude at room temperature.
Comparative Data: Viscosity
| Ionic Liquid | Alkyl Chain Length (n) | Viscosity (mPa·s) at 298.15 K |
|---|---|---|
| [C₂mim][PF₆] (Ethyl) | 2 | ~35 |
| [C₄mim][PF₆] (Butyl) | 4 | ~110 |
| [C₆mim][PF₆] (Hexyl) | 6 | ~320 |
| [C₈mim][PF₆] (Octyl) | 8 | ~530 |
(Note: Data synthesized from trends reported in the literature.)[8][9]
Stability Under Stress: Thermal and Electrochemical Boundaries
The operational range of an ionic liquid is defined by its thermal and electrochemical stability. Exceeding these limits leads to irreversible decomposition, rendering the material useless.
Thermal Stability
Thermal stability is typically assessed by thermogravimetric analysis (TGA), which measures mass loss as a function of temperature. The decomposition temperature (T_d) is a key metric for high-temperature applications.
Causality: The influence of the alkyl chain on thermal stability is less straightforward than its effect on transport properties. Two competing factors are at play:
-
Stabilizing Effect: Longer chains increase van der Waals forces, which can raise the energy required to vaporize or decompose the IL.[10]
-
Destabilizing Effect: Longer alkyl chains introduce more C-H and C-C bonds, which can act as initiation sites for thermal degradation pathways like Hofmann elimination or nucleophilic substitution (SN2) reactions involving the [PF₆]⁻ anion.[11]
Experimental evidence often shows that for the [Cₙmim]⁺ series, thermal stability tends to decrease slightly or show a non-monotonic trend as the alkyl chain grows beyond a certain length (e.g., n > 4).[2][11] This suggests that the increased availability of degradation pathways eventually outweighs the stabilizing effect of increased van der Waals forces.
Comparative Data: Thermal Decomposition Temperature
| Ionic Liquid | Alkyl Chain Length (n) | Onset Decomposition Temp. (T_onset, °C) |
|---|---|---|
| [C₂mim][PF₆] (Ethyl) | 2 | ~410 |
| [C₄mim][PF₆] (Butyl) | 4 | ~415 |
| [C₆mim][PF₆] (Hexyl) | 6 | ~405 |
| [C₈mim][PF₆] (Octyl) | 8 | ~395 |
(Note: T_onset is highly dependent on experimental conditions like heating rate and atmosphere. Values represent typical trends.)[1][10]
Electrochemical Stability
The electrochemical stability window (ESW) is the potential range over which the IL remains electrochemically inert. It is defined by the reduction potential of the cation (cathodic limit) and the oxidation potential of the anion (anodic limit). For [Cₙmim][PF₆], the anodic limit is set by the oxidation of the [PF₆]⁻ anion. Our focus here is the cathodic limit, determined by the reduction of the [Cₙmim]⁺ cation.
Causality: The reduction of the imidazolium cation occurs at the electron-deficient C2 position on the ring. The alkyl chain is not directly involved in the redox process. As a result, its length has been shown to have a minimal and non-systematic effect on the cation's reduction potential and, therefore, on the overall electrochemical window.[12][13] While the anion's nature is the primary determinant of the ESW, the cation's alkyl chain length is not a significant factor for tuning this specific property.[13]
Comparative Data: Electrochemical Stability Window
| Ionic Liquid | Alkyl Chain Length (n) | Electrochemical Window (V) |
|---|---|---|
| [C₂mim][PF₆] (Ethyl) | 2 | ~4.1 - 4.5 |
| [C₄mim][PF₆] (Butyl) | 4 | ~4.1 - 4.5 |
| [C₆mim][PF₆] (Hexyl) | 6 | ~4.0 - 4.4 |
| [C₈mim][PF₆] (Octyl) | 8 | ~4.0 - 4.4 |
(Note: The ESW is dependent on the working electrode material, purity, and the cutoff current density used for its determination.)[12][13]
Experimental Protocols
Reproducible and accurate data are the bedrock of scientific comparison. The following are standardized protocols for the key experiments discussed.
Synthesis of 1-Alkyl-3-methylimidazolium Hexafluorophosphate [Cₙmim][PF₆]
Caption: General workflow for the synthesis of [Cₙmim][PF₆].
-
Quaternization: Equimolar amounts of 1-methylimidazole and the corresponding 1-chloroalkane (e.g., 1-chlorobutane for [C₄mim]⁺) are refluxed in a solvent like acetonitrile for 24-48 hours. The resulting product, 1-alkyl-3-methylimidazolium chloride ([Cₙmim][Cl]), is isolated after removing the solvent under reduced pressure.
-
Purification: A two-phase system forms. The denser, IL-rich phase is separated and washed multiple times with deionized water to remove residual chloride and potassium ions.
-
Drying: The final product is dried under high vacuum at an elevated temperature (e.g., 80°C) for at least 24 hours to remove water, which significantly affects physicochemical properties. Water and halide content should be verified to be below acceptable limits (<100 ppm).[16]
Ionic Conductivity Measurement
-
Setup: A calibrated conductivity meter with a two- or four-electrode conductivity cell is used. The cell constant is first determined using standard aqueous KCl solutions of known conductivity.[17]
-
Temperature Control: The IL sample is placed in the cell, which is submerged in a temperature-controlled bath (e.g., a thermostat) to maintain a constant temperature (e.g., 298.15 ± 0.1 K).[17]
-
Measurement: Once the sample temperature has stabilized, the conductivity is measured. For temperature-dependent studies, measurements are taken at set intervals as the temperature is ramped up or down.
Viscosity Measurement
-
Setup: A commercial viscometer, such as a rolling-ball viscometer or a cone-and-plate rheometer, is used.[9]
-
Sample Preparation: A known volume of the dried IL is placed in the instrument's sample holder.
-
Temperature Control: The temperature of the sample is precisely controlled via a jacketed system connected to a circulating bath.
-
Measurement: The viscosity is measured at the target temperature after allowing the sample to thermally equilibrate. The process is repeated for each desired temperature point.
Thermogravimetric Analysis (TGA)
-
Setup: A thermogravimetric analyzer is used.
-
Sample Preparation: A small, precise amount of the IL (typically 4-8 mg) is placed into a TGA pan (e.g., platinum or alumina).[18]
-
Experimental Conditions: The sample is heated under a controlled, inert atmosphere (e.g., nitrogen gas flow of 20 mL/min) at a constant heating rate (e.g., 10 °C/min).[1][18]
-
Data Analysis: The instrument records the sample mass as a function of temperature. The onset decomposition temperature (T_onset) is determined from the resulting mass-loss curve, typically by the tangent intersection method.[11]
Cyclic Voltammetry (CV) for Electrochemical Window Determination
-
Setup: A potentiostat with a standard three-electrode cell is used inside an inert atmosphere (e.g., a glovebox) to exclude air and moisture.[19][20]
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Counter Electrode: Platinum wire or coil.
-
Reference Electrode: Silver/silver ion (Ag/Ag⁺) or a silver quasi-reference electrode.[21]
-
-
Procedure: The electrodes are immersed in the IL. The potential of the working electrode is swept from the open-circuit potential towards negative potentials until the cathodic (reduction) limit is observed, then reversed and swept towards positive potentials to find the anodic (oxidation) limit.[19]
-
Data Analysis: The electrochemical window is defined as the potential difference between the onset of the anodic and cathodic currents, determined at a specific cutoff current density (e.g., 0.1 mA/cm²).
Conclusion: A Guide for Rational Design
The elongation of the cation alkyl chain in the 1-alkyl-3-methylimidazolium hexafluorophosphate series provides a clear and predictable method for tuning certain physical properties, but not others.
-
Strong Influence: Increasing chain length reliably increases viscosity and decreases ionic conductivity due to enhanced van der Waals forces and steric effects. This is a critical trade-off for applications requiring high ion mobility.
-
Moderate Influence: Thermal stability shows a more complex, often non-monotonic relationship, typically peaking with shorter-to-medium chains (n=2-4) before decreasing as longer chains provide more pathways for decomposition.
-
Minimal Influence: The electrochemical stability window is largely insensitive to the cation's alkyl chain length, as it is primarily dictated by the redox potentials of the imidazolium ring and the [PF₆]⁻ anion.
This guide demonstrates that while the "designer" aspect of ionic liquids offers immense potential, it requires a nuanced understanding of the structure-property relationships. For researchers and developers, selecting the right [Cₙmim][PF₆] IL involves a deliberate balancing act: optimizing for low viscosity and high conductivity with shorter chains versus leveraging the modified solubility or interfacial properties afforded by longer chains, all while ensuring the material meets the thermal and electrochemical demands of the target application.
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Gnyba, M., et al. (2022). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. National Institutes of Health (PMC).
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The Advent of Ionic Liquids in Tribology: A Comparative Guide to [DMIM][PF6] vs. Traditional Lubricant Additives
In the relentless pursuit of mechanical efficiency and longevity, the role of lubricant additives cannot be overstated. For decades, traditional additives like Zinc Dialkyldithiophosphate (ZDDP), Molybdenum Disulfide (MoS₂), and Graphite have been the bedrock of tribological formulations. However, the emergence of Ionic Liquids (ILs) as potential lubricant additives has opened a new frontier in friction and wear reduction. This guide provides an in-depth, objective comparison of 1-decyl-3-methylimidazolium hexafluorophosphate ([DMIM][PF6]), a representative imidazolium-based IL, against its traditional counterparts, supported by experimental data and mechanistic insights.
Introduction: The Paradigm Shift from Conventional Additives to Ionic Liquids
Traditional lubricant additives have served the industry well, operating on well-understood principles. Solid lubricants like MoS₂ and graphite form low-shear layers between surfaces, while ZDDP functions by thermally decomposing to create a protective, sacrificial tribofilm.[1][2] However, these conventional additives are not without their limitations, such as the environmental concerns associated with ZDDP's phosphorus and sulfur content, which can poison automotive catalysts.[3][4]
Ionic Liquids (ILs) represent a significant departure from these technologies. ILs are organic salts with melting points below 100°C, composed entirely of ions.[5][6] Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and inherent polarity—make them exceptionally promising for lubrication.[1][5] The imidazolium cation in [DMIM][PF6], coupled with the hexafluorophosphate anion, creates a molecule designed for surface activity and robust performance under tribological stress.
Mechanisms of Action: A Tale of Four Additives
The performance of any lubricant additive is fundamentally tied to its mechanism of action at the sliding interface. While all aim to reduce friction and wear, their approaches differ significantly.
-
[DMIM][PF6] (Ionic Liquid): The primary mechanism for imidazolium-based ILs like [DMIM][PF6] involves a two-fold process. First, the inherent polarity of the ionic liquid leads to the strong physical adsorption of its ions onto metallic surfaces, forming an ordered boundary film that prevents direct asperity contact.[1] Second, under the high pressure and temperature at contact points, the [PF6]⁻ anion undergoes a tribochemical reaction with the metal surface (typically iron or steel).[7][8] This reaction forms a durable, protective tribofilm rich in metal fluorides and phosphates (e.g., FeF₂, FePO₄), which provides excellent anti-wear properties.[7][9] The long alkyl chain (decyl) on the imidazolium cation enhances its solubility in non-polar base oils and contributes to the formation of a viscous, cushioning layer.
-
Zinc Dialkyldithiophosphate (ZDDP): ZDDP is a multi-functional additive renowned for its anti-wear and antioxidant properties.[2] Its mechanism is purely chemical. Under heat and load, ZDDP decomposes and reacts with the metal surface to form a complex tribofilm, typically a glassy matrix of zinc and iron polyphosphates, with embedded zinc sulfide particles.[2][8][10] This film is sacrificial, constantly being worn away and replenished, thereby protecting the underlying metal.[2]
-
Molybdenum Disulfide (MoS₂): MoS₂ is a solid lubricant with a hexagonal, lamellar crystal structure similar to graphite.[11] The weak van der Waals forces between its sulfur-molybdenum-sulfur layers allow them to slide past each other with minimal resistance, resulting in a very low coefficient of friction.[11][12] When introduced into a lubricant, MoS₂ particles plate out on the contacting surfaces, forming a solid, low-shear film that is particularly effective under extreme pressure (EP) conditions.[11]
-
Graphite: Like MoS₂, graphite is a solid lubricant with a layered structure.[13] Layers of carbon atoms arranged in a hexagonal lattice can easily slide over one another, providing excellent lubricity.[14] Graphite is thermally stable and performs well in high-temperature applications where liquid lubricants might degrade or burn off.[13][14] It forms a dry, solid lubricating film on the metal surfaces.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: Comparative mechanisms of action for lubricant additives.
Performance Comparison: Experimental Evidence
To provide an objective comparison, we synthesize data from tribological studies. The standard Four-Ball Wear Test (ASTM D4172) is a cornerstone for evaluating the anti-wear properties of lubricating fluids.[15][16] In this test, a rotating steel ball is pressed against three stationary steel balls, and the resulting wear scar diameters on the stationary balls are measured. A smaller wear scar indicates better wear protection. The coefficient of friction (COF) is also monitored throughout the test.
Quantitative Performance Data
The following table summarizes representative performance data for an imidazolium hexafluorophosphate IL and traditional additives when blended in a base oil.
| Additive Type | Additive Example | Concentration | Avg. Friction Coefficient (COF) | Avg. Wear Scar Diameter (WSD) (mm) | Test Conditions | Source(s) |
| Ionic Liquid | Alkyl Imidazolium [PF6] | ~1.0 wt% | ~0.06 - 0.08 | ~0.35 - 0.45 | 1200 rpm, 392 N, 75°C, 60 min | [7] |
| Ionic Liquid | Phosphonium Phosphate | 1.0 wt% | ~0.05 (at 100°C) | Significantly less than ZDDP at 100°C | Reciprocating, 100°C | [13][17] |
| Traditional (Zinc) | ZDDP | ~1.0 wt% | ~0.09 - 0.12 | ~0.50 - 0.65 | 1200 rpm, 392 N, 75°C, 60 min | [7] |
| Traditional (Solid) | MoS₂ | ~1.0 wt% | ~0.07 - 0.10 | ~0.55 - 0.70 | Varies, typically high load | [18] |
| Traditional (Solid) | Graphite | ~1.0 wt% | ~0.08 - 0.11 | ~0.60 - 0.75 | Varies, typically high temp | [18] |
| Base Oil (No Additive) | PAO / Mineral Oil | N/A | > 0.12 | > 0.80 | 1200 rpm, 392 N, 75°C, 60 min | [7][17] |
Note: The values presented are synthesized from multiple sources for comparative purposes. Direct comparison is most accurate when tests are conducted under identical conditions in the same study.
Analysis of Performance
The data consistently indicates that imidazolium-based ionic liquids containing the [PF6]⁻ anion demonstrate superior anti-wear and anti-friction properties compared to both the base oil and traditional additives like ZDDP.[7] One study directly comparing an oil-miscible phosphonium IL to ZDDP found that while both performed adequately at room temperature, the IL significantly outperformed ZDDP at an elevated temperature of 100°C, showcasing its superior thermal stability.[13][17]
The wear scars produced by IL-additized oils are typically smaller and smoother, a result of the robust, chemically-formed boundary film.[12][19] In contrast, while effective, ZDDP can sometimes lead to slightly higher friction, and solid lubricants like MoS₂ and graphite may not perform as effectively in lower-load, high-speed scenarios where particle entrainment into the contact zone can be a challenge.
Experimental Protocols: A Guide to Validation
Reproducibility and validation are paramount in scientific research. The following section details the standardized methodology for evaluating these additives, focusing on the ASTM D4172 Four-Ball Wear Test.
Workflow for Lubricant Additive Performance Evaluation
dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Standard workflow for ASTM D4172 Four-Ball Wear Test.
Step-by-Step Methodology: ASTM D4172
Objective: To determine the relative wear-preventive characteristics of a fluid lubricant.[16]
Materials & Apparatus:
-
Four-Ball Wear Test Machine.[16]
-
Test Balls: 12.7 mm diameter, chrome alloy steel (AISI E-52100).[16]
-
Microscope with calibrated scale (0.01 mm accuracy) for wear scar measurement.[16]
-
Test Lubricant Blends (e.g., Base oil + 1% [DMIM][PF6], Base oil + 1% ZDDP).
-
Solvents for cleaning (e.g., petroleum ether, acetone).
Procedure:
-
Cleaning: Thoroughly clean the four steel test balls, ball pot assembly, and locking nut with appropriate solvents to remove any residual oils or contaminants.
-
Assembly: Place three clean balls into the ball pot. Secure them in place with the clamping ring.
-
Lubricant Addition: Pour the test lubricant into the ball pot until the three stationary balls are fully submerged (approx. 8-10 mL).[20]
-
Final Assembly: Place the fourth ball into the chuck of the motor-driven spindle. Place the ball pot assembly onto the test machine's platform and lock it in place.
-
Test Initiation:
-
Wear Scar Measurement:
-
Remove the three lower balls and clean them with a solvent.
-
Using the microscope, measure the wear scar diameter on each of the three balls in two directions (parallel and perpendicular to the direction of sliding).
-
Calculate the average of the six measurements. This is the reported Average Wear Scar Diameter.[21]
-
Advanced Tribofilm Characterization
To understand the causality behind the performance differences, the wear scars should be analyzed using advanced surface science techniques:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the wear track morphology, revealing details about the smoothness and nature of the surface.
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): An accessory to SEM, it provides elemental analysis of the wear track, confirming the presence of elements from the additive (e.g., P, F, Zn, S) in the tribofilm.[22]
-
X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique used to determine the chemical composition and oxidation states of elements within the top few nanometers of the tribofilm. This is crucial for identifying the specific chemical compounds formed (e.g., FePO₄ vs. Zn₃(PO₄)₂), thereby confirming the lubrication mechanism.[12][23][24]
Conclusion and Future Outlook
The experimental evidence strongly supports the classification of imidazolium-based ionic liquids like [DMIM][PF6] as high-performance lubricant additives. Their ability to form a robust, low-shear tribofilm via a combination of adsorption and tribochemical reaction leads to significant reductions in both friction and wear, often exceeding the performance of traditional additives like ZDDP, particularly under high-temperature conditions.[7][17]
While ZDDP, MoS₂, and graphite remain cost-effective and reliable mainstays in many applications, the superior performance and potential for "designer" functionality of ionic liquids position them as a critical technology for next-generation lubrication challenges in demanding fields such as aerospace, electric vehicles, and high-performance manufacturing. The primary hurdles for widespread adoption remain cost and the need for further research into their long-term stability and compatibility with other additive packages. However, as synthesis methods become more efficient and our mechanistic understanding deepens, ionic liquids are poised to become an indispensable tool in the tribologist's arsenal.
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A Comparative Guide to the Electrochemical Stability of 1-Decyl-3-methylimidazolium Hexafluorophosphate
This guide provides a comprehensive technical comparison of the electrochemical stability of 1-Decyl-3-methylimidazolium hexafluorophosphate ([DMIM][PF6]), a prominent ionic liquid in electrochemical applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core performance metrics of [DMIM][PF6] and objectively benchmarks it against other relevant ionic liquids. The experimental protocols detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of [DMIM][PF6] in Modern Electrochemistry
Ionic liquids (ILs) have emerged as a critical class of materials, offering a unique combination of negligible vapor pressure, high thermal stability, and wide electrochemical windows, making them compelling alternatives to traditional volatile organic electrolytes.[1] Within the diverse family of ILs, this compound ([DMIM][PF6]) is of particular interest. The presence of the long decyl chain on the imidazolium cation imparts distinct physicochemical properties, influencing its viscosity, conductivity, and interfacial behavior. The hexafluorophosphate ([PF6]⁻) anion is well-known for contributing to a wide electrochemical stability window and hydrophobicity.[2]
The electrochemical stability of an electrolyte is paramount, as it dictates the operational voltage range of an electrochemical device.[3] A wider electrochemical window allows for higher energy density in storage devices like batteries and supercapacitors and enables a broader range of accessible redox potentials in electro-synthesis and sensing applications. This guide provides a rigorous validation of the electrochemical stability of [DMIM][PF6], comparing it with its shorter-chain analogue, 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), and an alternative anion counterpart, 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), to elucidate the structural influences on performance.
Comparative Analysis of Physicochemical Properties
The performance of an ionic liquid as an electrolyte is a multifactorial equation involving its electrochemical window, ionic conductivity, and thermal stability. The interplay of these properties determines its suitability for specific applications.
| Property | This compound ([DMIM][PF6]) | 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6]) | 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) |
| Electrochemical Window (V) | ~4.3 (Estimated) | ~4.5[4] | ~4.1[2] |
| Anodic Limit (V vs. Ag/AgCl) | ~2.1 (Estimated) | ~2.3[2] | ~2.1[2] |
| Cathodic Limit (V vs. Ag/AgCl) | ~-2.2 (Estimated) | ~-2.2[2] | ~-2.0[2] |
| Ionic Conductivity (mS/cm at 25°C) | ~0.5 (Estimated) | 3.3[5] | 8.0[6] |
| Thermal Decomposition Temp. (°C) | >350 (Estimated) | ~350-400[7] | ~350-400 |
Discussion of Trends:
The data presented, combining experimental values for the butyl analogues with estimations for [DMIM][PF6], reveals key structure-property relationships.
-
Effect of Alkyl Chain Length: As the alkyl chain on the imidazolium cation is elongated from butyl to decyl, the ionic conductivity is observed to decrease significantly. This is attributed to the increased van der Waals interactions and the larger size of the cation, which impedes ionic mobility.[4] Conversely, the electrochemical window is expected to slightly narrow with a longer alkyl chain, though this effect is generally less pronounced than the impact on conductivity.[8]
-
Influence of the Anion: The choice of anion has a profound impact on the properties of the ionic liquid. The hexafluorophosphate ([PF6]⁻) anion in [BMIM][PF6] provides a wider electrochemical window compared to the tetrafluoroborate ([BF4]⁻) anion in [BMIM][BF4].[2] However, [BMIM][BF4] exhibits higher ionic conductivity. This trade-off between electrochemical stability and conductivity is a critical consideration in electrolyte design.
Experimental Validation Protocols
To ensure the scientific rigor of this guide, the following detailed experimental protocols are provided for the comprehensive electrochemical characterization of [DMIM][PF6] and its counterparts.
Determination of the Electrochemical Window via Cyclic and Linear Sweep Voltammetry
Causality Behind Experimental Choices: Cyclic Voltammetry (CV) is a powerful and rapid technique for probing the electrochemical behavior of a substance over a wide potential range.[1] It allows for a preliminary determination of the electrochemical window. For a more precise determination of the anodic and cathodic limits, Linear Sweep Voltammetry (LSV) is employed, where the potential is swept in a single direction to the point of electrolyte decomposition.[8] The choice of a three-electrode setup is crucial for accurately controlling the potential of the working electrode and minimizing the influence of the counter electrode reaction.[9] A glassy carbon working electrode is often selected for its wide potential window and relative inertness.
Experimental Protocol:
-
Preparation of the Electrochemical Cell: In an argon-filled glovebox, assemble a three-electrode electrochemical cell. The working electrode should be a polished glassy carbon electrode, the counter electrode a platinum wire or mesh, and the reference electrode a silver wire in a solution of Ag⁺ in the ionic liquid, separated by a porous frit (pseudo-reference).
-
Electrolyte Preparation: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove residual water and other volatile impurities, as their presence can significantly narrow the electrochemical window.[2][10]
-
Cyclic Voltammetry:
-
Set the potential range to be scanned (e.g., from -3.0 V to +3.0 V vs. the Ag/Ag⁺ pseudo-reference).
-
Select a scan rate of 50 mV/s.
-
Run the cyclic voltammogram for at least three cycles to ensure a stable response.
-
The electrochemical window is determined as the potential range where no significant faradaic current is observed.
-
-
Linear Sweep Voltammetry:
-
To determine the anodic limit, perform a linear sweep from the open-circuit potential to a sufficiently positive potential until a sharp increase in current is observed, indicating oxidation of the anion.
-
To determine the cathodic limit, perform a linear sweep from the open-circuit potential to a sufficiently negative potential until a sharp increase in current is observed, indicating reduction of the cation.
-
The potential limits are typically defined as the potential at which the current density reaches a specific cutoff value (e.g., 0.1 mA/cm²).[11]
-
Diagram of the Experimental Workflow:
Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy
Causality Behind Experimental Choices: Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the ionic conductivity and interfacial properties of an electrolyte.[12] By applying a small amplitude AC potential over a range of frequencies, the impedance of the system can be measured. The bulk resistance of the electrolyte, from which the ionic conductivity is calculated, can be extracted from the high-frequency intercept of the Nyquist plot with the real axis.
Experimental Protocol:
-
Cell Assembly: A two-electrode cell with parallel platinum plate electrodes of a known area and separation distance is used. The cell constant should be accurately determined.
-
EIS Measurement:
-
Set the DC potential to the open-circuit potential (OCP).
-
Apply a small AC voltage perturbation (e.g., 10 mV).
-
Sweep the frequency over a wide range (e.g., 1 MHz to 1 Hz).
-
Record the real and imaginary components of the impedance.
-
-
Data Analysis:
-
Plot the negative of the imaginary impedance versus the real impedance (Nyquist plot).
-
The bulk resistance (R_b) of the ionic liquid is determined from the high-frequency intercept of the semicircle with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.
-
Diagram of the Experimental Workflow:
Conclusion
This guide provides a comprehensive framework for validating the electrochemical stability of this compound. The comparative data, juxtaposed with established ionic liquids like [BMIM][PF6] and [BMIM][BF4], highlights the critical role of the cation's alkyl chain length and the nature of the anion in dictating the overall performance. While [DMIM][PF6] may exhibit lower ionic conductivity compared to its shorter-chain counterparts, its distinct interfacial properties and potentially wide electrochemical window make it a valuable candidate for specific electrochemical applications where these characteristics are paramount. The detailed experimental protocols provided herein offer a robust methodology for researchers to independently verify and expand upon these findings, fostering a deeper understanding of this important class of ionic liquids.
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A Comparative Guide to Nanoparticle Synthesis in Ionic Liquids: From Mechanistic Insights to Practical Application
This guide provides a comparative analysis of nanoparticle synthesis in different ionic liquids, offering insights into how the unique properties of these "designer solvents" can be harnessed to control the size, shape, and stability of nanomaterials. The content is designed for researchers, scientists, and professionals in drug development who are looking to leverage the potential of ionic liquid-based synthesis for advanced applications.
Introduction: The Unique Role of Ionic Liquids in Nanomaterial Synthesis
Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed of organic cations and either organic or inorganic anions.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them exceptional media for the synthesis of nanomaterials.[1][2] In the realm of nanoparticle synthesis, ILs are not merely passive solvents; they can function as templates, stabilizers, and even reactants.[1][3]
The true power of ionic liquids lies in their "designer" nature. The vast number of possible cation-anion combinations allows for the fine-tuning of properties to control nanoparticle formation with a high degree of precision.[1][4] The interactions between the IL and the forming nanoparticles are a complex interplay of electrostatic and steric forces that prevent aggregation and direct crystal growth.[3][5] This guide will delve into these interactions, providing a comparative framework for selecting the optimal ionic liquid for a desired nanomaterial outcome.
A Comparative Overview of Synthesis Methodologies
Several methods are employed for nanoparticle synthesis in ionic liquids, each with its own advantages and mechanisms of control.
-
Chemical Reduction: This is one of the most common methods, involving the reduction of a metal salt precursor to its metallic form. The ionic liquid acts as both the solvent and a stabilizing agent, preventing the agglomeration of the newly formed nanoparticles.[5] In some cases, functionalized ILs can also act as the reducing agent.[1]
-
Electrochemical Synthesis: This technique offers a simple, cost-effective, and environmentally friendly route to nanoparticle synthesis.[6] Ionic liquids serve as the electrolyte and stabilizer in this process.[6] This method is particularly useful for producing a wide range of nanomaterials, including metal, metal oxide, and semiconductor nanoparticles.[6]
-
Sputter Deposition: In this physical method, metal atoms are sputtered onto the surface of an ionic liquid, which acts as a capture and stabilizing medium.[7] The properties of the ionic liquid, such as viscosity and the nature of the anion and cation, play a crucial role in determining the final size of the nanoparticles.[7]
-
Microwave and Sonochemical Synthesis: These methods utilize microwave or ultrasonic irradiation to decompose precursor materials and form nanoparticles.[8] The high energy input can lead to rapid and uniform heating, resulting in the formation of small, well-dispersed nanoparticles.
Below is a general workflow for nanoparticle synthesis in ionic liquids:
Caption: General workflow for nanoparticle synthesis in ionic liquids.
The Decisive Influence of Ionic Liquid Structure: A Comparative Analysis
The choice of cation and anion in an ionic liquid is a critical determinant of the final nanoparticle characteristics. The following sections provide a comparative analysis of their effects.
The Impact of the Anion
The anion of the ionic liquid has a profound effect on the size, shape, and stability of the synthesized nanoparticles.[7][9][10]
A study on the synthesis of zinc oxide (ZnO) nanoparticles in different 1-butyl-3-methylimidazolium ([BMIM]) based ionic liquids demonstrated this influence clearly.[11][12] The use of [BMIM]-BF4 resulted in the smallest crystallite size (28 nm) compared to [BMIM]-Cl (29 nm) and [BMIM]-PF6 (31 nm).[12] This is attributed to the differing abilities of the anions to coordinate with the nanoparticle surface and stabilize it.
The anion can also direct the growth of anisotropic, or non-spherical, nanoparticles.[9][10] The efficiency of imidazolium-based cations in promoting shape-anisotropic growth of gold nanocrystals is highly dependent on the anion's characteristics.[9][10] For example, ethylsulfate anions have been shown to be particularly effective in promoting anisotropic growth due to reduced anion-cation interactions, which allows for better coordination of the imidazolium cation to the metal surface.[10]
The Role of the Cation
The structure of the cation, particularly the length of the alkyl chains in commonly used imidazolium-based ionic liquids, also plays a significant role in controlling nanoparticle size.[6][13]
Generally, ionic liquids with longer alkyl chains on the cation lead to the formation of smaller nanoparticles.[6][13] This is because the longer chains provide better steric stabilization, creating a more effective barrier against particle aggregation.[3][5] For example, in the synthesis of silver nanoparticles, increasing the length of the cation part of the ionic liquid resulted in smaller particles.[13]
The symmetry of the cation can also influence the nanostructure of the ionic liquid itself, which in turn affects the synthesis of nanoparticles.[14] The viscosity of the ionic liquid, which is influenced by cation symmetry, can impact the diffusion of precursors and the growth of nanoparticles.[14]
The interplay between the ionic liquid's components and the resulting nanoparticle properties is summarized below:
Caption: Influence of ionic liquid components on nanoparticle properties.
Comparative Data on Nanoparticle Synthesis in Various Ionic Liquids
The following table summarizes experimental data from various studies, highlighting the influence of different ionic liquids on the synthesis of several types of nanoparticles.
| Nanoparticle | Ionic Liquid | Synthesis Method | Average Size | Shape | Key Findings & Reference |
| ZnO | [BMIM]-BF4 | Co-precipitation | 28 nm | Nanosized particles | Smallest crystallite size and highest crystallinity compared to other [BMIM]-based ILs.[11][12] |
| ZnO | [BMIM]-Cl | Co-precipitation | 29 nm | Nanosized particles | Slightly larger crystallite size than with [BMIM]-BF4.[12] |
| ZnO | [BMIM]-PF6 | Co-precipitation | 31 nm | Nanosized particles | Larger crystallite size compared to [BMIM]-BF4 and [BMIM]-Cl.[12] |
| Au | [Emim][DCA] | Chemical Reduction | 1.15 ± 0.10 nm | Clusters | Synthesis of ultra-small gold clusters, stable for over two years. |
| Ag | [Omim][PF6] | Chemical Reduction | ~20-30 nm | Spherical | Longer cation alkyl chain led to smaller, more uniform nanoparticles.[13] |
| Fe2O3 | 1,4-Bis(3-methylimidazolium-1-yl)butane chloride | Co-precipitation | ~15-20 nm | Cubic | The ionic liquid acted as an effective capping agent, controlling the size and shape.[15] |
| Ag-Fe2O3 Hybrid | 1,4-Bis(3-methylimidazolium-1-yl)butane chloride | Co-precipitation | ~10-15 nm | Hexagonal | Successful synthesis of hybrid nanoparticles with the IL as a capping agent.[16][15] |
Experimental Protocol: Synthesis of Gold Nanoparticles (AuNPs) in an Ionic Liquid
This protocol provides a general procedure for the synthesis of gold nanoparticles using a chemical reduction method in an imidazolium-based ionic liquid.
Materials:
-
Gold(III) chloride trihydrate (HAuCl4·3H2O)
-
1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])
-
Sodium borohydride (NaBH4)
-
Deionized water
Procedure:
-
Preparation of Precursor Solution: Prepare a stock solution of HAuCl4 in deionized water (e.g., 10 mM).
-
Dissolution in Ionic Liquid: In a clean glass vial, dissolve a specific amount of HAuCl4 stock solution in the ionic liquid ([BMIM][BF4]). The ratio of IL to the precursor can be varied to optimize nanoparticle size.
-
Preparation of Reducing Agent: Prepare a fresh, cold solution of NaBH4 in deionized water (e.g., 0.1 M).
-
Reduction: While vigorously stirring the gold precursor-ionic liquid solution, rapidly inject the required amount of NaBH4 solution. The color of the solution should change, indicating the formation of gold nanoparticles.
-
Stabilization: Continue stirring the solution for a period of time (e.g., 1-2 hours) to ensure the complete reduction and stabilization of the nanoparticles by the ionic liquid.
-
Purification (Optional): The nanoparticles can be separated from the ionic liquid by centrifugation and washing with a suitable solvent (e.g., ethanol) to remove any unreacted precursors or byproducts.
-
Characterization: Characterize the synthesized gold nanoparticles using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak), Transmission Electron Microscopy (TEM) (to determine size and shape), and Dynamic Light Scattering (DLS) (to measure size distribution).
Conclusion
The use of ionic liquids as media for nanoparticle synthesis offers unparalleled control over the final product's characteristics. By carefully selecting the cation and anion of the ionic liquid, researchers can tune the size, shape, and stability of nanoparticles to meet the demands of specific applications, from catalysis to drug delivery. This guide has provided a comparative overview of different synthesis methods and the critical role of the ionic liquid's structure, supported by experimental data. As research in this field continues to expand, the potential for designing novel nanomaterials with precisely controlled properties using ionic liquids is vast.
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Benchmarking the catalytic activity of [DMIM][PF6] in specific reactions
An Objective Guide to Benchmarking the Catalytic Activity of 1,3-Dimethylimidazolium Hexafluorophosphate [DMIM][PF6]
Introduction: Positioning [DMIM][PF6] in the Catalytic Landscape
Ionic liquids (ILs) have emerged as a compelling class of compounds in chemical synthesis, acting as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunable nature position them as "green" alternatives to volatile organic solvents. Among them, 1,3-dimethylimidazolium hexafluorophosphate, [DMIM][PF6], is a well-studied IL. While often considered primarily a solvent, its role as a catalyst, though sometimes subtle, is significant in a variety of organic transformations.
This guide provides an in-depth, objective benchmark of the catalytic performance of [DMIM][PF6] in two cornerstone reactions: Fischer esterification and Friedel-Crafts acylation. We will compare its efficacy against traditional catalysts, provide detailed, self-validating experimental protocols, and discuss the underlying mechanisms and practical limitations, offering researchers a clear perspective on its potential applications.
The Mechanistic Role of [DMIM][PF6] in Catalysis
The catalytic activity of an imidazolium-based ionic liquid like [DMIM][PF6] is not derived from a single feature but is a synergistic effect of its constituent ions and its function as a reaction medium. The ionic liquid can function as both a solvent and a catalyst simultaneously[1][2].
-
The Imidazolium Cation ([DMIM]⁺): The C2 proton (the one between the two nitrogen atoms) of the imidazolium ring is weakly acidic. This allows it to form hydrogen bonds with substrates, activating them towards nucleophilic attack. This interaction can stabilize charged intermediates and transition states, akin to the role of a Lewis or Brønsted acid.
-
The Hexafluorophosphate Anion ([PF₆]⁻): While often considered a non-coordinating anion, the [PF₆]⁻ ion can influence the reaction environment. In some cases, it has been found to accelerate reactions[3]. However, its most critical property is its potential for hydrolysis.
-
Dual-Role Medium: As a solvent, the IL provides a polar environment that can facilitate reactions involving ionic intermediates. This dual functionality simplifies reaction setups by eliminating the need for a separate solvent and catalyst in some applications.
Benchmark Reaction 1: Fischer Esterification of Acetic Acid with Ethanol
Fischer esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol[4][5].
Comparative Performance
We benchmark [DMIM][PF6] against the conventional catalyst, sulfuric acid (H₂SO₄), and a catalyst-free control reaction for the synthesis of ethyl acetate.
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Catalyst Reusability |
| None (Control) | N/A | 70 | 24 | < 5 | N/A |
| H₂SO₄ | 5 mol% | 70 | 4 | ~70 | Not practical |
| [DMIM][PF6] | 20 mol% | 70 | 12 | ~65-75 | > 5 cycles |
Note: Data is synthesized from typical results for imidazolium-based ILs in esterification reactions to provide a comparative benchmark.[6][7]
While H₂SO₄ provides a faster reaction rate, [DMIM][PF6] achieves comparable conversion over a longer period. The significant advantage of the ionic liquid is its excellent reusability, a key factor in sustainable chemistry.
Catalytic Mechanism Visualization
The following diagram illustrates the proposed catalytic cycle where the imidazolium cation activates the carboxylic acid.
Caption: Proposed mechanism for Fischer esterification catalyzed by the [DMIM]⁺ cation.
Self-Validating Experimental Protocol
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (10 mmol, 0.60 g), absolute ethanol (30 mmol, 1.38 g), and [DMIM][PF6] (2 mmol, 0.57 g).
-
Causality Note: An excess of alcohol is used to shift the reaction equilibrium towards the product side, as per Le Châtelier's principle. The [DMIM][PF6] should be dried under vacuum prior to use, as water can both inhibit the reaction and cause hydrolysis of the [PF₆]⁻ anion[8].
-
-
Reaction: Heat the mixture to 70°C using an oil bath and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via gas chromatography (GC) against an internal standard (e.g., dodecane) to determine the conversion of acetic acid.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The product, ethyl acetate, is volatile and can be separated from the ionic liquid by simple vacuum distillation.
-
Catalyst Recycling: The remaining ionic liquid in the flask can be washed with diethyl ether to remove any residual organic compounds, dried under high vacuum at 80°C for 2 hours, and reused for subsequent batches.
-
Validation: Confirm the identity of the product using ¹H NMR spectroscopy. The reusability is validated by observing a minimal drop in conversion (<5%) over at least five consecutive cycles.
Benchmark Reaction 2: Friedel-Crafts Acylation of Anisole
Friedel-Crafts acylation is a fundamental C-C bond-forming reaction, traditionally requiring stoichiometric amounts of a strong Lewis acid catalyst like AlCl₃, which generates significant waste during aqueous workup. Ionic liquids have been explored as recyclable alternatives[9].
Comparative Performance
Here, we compare the performance of [DMIM][PF6] against AlCl₃ for the acylation of anisole with acetic anhydride.
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Selectivity (p:o) | Catalyst Reusability |
| AlCl₃ | 110 mol% | 80 | 1 | >95 | 98:2 | No |
| [DMIM][PF6] | Solvent & Catalyst | 80 | 4 | ~80-90 | >99:1 | > 4 cycles |
Note: Data is synthesized from typical results for imidazolium-based ILs in Friedel-Crafts reactions.[1][10]
While AlCl₃ is highly active, it must be used in excess and is consumed during workup. [DMIM][PF6] acts as both solvent and catalyst, offering high yields, excellent para-selectivity, and straightforward recyclability, presenting a much more atom-economical and environmentally benign process.
Experimental Workflow and Catalyst Recycling
The following diagram outlines the complete workflow for the Friedel-Crafts acylation using [DMIM][PF6], emphasizing the recycling loop.
Caption: Workflow for Friedel-Crafts acylation and catalyst recycling using [DMIM][PF6].
Self-Validating Experimental Protocol
-
Preparation: In a 50 mL flask under a nitrogen atmosphere, add [DMIM][PF6] (3 mL). Add anisole (5 mmol, 0.54 g) and acetic anhydride (6 mmol, 0.61 g) to the ionic liquid.
-
Causality Note: The reaction should be run under an inert atmosphere to prevent moisture from entering, which can deactivate the acylating agent and hydrolyze the ionic liquid.
-
-
Reaction: Heat the mixture to 80°C and stir for 4 hours.
-
Monitoring: Track the disappearance of anisole using Thin Layer Chromatography (TLC) or GC-MS.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. Add 15 mL of diethyl ether and stir for 10 minutes. The product (4-methoxyacetophenone) will dissolve in the ether layer, while the ionic liquid forms a separate, denser phase. Carefully decant the ether layer. Repeat the extraction two more times with 10 mL of ether.
-
Purification: Combine the ether extracts, wash with a 5% NaHCO₃ solution followed by brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the solid product.
-
Catalyst Recycling: The remaining ionic liquid phase is washed again with fresh ether (2 x 10 mL) and then dried under high vacuum at 80°C for 2 hours to remove any volatile residues. Its activity can be verified in a subsequent run.
-
Validation: The product's identity and purity can be confirmed by its melting point and ¹H NMR analysis. The high para-selectivity is confirmed by the absence of signals corresponding to the ortho isomer.
Trustworthiness & Critical Limitations: The Instability of [PF₆]⁻
A crucial aspect of working with hexafluorophosphate salts is the potential for hydrolysis of the [PF₆]⁻ anion. This is a significant consideration that impacts reusability and safety.
-
Hydrolysis Reaction: In the presence of water, especially under acidic or elevated temperature conditions, the [PF₆]⁻ anion can hydrolyze to produce highly corrosive and toxic hydrogen fluoride (HF) and various fluorophosphate species[8][11][12]. [PF₆]⁻ + 4H₂O → H₃PO₄ + 6HF
-
Practical Implications:
-
Strict Anhydrous Conditions: All reagents and glassware must be scrupulously dried. The ionic liquid itself should be dried under high vacuum before use.
-
Catalyst Degradation: The formation of acidic byproducts can alter the catalytic activity over repeated cycles. While the IL may appear reusable, its chemical nature could be changing.
-
Safety Hazard: The in-situ generation of HF is a major safety concern, requiring appropriate handling procedures and personal protective equipment.
-
Recent studies suggest that the hydrolysis of PF₆⁻ is complex and may be suppressed in pure water due to solvation effects, but can be pronounced in non-aqueous environments where it is less solvated and more susceptible to reaction with trace water[13]. This underscores the necessity of maintaining an anhydrous environment in organic reactions.
Conclusion
[DMIM][PF6] presents a viable, recyclable catalytic medium for important reactions like Fischer esterification and Friedel-Crafts acylation. Its performance is often comparable to traditional catalysts in terms of yield, and it offers superior product selectivity and ease of separation. The primary advantage lies in its reusability, aligning with the principles of green chemistry.
However, researchers must exercise significant caution. The hydrolytic instability of the [PF₆]⁻ anion is a critical drawback that necessitates stringent anhydrous conditions to ensure both catalytic integrity and operational safety. For applications where trace water is unavoidable, alternative ionic liquids with more robust anions (e.g., bis(trifluoromethylsulfonyl)imide, [NTf₂]⁻) should be considered. Ultimately, the decision to use [DMIM][PF6] as a catalyst requires a careful balance of its operational benefits against its inherent chemical stability limitations.
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Ali, A. A. Q., & Siddiqui, Z. N. (2023). Ionic Liquid Functionalized Metal−Organic Framework ([DEIm][PF6]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. ACS Omega, 8(4), 3785–3797. [Link]
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Qasem Ali, A. A., & Siddiqui, Z. N. (2023). Ionic Liquid Functionalized Metal–Organic Framework ([DEIm][PF6]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. ACS Omega. [Link]
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Ali, A. A. Q., & Siddiqui, Z. N. (2023). Ionic Liquid Functionalized Metal-Organic Framework ([DEIm][PF6]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. PubMed. [Link]
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da Silva, P. S. M., et al. (2019). The Role Ionic Liquid [BMIM][PF6] in One-Pot Synthesis of Tetrahydropyran Rings Through Tandem Barbier-Prins Reaction. Molecules, 24(11), 2084. [Link]
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Stark, A., et al. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool IT Services. [Link]
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Ecotoxicity of Imidazolium-Based Ionic Liquids: A Comparative Guide for Researchers
Introduction: The "Green" Paradox of Imidazolium-Based Ionic Liquids
Imidazolium-based ionic liquids (ILs) have emerged as promising alternatives to volatile organic solvents in a myriad of applications, from organic synthesis and catalysis to biomass processing.[1][2] Their negligible vapor pressure, high thermal stability, and tunable solubility initially earned them the moniker of "green solvents."[2][3] However, as their production and use have scaled, a critical examination of their environmental fate and ecotoxicological profile has become paramount. The very properties that make them attractive, such as their stability, can also contribute to their persistence in the environment.[4] This guide provides a comprehensive comparison of the ecotoxicity of different imidazolium-based ionic liquids, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions about their selection and handling. We will delve into the structural determinants of their toxicity, standardized testing protocols, and the underlying toxicological mechanisms.
The Decisive Role of Molecular Structure in Ecotoxicity
The ecotoxicity of imidazolium-based ILs is not a monolithic characteristic but is intricately linked to their molecular architecture, specifically the nature of the cation and, to a lesser extent, the anion.[3][5] A substantial body of research has established clear structure-activity relationships that govern their impact on aquatic and terrestrial organisms.
The Cation's Alkyl Chain Length: A Key Determinant of Toxicity
A recurring and well-established principle is that the ecotoxicity of 1-alkyl-3-methylimidazolium salts is strongly correlated with the length of the alkyl chain (Cnmim).[6][7][8][9] Generally, as the alkyl chain elongates, the lipophilicity of the ionic liquid increases, leading to enhanced partitioning into biological membranes and, consequently, greater toxicity.[3][9] This "side-chain effect" has been consistently observed across various trophic levels, from bacteria to fish.[6][10][11]
For instance, studies on the freshwater algae Scenedesmus quadricauda and Chlamydomonas reinhardtii demonstrated a significant increase in toxicity with longer alkyl chains in 1-alkyl-3-methylimidazolium bromide salts.[10] Similarly, research on zebrafish (Danio rerio) revealed that the acute toxicity of 1-alkyl-3-methylimidazolium nitrates increased with the alkyl chain length from ethyl (C2) to dodecyl (C12).[6] This trend is also evident in crustaceans like Daphnia magna, where longer alkyl chains on the imidazolium cation lead to lower LC50 values, indicating higher toxicity.[4][12]
However, it is important to note the existence of a "cut-off" effect, where beyond a certain alkyl chain length, the increase in toxicity may plateau or even decrease.[11] This phenomenon is often attributed to reduced bioavailability due to decreased water solubility of the longer-chain ILs.
The Influence of the Anion: A Secondary but Significant Factor
While the cation, particularly its alkyl chain, is the primary driver of toxicity, the associated anion also plays a role, albeit a more nuanced one.[1][3][13] In many studies, the toxicity of imidazolium-based ILs with different anions like Cl⁻, Br⁻, BF₄⁻, and PF₆⁻ showed less variation compared to changes in the cation's alkyl chain length.[6][12] This suggests that the primary toxic action is often exerted by the imidazolium cation itself.[4][12]
Nevertheless, the anion can influence the overall physicochemical properties of the ionic liquid, such as its solubility and stability, which can indirectly affect its bioavailability and toxicity. Some studies have reported a discernible trend in anion-dependent toxicity. For example, in a study on Vicia faba seedlings, the toxicity of 1-octyl-3-methylimidazolium ([Omim]) salts decreased in the order of [Omim]BF₄ > [Omim]Br > [Omim]Cl.[1][14] This highlights that while the cation's structure is paramount, the anion cannot be entirely disregarded in a comprehensive ecotoxicological assessment.
Comparative Ecotoxicity Data
To provide a clear and concise overview, the following tables summarize the ecotoxicity data for various imidazolium-based ionic liquids across different model organisms. The data is presented as EC50 (median effective concentration) or LC50 (median lethal concentration) values, where a lower value indicates higher toxicity.
Table 1: Ecotoxicity of Imidazolium-Based Ionic Liquids to Aquatic Organisms
| Ionic Liquid | Organism | Endpoint (unit) | Value | Reference |
| [C₂mim]NO₃ | Danio rerio (Zebrafish) | 96h LC50 (mg/L) | >1000 | [6] |
| [C₄mim]NO₃ | Danio rerio (Zebrafish) | 96h LC50 (mg/L) | 457.2 | [6] |
| [C₆mim]NO₃ | Danio rerio (Zebrafish) | 96h LC50 (mg/L) | 46.8 | [6] |
| [C₈mim]NO₃ | Danio rerio (Zebrafish) | 96h LC50 (mg/L) | 4.7 | [6] |
| [C₁₀mim]NO₃ | Danio rerio (Zebrafish) | 96h LC50 (mg/L) | 0.9 | [6] |
| [C₁₂mim]NO₃ | Danio rerio (Zebrafish) | 96h LC50 (mg/L) | 0.3 | [6] |
| [C₄mim]Br | Daphnia magna | 48h LC50 (mg/L) | 19.91 | [12] |
| [C₆mim]Br | Daphnia magna | 48h LC50 (mg/L) | 8.03 | [12] |
| [C₄mim]Br | Scenedesmus quadricauda | 96h EC50 (mg/L) | 13.23 | [10] |
| [C₆mim]Br | Scenedesmus quadricauda | 96h EC50 (mg/L) | 1.12 | [10] |
| [C₈mim]Br | Scenedesmus quadricauda | 96h EC50 (mg/L) | 0.005 | [10] |
| [C₄mim]BF₄ | Vibrio fischeri | 30min EC50 (mg/L) | 45.3 | [3] |
| [C₂mim][CH₃COO] | Vibrio fischeri | 30min EC50 (mg/L) | 1637 | [3] |
Table 2: Ecotoxicity of Imidazolium-Based Ionic Liquids to Terrestrial Organisms
| Ionic Liquid | Organism | Endpoint (unit) | Value | Reference |
| [Bmim]Cl | Zea mays (Maize) | 7d Germination Inhibition | Moderate | [13] |
| [Omim]Cl | Zea mays (Maize) | 7d Germination Inhibition | High | [13] |
| [Bmim]BF₄ | Zea mays (Maize) | 7d Germination Inhibition | Very High | [13] |
| [Omim]Cl | Vicia faba (Faba bean) | Growth Inhibition (mg/kg) | >100 | [1][14] |
| [Omim]Br | Vicia faba (Faba bean) | Growth Inhibition (mg/kg) | >100 | [1][14] |
| [Omim]BF₄ | Vicia faba (Faba bean) | Growth Inhibition (mg/kg) | >100 | [1][14] |
Mechanisms of Ecotoxicity
The toxic effects of imidazolium-based ILs are primarily attributed to their interaction with cell membranes and the subsequent disruption of cellular processes. The lipophilic alkyl chains of the imidazolium cations can intercalate into the phospholipid bilayers of cell membranes, leading to increased membrane fluidity, loss of integrity, and ultimately cell lysis.
Furthermore, exposure to these ionic liquids has been shown to induce oxidative stress in organisms.[1][14] Studies on Vicia faba seedlings demonstrated that exposure to [Omim]Cl, [Omim]Br, and [Omim]BF₄ led to an increase in reactive oxygen species (ROS), resulting in lipid peroxidation and DNA damage.[1][14] This indicates that oxidative damage is a significant mechanism of toxicity for these compounds.
Standardized Experimental Protocols for Ecotoxicity Assessment
To ensure the reliability and comparability of ecotoxicity data, standardized testing protocols are crucial. The following outlines a typical workflow for assessing the ecotoxicity of imidazolium-based ionic liquids.
Step-by-Step Experimental Workflow
-
Test Substance Preparation: Accurately prepare stock solutions of the ionic liquids in a suitable solvent, typically deionized water, given their general water solubility. A series of dilutions are then prepared to establish a concentration gradient for the bioassays.
-
Selection of Test Organisms: Choose a battery of test organisms representing different trophic levels. Common choices include:
-
Bacteria: Vibrio fischeri (Microtox® assay) for rapid screening of acute toxicity.[7][15][16]
-
Algae: Scenedesmus quadricauda or Chlamydomonas reinhardtii for assessing impacts on primary producers.[10]
-
Crustaceans: Daphnia magna for evaluating acute and chronic toxicity to invertebrates.[4][12]
-
Fish: Zebrafish (Danio rerio) for assessing acute toxicity to vertebrates, often following OECD Guideline 203.[6]
-
Plants: Zea mays (maize) or Vicia faba (faba bean) for phytotoxicity studies.[1][13]
-
-
Exposure and Incubation: Expose the test organisms to the different concentrations of the ionic liquid under controlled laboratory conditions (e.g., temperature, light, pH). The duration of exposure varies depending on the test and organism (e.g., 30 minutes for Vibrio fischeri, 48-96 hours for algae and daphnia, 21 days for chronic daphnia tests).
-
Endpoint Measurement: After the exposure period, measure the relevant toxicological endpoints. These may include:
-
EC50: The concentration that causes a 50% effect (e.g., inhibition of bioluminescence in Vibrio fischeri, growth inhibition in algae).
-
LC50: The concentration that is lethal to 50% of the test population.
-
IC50: The concentration that causes 50% inhibition of a specific biological process.
-
Genotoxicity and Cytotoxicity: Assessed through methods like the Comet assay for DNA damage or cell viability assays (e.g., MTT assay) on cell lines.[1][17][18]
-
-
Data Analysis: Statistically analyze the dose-response data to determine the EC50 or LC50 values with confidence intervals.
Causality and Self-Validation in Protocols
The choice of multiple organisms from different trophic levels provides a more holistic and robust assessment of the potential environmental risk. Including a reference toxicant in the test battery helps to validate the sensitivity of the test organisms and the reliability of the experimental setup.[6] Furthermore, analytical verification of the test concentrations, for instance by High-Performance Liquid Chromatography (HPLC), is essential to confirm the stability and actual exposure concentrations of the ionic liquids during the bioassays.[6]
Visualizing the Ecotoxicity Landscape
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Structure-Ecotoxicity Relationship of Imidazolium ILs.
Caption: Standard Ecotoxicity Testing Workflow.
Conclusion and Future Perspectives
The "green" credentials of imidazolium-based ionic liquids are not absolute and must be evaluated in the context of their potential ecotoxicity. The evidence overwhelmingly indicates that the molecular structure of these compounds, particularly the length of the alkyl chain on the imidazolium cation, is a potent determinant of their environmental impact. While the anion's role is generally secondary, it can modulate toxicity and should not be overlooked.
For researchers and professionals in drug development and other fields, a thorough understanding of these structure-activity relationships is crucial for the rational design of safer, more environmentally benign ionic liquids. The future of "green chemistry" lies not only in the development of efficient and novel chemical processes but also in a proactive and comprehensive assessment of the entire lifecycle of the chemicals we create. This includes prioritizing the use of shorter alkyl chain ILs where feasible and continuing to investigate novel, less toxic and more biodegradable ionic liquid structures.
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- 18. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 1-Decyl-3-methylimidazolium hexafluorophosphate
In the landscape of modern chemistry, ionic liquids (ILs) like 1-Decyl-3-methylimidazolium hexafluorophosphate ([C10mim][PF6]) have emerged as novel solvents with unique properties. However, their "green" reputation, primarily due to low vapor pressure, should not lead to complacency in the laboratory.[1][2] A thorough understanding of their potential hazards and the appropriate use of personal protective equipment (PPE) are paramount to ensuring researcher safety. This guide provides an in-depth, experience-driven approach to the safe handling of [C10mim][PF6], moving beyond a simple checklist to explain the "why" behind each procedural step.
The Hazard Profile of [C10mim][PF6]: More Than Meets the Eye
While not yet fully tested, the available data for this compound and similar ionic liquids indicates potential for skin and eye irritation.[3][4] The primary routes of exposure are dermal contact, eye contact, and inhalation of aerosols or mists. The toxicity of imidazolium-based ionic liquids is influenced by the length of the alkyl chain and the nature of the anion.[5][6] Notably, the hexafluorophosphate (PF6-) anion has been identified as one of the more toxic anions in studies on various organisms.[7][8] Therefore, a cautious and well-informed approach to PPE is not just recommended, but essential.
Core Principles of Protection: A Multi-Layered Defense
The selection of PPE for handling [C10mim][PF6] should be based on a risk assessment of the specific procedure being performed. The quantity of the substance, the potential for splashing or aerosol generation, and the duration of the task all play a crucial role in determining the appropriate level of protection.
Dermal Protection: The First Line of Defense
Direct skin contact is a primary exposure risk. Therefore, appropriate gloves and a lab coat are mandatory.
-
Gloves: Nitrile gloves are a suitable initial choice for incidental contact.[9] However, for prolonged handling or in situations with a high risk of splashing, it is crucial to consult the manufacturer's glove compatibility charts for the specific ionic liquid. For extended use, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.[4][10]
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from accidental spills. For larger quantities or tasks with a higher splash potential, a chemically resistant apron or coveralls should be worn over the lab coat.[11]
Eye and Face Protection: Shielding Your Vision
The eyes are particularly vulnerable to chemical splashes.
-
Safety Glasses: At a minimum, safety glasses with side shields are required for all work with [C10mim][PF6].[10]
-
Chemical Goggles: When there is a potential for splashing, chemical goggles that form a seal around the eyes offer superior protection and should be used.[9][11]
-
Face Shield: For procedures involving larger volumes or a significant risk of splashing, a face shield should be worn in conjunction with chemical goggles to protect the entire face.[9][11]
Respiratory Protection: Guarding Against Inhalation
Due to its low volatility, the risk of inhaling significant quantities of [C10mim][PF6] vapor at room temperature is low.[1] However, certain operations can generate aerosols or mists, necessitating respiratory protection.
-
Fume Hood: All handling of [C10mim][PF6] that could potentially generate aerosols (e.g., heating, sonicating, vortexing) should be performed within a certified chemical fume hood.[12]
-
Respirator: If work must be conducted outside of a fume hood and there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13] The specific type of respirator should be determined by a qualified safety professional based on a thorough risk assessment.
Operational Protocols: A Step-by-Step Guide to Safety
Adherence to a strict, step-by-step protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.
Donning PPE: A Deliberate Sequence
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety glasses or chemical goggles. If required, add a face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.
Doffing PPE: A Mindful Reversal
-
Gloves: Remove the outer pair of gloves first (if double-gloving) using a technique that avoids touching the outside of the glove with your bare hands. Then, remove the inner pair.
-
Face Shield and Goggles: Remove your face shield (if used) and then your goggles, handling them by the straps.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward to contain any potential contamination.
-
Respirator (if required): Remove your respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[10]
Visualizing the Workflow: PPE Selection for [C10mim][PF6]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure for this compound.
Sources
- 1. Ionic liquid - Wikipedia [en.wikipedia.org]
- 2. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iolitec.de [iolitec.de]
- 4. iolitec.de [iolitec.de]
- 5. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Influence of anions on the toxic effects of ionic liquids to a phytoplankton Selenastrum capricornutum - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Toxicity of various anions associated with methoxyethyl methyl imidazolium-based ionic liquids on Clostridium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanchemistry.com [americanchemistry.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. dem.ri.gov [dem.ri.gov]
- 12. researchgate.net [researchgate.net]
- 13. iolitec.de [iolitec.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
